molecular formula C26H25FN8O4 B12431839 (R)-Plevitrexed CAS No. 153537-74-7

(R)-Plevitrexed

Cat. No.: B12431839
CAS No.: 153537-74-7
M. Wt: 532.5 g/mol
InChI Key: IEJSCSAMMLUINT-OAQYLSRUSA-N
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Description

(R)-Plevitrexed is a useful research compound. Its molecular formula is C26H25FN8O4 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

153537-74-7

Molecular Formula

C26H25FN8O4

Molecular Weight

532.5 g/mol

IUPAC Name

(2R)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid

InChI

InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m1/s1

InChI Key

IEJSCSAMMLUINT-OAQYLSRUSA-N

Isomeric SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C

Canonical SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Chemical Synthesis of Plevitrexed: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known by its development codes ZD9331 and BGC9331, is a potent, orally bioavailable, non-polyglutamatable antifolate inhibitor of thymidylate synthase (TS).[1][2][3] It was rationally designed as a third-generation quinazoline-based antifolate, following the development of earlier TS inhibitors like raltitrexed.[4] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and clinical development of Plevitrexed.

It is important to clarify a potential point of confusion regarding the nomenclature. The chemical name for Plevitrexed is (2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid, indicating a specific (S)-stereochemistry at the chiral center of the butanoic acid moiety.[1] Therefore, the term "(R)-Plevitrexed" is chemically incorrect. This guide will focus on the correctly identified (S)-Plevitrexed.

Another distinct antifolate, Lometrexol, is the (6R) diastereomer of 5,10-dideazatetrahydrofolate (DDATHF).[5] Unlike Plevitrexed, Lometrexol's primary target is glycinamide ribonucleotide formyltransferase (GARFT), an enzyme in the de novo purine biosynthesis pathway.[6][7][8] This guide will focus on Plevitrexed, while acknowledging Lometrexol as a separate entity with a different mechanism of action.

Discovery and Rationale

The development of Plevitrexed was driven by the need to overcome limitations of earlier antifolate drugs.[4] A key design feature of Plevitrexed is its inability to be polyglutamated.[4][9] Polyglutamation, the addition of multiple glutamate residues, is a cellular process that enhances the intracellular retention and potency of many antifolates. However, it can also contribute to toxicity in normal tissues.[8] By designing a non-polyglutamatable inhibitor, researchers aimed to create a compound with a different spectrum of antitumor activity and a potentially improved toxicity profile.[4]

Plevitrexed was also designed for broad cellular uptake, utilizing both the reduced folate carrier (RFC) system and the α-folate receptor, the latter of which is often overexpressed in certain cancer types, such as ovarian cancer.[2][4]

Chemical Synthesis

The chemical synthesis of Plevitrexed involves a multi-step process, typically centered around the construction of the core quinazoline scaffold and subsequent coupling with the side-chain components. While specific, proprietary details of the industrial-scale synthesis may not be fully public, the general synthetic strategies can be inferred from the medicinal chemistry literature on quinazoline antifolates.[10][11][12][13]

A plausible synthetic route would involve the following key transformations:

  • Synthesis of the Quinazoline Core: This typically starts from substituted anthranilic acid derivatives, which are cyclized to form the quinazolinone ring system.

  • Functionalization of the Quinazoline Core: The core is then functionalized, for example, by bromination at the 6-methyl position, to allow for coupling with the side chain.

  • Synthesis of the Side Chain: The aromatic side chain containing the propargyl group and the fluorinated benzoic acid moiety is synthesized separately.

  • Coupling and Final Elaboration: The quinazoline core and the side chain are then coupled. The final steps involve the introduction of the tetrazolylbutanoic acid moiety and any necessary deprotection steps to yield the final Plevitrexed molecule.

Mechanism of Action

Plevitrexed exerts its anticancer effects by specifically inhibiting thymidylate synthase (TS).[2][3][14] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and replication.[14]

Signaling Pathway and Experimental Workflow

The inhibition of thymidylate synthase by Plevitrexed disrupts the normal cellular processes of DNA replication, leading to cell cycle arrest and apoptosis.

Plevitrexed Mechanism of Action cluster_0 Cellular Uptake cluster_1 Thymidylate Synthesis Pathway cluster_2 Downstream Effects Plevitrexed Plevitrexed RFC RFC Plevitrexed->RFC Transport α-Folate Receptor α-Folate Receptor Plevitrexed->α-Folate Receptor Transport Thymidylate Synthase Thymidylate Synthase Plevitrexed->Thymidylate Synthase Inhibition dUMP dUMP dUMP->Thymidylate Synthase Substrate dTMP dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Thymidylate Synthase->dTMP Product Cell Cycle Arrest Cell Cycle Arrest DNA Synthesis->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Plevitrexed cellular uptake and inhibition of thymidylate synthase.

The workflow for assessing the inhibitory activity of Plevitrexed typically involves enzymatic and cell-based assays.

Experimental Workflow for Plevitrexed Activity Start Start Enzyme Inhibition Assay Enzyme Inhibition Assay Start->Enzyme Inhibition Assay Measure Ki against purified TS Cell-Based Proliferation Assay Cell-Based Proliferation Assay Start->Cell-Based Proliferation Assay Determine IC50 in cancer cell lines Data Analysis Data Analysis Enzyme Inhibition Assay->Data Analysis Mechanism of Action Studies Mechanism of Action Studies Cell-Based Proliferation Assay->Mechanism of Action Studies Investigate effects on cell cycle and apoptosis Mechanism of Action Studies->Data Analysis End End Data Analysis->End

Caption: Workflow for evaluating the in vitro activity of Plevitrexed.

Quantitative Data

The inhibitory potency of Plevitrexed against thymidylate synthase and its cytotoxic activity in cancer cell lines have been quantified in various studies.

ParameterValueCell Line/SystemReference
Ki (TS inhibition) 0.44 nMPurified Enzyme[2]
Ki (transport inhibition) ~1 µML1210 and W1L2 cells ([³H]-methotrexate transport)[2]
MTD (Phase I trial) 130 mg/m²Human (30-min i.v. infusion on days 1 and 8 of a 21-day cycle)[15]

Experimental Protocols

Thymidylate Synthase Inhibition Assay

A common method to determine the inhibitory activity of compounds against thymidylate synthase is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (DHF).[16]

Materials:

  • Purified recombinant human thymidylate synthase

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-Methylenetetrahydrofolate (CH₂H₄folate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 100 mM KCl)

  • Plevitrexed (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, dUMP, and the desired concentration of Plevitrexed.

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding CH₂H₄folate to the cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the Ki value by measuring the reaction velocities at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

Another sensitive method is the tritium release assay.[17] This assay measures the release of tritium from [5-³H]dUMP as it is converted to dTMP.

Cell Proliferation Assay

The cytotoxic effect of Plevitrexed on cancer cells is typically evaluated using a cell proliferation assay, such as the MTT or SRB assay.

Materials:

  • Cancer cell line of interest (e.g., L1210, W1L2)

  • Complete cell culture medium

  • Plevitrexed stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagents

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Plevitrexed and a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the MTT or SRB reagent according to the manufacturer's protocol.

  • After an appropriate incubation time, measure the absorbance at the specified wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Plevitrexed that inhibits cell growth by 50%).

Clinical Development

Plevitrexed has undergone clinical evaluation in Phase I and II trials for various solid tumors, including gastric, pancreatic, and ovarian cancers.[1][4][15] Phase I studies established the maximum tolerated dose (MTD) and the dose-limiting toxicities, which were primarily myelosuppression (neutropenia and thrombocytopenia) and gastrointestinal toxicities.[15] While showing some promising activity, particularly in heavily pretreated patients, the overall clinical development of Plevitrexed has been met with challenges, and it has not yet received regulatory approval for any indication.[4]

Conclusion

Plevitrexed is a rationally designed, potent inhibitor of thymidylate synthase with a distinct pharmacological profile due to its non-polyglutamatable nature. Its discovery and development represent a significant effort in the field of antifolate cancer chemotherapy. While its clinical journey has been complex, the study of Plevitrexed has provided valuable insights into the structure-activity relationships of thymidylate synthase inhibitors and the potential benefits and challenges of targeting this critical enzyme in cancer therapy. Further research may explore its use in combination therapies or in patient populations selected based on specific biomarkers.

References

(R)-Plevitrexed: A Technical Guide to a Non-Polyglutamatable Antifolate Targeting Thymidylate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Plevitrexed, also known as ZD9331 and BGC9331, is a potent and orally bioavailable quinazoline-based antifolate that acts as a specific inhibitor of thymidylate synthase (TS). A key characteristic of Plevitrexed is its nature as a non-polyglutamatable antifolate. This property allows it to circumvent a common mechanism of resistance to traditional antifolates, which rely on intracellular polyglutamylation for their activity and retention. By inhibiting thymidylate synthase, Plevitrexed disrupts the synthesis of thymidine, a crucial component of DNA, leading to the inhibition of DNA replication and subsequent apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and a summary of its synthesis.

Introduction

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] Its pivotal role in cell proliferation has made it a key target for cancer chemotherapy for many years.[2] Antifolates that inhibit TS have been successfully developed as anticancer agents.[3] However, the efficacy of classical antifolates can be limited by cellular resistance mechanisms, notably the decreased expression of folylpolyglutamate synthetase (FPGS).[2][4] FPGS is responsible for the addition of glutamate residues to these drugs, a process that enhances their intracellular retention and inhibitory activity.[5]

This compound was rationally designed as a third-generation TS inhibitor to overcome this resistance mechanism.[2] As a non-polyglutamatable antifolate, its cellular activity is independent of FPGS expression, offering a potential therapeutic advantage in tumors that have developed resistance to other antifolates.[2][6]

Mechanism of Action

This compound exerts its cytotoxic effects through a well-defined mechanism involving cellular uptake and potent inhibition of its target enzyme, thymidylate synthase.

Cellular Uptake and Transport

Plevitrexed is transported into cancer cells primarily through the reduced folate carrier (RFC) system, a ubiquitously expressed transporter for folates and antifolates.[2][6] Additionally, it can be taken up via the α-folate receptor, which is often overexpressed in certain cancers, including ovarian cancer.[1][2]

Inhibition of Thymidylate Synthase

Once inside the cell, this compound directly binds to and inhibits thymidylate synthase.[7] This inhibition is highly potent, with a reported inhibition constant (Ki) of approximately 0.44 nM.[1] The binding of Plevitrexed to TS blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[8]

Downstream Cellular Effects

The inhibition of TS by Plevitrexed leads to a cascade of downstream events that culminate in cell death:

  • Depletion of Thymidine Pools: The blockage of dTMP synthesis results in a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a critical building block for DNA replication.[8]

  • Accumulation of dUMP: Concurrently, there is an accumulation of dUMP.[8]

  • Inhibition of DNA Synthesis: The lack of sufficient dTTP stalls DNA replication, leading to an S-phase arrest in the cell cycle.[9]

  • Induction of Apoptosis: The sustained inhibition of DNA synthesis and cellular stress triggers programmed cell death (apoptosis) through both caspase-dependent and -independent pathways.[9] This process is often mediated by DNA damage responses and the activation of tumor suppressor proteins like p53.[9]

The following diagram illustrates the proposed signaling pathway of this compound.

Plevitrexed_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane Plevitrexed_ext This compound RFC Reduced Folate Carrier (RFC) Plevitrexed_ext->RFC Uptake aFR α-Folate Receptor (α-FR) Plevitrexed_ext->aFR Uptake Plevitrexed_int This compound RFC->Plevitrexed_int aFR->Plevitrexed_int TS Thymidylate Synthase (TS) Plevitrexed_int->TS Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS dTTP dTTP dTMP->dTTP DNA_syn DNA Synthesis dTTP->DNA_syn S_phase S-Phase Arrest DNA_syn->S_phase Inhibition leads to DNA_dam DNA Damage S_phase->DNA_dam Apoptosis Apoptosis DNA_dam->Apoptosis Induces

Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line / SystemReference
Ki (Thymidylate Synthase) 0.44 nMPurified Enzyme[1]
IC50 (Cell Growth) 7 nMW1L2 (Human Lymphoblastoid)[6]
Ki (Methotrexate Transport Inhibition) ~1 µML1210 and W1L2 cells[1]

Table 2: Pharmacokinetic Parameters of ZD9331 (Plevitrexed)

ParameterValueSpecies/Study PopulationDosing RegimenReference
Terminal Elimination Half-life 4-6 hoursMurine Model50 mg/kg i.p. bolus[8]
Apparent Oral Clearance 11.6 ± 6.3 mL/minHuman (Phase I)Daily oral[10]
Recommended Phase II Dose 3 mg/dayHuman (Phase I)4 weeks on, 2 weeks off[10]
Dose-Limiting Toxicities Thrombocytopenia, NeutropeniaHuman (Phase I)Daily oral[10]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize this compound.

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

This assay measures the activity of TS by monitoring the conversion of dUMP to dTMP.

Principle: The oxidation of the cofactor 5,10-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF) during the TS-catalyzed reaction results in an increase in absorbance at 340 nm.

Materials:

  • Purified recombinant human thymidylate synthase

  • dUMP solution

  • mTHF solution

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and other components)

  • This compound stock solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified TS enzyme, and dUMP in a cuvette.

  • Add varying concentrations of this compound to the reaction mixture and incubate for a specified period.

  • Initiate the reaction by adding mTHF.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction rates and determine the inhibitory activity of this compound, including the Ki value.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]

The following diagram outlines the general workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight incubation) seed_cells->adhere treat Treat cells with varying concentrations of this compound adhere->treat incubate Incubate for a specified duration treat->incubate add_reagent Add cytotoxicity reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate for reagent reaction add_reagent->incubate_reagent measure Measure signal (e.g., absorbance) incubate_reagent->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

General workflow for an in vitro cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Principle: Cells are stained with a fluorescent dye that intercalates into the DNA. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the differentiation of cell cycle phases.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold ethanol)

  • DNA staining solution (e.g., propidium iodide with RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells and wash with PBS.

  • Fix the cells in ice-cold ethanol to permeabilize the membranes.

  • Resuspend the fixed cells in the DNA staining solution.

  • Analyze the stained cells using a flow cytometer.

  • Generate histograms of DNA content and quantify the percentage of cells in each phase of the cell cycle.[3]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A general overview of a potential synthetic route is provided below. The synthesis involves the preparation of key intermediates followed by their coupling and final deprotection steps.

The following diagram illustrates a logical relationship in a potential synthetic pathway.

Synthesis_Logic Intermediate_A Quinazoline Intermediate (Protected) Coupled_Product_1 Coupled Intermediate AB Intermediate_A->Coupled_Product_1 Intermediate_B Aminobenzoic Acid Derivative Intermediate_B->Coupled_Product_1 Intermediate_C Tetrazolyl Amino Acid (Protected) Coupled_Product_2 Coupled Intermediate ABC Intermediate_C->Coupled_Product_2 Coupled_Product_1->Coupled_Product_2 Plevitrexed This compound Coupled_Product_2->Plevitrexed Deprotection

Logical flow of a potential synthetic route for this compound.

Conclusion

This compound is a promising non-polyglutamatable antifolate that potently and specifically inhibits thymidylate synthase. Its mechanism of action, which circumvents a key resistance pathway, makes it a valuable candidate for the treatment of various cancers, particularly those resistant to classical antifolates. The data presented in this technical guide highlight its significant in vitro and in vivo activity. Further research and clinical development will continue to define its therapeutic potential in oncology.

References

Cellular Uptake of (R)-Plevitrexed via Folate Transporters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known as ZD9331 or BGC 9331, is a potent, non-polyglutamatable quinazoline-based antifolate inhibitor of thymidylate synthase (TS) with a Ki of approximately 0.44 nM.[1][2] Its cellular entry is a critical determinant of its cytotoxic activity and is primarily mediated by two distinct folate transport systems: the Reduced Folate Carrier (RFC) and the Folate Receptor alpha (FRα).[1][3] This technical guide provides a comprehensive overview of the cellular uptake mechanisms of Plevitrexed, with a focus on the stereoselectivity of the folate transporters. While the user's query specified "(R)-Plevitrexed", the available scientific literature and chemical databases predominantly refer to the biologically active form as the (S)-enantiomer, specifically (2S)-2-[[4-[--INVALID-LINK--amino]-2-fluorobenzoyl]amino]-4-(1H-tetrazol-5-yl)butanoic acid.[4] Folate transporters exhibit significant stereoselectivity, generally favoring the L-isomers (S-enantiomers) of their substrates.[3][5] Therefore, this guide will focus on the cellular uptake of the biologically relevant (S)-Plevitrexed, while discussing the implications of stereochemistry on transporter interaction.

Folate Transporter Systems

The cellular acquisition of folates and antifolates is primarily managed by three main transport systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the Folate Receptors (FRs). Plevitrexed utilizes RFC and FRα for intracellular entry.[1]

  • Reduced Folate Carrier (RFC): As a ubiquitously expressed facilitative transporter, RFC is a major route of folate and antifolate uptake in most mammalian cells.[6] It functions as a bidirectional anion exchanger.[6] Studies on methotrexate, a similar antifolate, have shown that RFC exhibits a strong preference for the L-enantiomer, with the D-enantiomer showing significantly lower binding affinity.[3]

  • Folate Receptor alpha (FRα): This is a high-affinity, low-capacity folate-binding protein that is anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) link.[7] FRα is overexpressed in various epithelial cancers, making it an attractive target for tumor-specific drug delivery.[4][8] The receptor mediates the internalization of its ligands, including Plevitrexed, through endocytosis.[7][9] FRα also demonstrates stereospecificity, preferentially binding the physiological (6S) diastereoisomers of reduced folates.[5]

Quantitative Data on Plevitrexed Transport

Precise kinetic parameters for the transport of (R)- or (S)-Plevitrexed via RFC and FRα are not extensively reported in the public domain. However, semi-quantitative data and competitive inhibition studies provide valuable insights into its interaction with these transporters.

ParameterCell LineTransporterValueReference
IC50 A431 (FRα negative)RFC>100 µM (4h exposure), ~100 µM (24h exposure)[10]
A431-FBP (FRα transfected)FRα and RFC2 µM (4h exposure), 0.1 µM (24h exposure)[10]
KB (constitutive FRα overexpression)FRα and RFC20 µM (4h exposure), 1 µM (24h exposure)[10]
Ki (inhibition of [3H]-methotrexate transport) L1210 and W1L2RFC~1 µM[2]

These IC50 values demonstrate the significantly increased potency of Plevitrexed in cells overexpressing FRα, highlighting the importance of this uptake pathway.

Signaling and Transport Pathways

Reduced Folate Carrier (RFC) Mediated Transport

The uptake of Plevitrexed via RFC is a carrier-mediated process driven by an anion exchange mechanism.

RFC_Transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Plevitrexed_out (S)-Plevitrexed RFC RFC Transporter Plevitrexed_out->RFC Binding Plevitrexed_in (S)-Plevitrexed RFC->Plevitrexed_in Translocation Anion_in Anion Anion_in->RFC Exchange

Caption: RFC-mediated uptake of (S)-Plevitrexed.

Folate Receptor alpha (FRα) Mediated Endocytosis

The uptake via FRα is a more complex process involving receptor binding, endocytosis, and intracellular release.

FRa_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Plevitrexed_out (S)-Plevitrexed FRa FRα Plevitrexed_out->FRa Binding Endosome Endosome FRa->Endosome Endocytosis Endosome->FRa Receptor Recycling Plevitrexed_in (S)-Plevitrexed Endosome->Plevitrexed_in Release (low pH) Lysosome Lysosome Endosome->Lysosome Degradation Pathway

Caption: FRα-mediated endocytosis of (S)-Plevitrexed.

Experimental Protocols

Cellular Uptake Assay using Radiolabeled Plevitrexed

This protocol describes a general method for quantifying the cellular uptake of Plevitrexed using a radiolabeled analogue.

Materials:

  • Radiolabeled [3H]-Plevitrexed or [14C]-Plevitrexed

  • Cell lines of interest (e.g., FRα-positive and FRα-negative lines for comparison)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Scintillation cocktail

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • Pre-incubation: Wash the cell monolayer twice with PBS. Pre-incubate the cells in transport buffer (e.g., Hanks' Balanced Salt Solution) at 37°C for 15-30 minutes.

  • Uptake Initiation: Add the radiolabeled Plevitrexed at the desired concentration to the transport buffer and incubate for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C. To determine non-specific binding, include control wells with a large excess of unlabeled Plevitrexed or folic acid.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: Determine the protein concentration in each lysate using a protein assay to normalize the uptake data (e.g., cpm/mg protein).

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific binding from the total uptake. Kinetic parameters (Km and Vmax) can be determined by performing the assay with varying concentrations of radiolabeled Plevitrexed and fitting the data to the Michaelis-Menten equation.

Uptake_Assay_Workflow Start Seed Cells in 24-well Plate Preincubation Wash and Pre-incubate in Transport Buffer Start->Preincubation Initiate_Uptake Add Radiolabeled Plevitrexed (with/without cold competitor) Preincubation->Initiate_Uptake Incubate Incubate at 37°C for Timed Intervals Initiate_Uptake->Incubate Terminate Wash with Ice-Cold PBS Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Quantify Scintillation Counting Lyse->Quantify Normalize Protein Assay Lyse->Normalize Analyze Calculate Specific Uptake and Kinetics Quantify->Analyze Normalize->Analyze End Results Analyze->End

Caption: Workflow for a radiolabeled cellular uptake assay.

Competitive Binding Assay for Folate Receptor alpha

This assay determines the relative affinity of Plevitrexed for FRα by measuring its ability to compete with a radiolabeled folate for receptor binding.

Materials:

  • [3H]-Folic acid

  • Unlabeled Plevitrexed (S- and R-enantiomers for comparison, if available)

  • FRα-overexpressing cells (e.g., KB cells)

  • Binding buffer (e.g., PBS with 1% BSA)

  • Cell harvesting equipment (e.g., cell scraper or trypsin)

  • Filtration apparatus with glass fiber filters

  • Gamma counter or scintillation counter

Procedure:

  • Cell Preparation: Culture FRα-overexpressing cells to confluence. Harvest the cells and prepare a single-cell suspension in binding buffer.

  • Assay Setup: In a 96-well plate, add a constant amount of [3H]-folic acid and varying concentrations of unlabeled Plevitrexed to the cell suspension.

  • Incubation: Incubate the plate at 4°C for 1-2 hours to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the cells with bound radioligand from the unbound radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-folic acid as a function of the concentration of unlabeled Plevitrexed. Calculate the IC50 value, which is the concentration of Plevitrexed that inhibits 50% of the specific binding of [3H]-folic acid. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare FRα-overexpressing Cell Suspension Setup Incubate Cells with [3H]-Folic Acid and varying concentrations of Plevitrexed Start->Setup Equilibrate Incubate at 4°C to Reach Equilibrium Setup->Equilibrate Filter Filter to Separate Bound and Free Ligand Equilibrate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Count Measure Radioactivity on Filters Wash->Count Analyze Plot Competition Curve and Calculate IC50/Ki Count->Analyze End Affinity Data Analyze->End

Caption: Workflow for a competitive binding assay.

Conclusion

The cellular uptake of Plevitrexed is a multifaceted process primarily dependent on the Reduced Folate Carrier and the Folate Receptor alpha. The expression levels of these transporters, particularly the overexpression of FRα in certain cancers, significantly influence the drug's potency. The stereochemistry of Plevitrexed is crucial, with the (S)-enantiomer being the biologically active form recognized by these stereoselective transporters. Further research to delineate the precise transport kinetics of the individual enantiomers would provide a more complete understanding and could inform the development of future folate-targeted therapies. The experimental protocols outlined in this guide provide a framework for researchers to investigate the cellular pharmacology of Plevitrexed and other antifolates.

References

An In-depth Technical Guide on (R)-Plevitrexed and its Target Enzyme, Thymidylate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Plevitrexed, also known as ZD9331 and BGC9331, is a potent and specific quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1][2] As a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), TS is a well-established target for cancer chemotherapy.[2] This technical guide provides a comprehensive overview of the interaction between this compound and thymidylate synthase, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its characterization. The document is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Introduction to Thymidylate Synthase and this compound

Thymidylate synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate (CH2H4folate) as a methyl donor.[3] This reaction is the sole intracellular source of de novo dTMP, an essential precursor for DNA synthesis and repair. Consequently, the inhibition of TS leads to a "thymineless death" in rapidly proliferating cells, making it an attractive target for anticancer therapies.[2]

This compound is a second-generation thymidylate synthase inhibitor designed to overcome some of the limitations of earlier antifolates.[1] Unlike first-generation inhibitors, this compound does not require intracellular polyglutamation for its activity, a metabolic process that can be a source of drug resistance.[1]

Mechanism of Action

This compound exerts its inhibitory effect by competing with the natural cofactor, CH2H4folate, for binding to thymidylate synthase. Upon entry into the cell, this compound binds to the folate receptor on TS, forming a stable ternary complex with the enzyme and its other substrate, dUMP. This stable complex effectively locks the enzyme in an inactive state, preventing the synthesis of dTMP and subsequently halting DNA replication.

Signaling Pathway of this compound Action

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane Plevitrexed_ext This compound RFC Reduced Folate Carrier (RFC) Plevitrexed_ext->RFC Uptake alpha_FR α-Folate Receptor (α-FR) Plevitrexed_ext->alpha_FR Uptake Plevitrexed_int This compound RFC->Plevitrexed_int alpha_FR->Plevitrexed_int TS Thymidylate Synthase (TS) Plevitrexed_int->TS Competitive Inhibition Ternary_Complex TS-dUMP-(R)-Plevitrexed Ternary Complex (Inactive) TS->Ternary_Complex Formation with This compound dTMP_synthesis dTMP Synthesis TS->dTMP_synthesis Catalysis dUMP dUMP dUMP->TS CH2H4folate 5,10-CH2H4folate CH2H4folate->TS Natural Substrate Ternary_Complex->dTMP_synthesis Inhibition DNA_synthesis DNA Synthesis & Cell Proliferation dTMP_synthesis->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to

Caption: Cellular uptake and mechanism of action of this compound.

Quantitative Inhibition Data

The potency of this compound has been evaluated through various in vitro studies. The following tables summarize the key quantitative data.

Table 1: Enzyme Inhibition Data for this compound (ZD9331)
ParameterValueEnzyme SourceReference
Ki~0.4 nMNot Specified[1]
Table 2: In Vitro Cytotoxicity (IC50) of this compound (ZD9331) in Human Tumor Cell Lines
Cell LineIC50 (nM)Reference
Range for various human tumor cell lines5 - 100[1]

Experimental Protocols

Spectrophotometric Assay for Thymidylate Synthase Inhibition

This protocol is adapted from established methods for measuring TS activity and its inhibition.

Principle: The activity of thymidylate synthase is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the reaction.

Materials:

  • Recombinant human thymidylate synthase (TS)

  • This compound (ZD9331)

  • dUMP (deoxyuridine monophosphate)

  • CH2H4folate (5,10-methylenetetrahydrofolate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 25 mM MgCl2, 6.5 mM formaldehyde, 25 mM sodium ascorbate, and 1 mM dithiothreitol (DTT).

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • In a cuvette, prepare the reaction mixture containing the assay buffer, dUMP (final concentration, e.g., 100 µM), and varying concentrations of this compound.

  • Add thymidylate synthase to the reaction mixture to a final concentration of, for example, 50 nM.

  • Incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding CH2H4folate (final concentration, e.g., 50 µM).

  • Immediately monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for TS Inhibition Assay

G start Start prep_reagents Prepare Reagents (Buffer, dUMP, this compound dilutions) start->prep_reagents setup_rxn Set up Reaction Mixture (Buffer, dUMP, Inhibitor) prep_reagents->setup_rxn add_enzyme Add Thymidylate Synthase setup_rxn->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate initiate_rxn Initiate Reaction with CH2H4folate pre_incubate->initiate_rxn measure_abs Measure Absorbance at 340 nm over time initiate_rxn->measure_abs calc_rates Calculate Initial Reaction Rates measure_abs->calc_rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rates->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50 end End det_ic50->end G Plevitrexed This compound RFC Reduced Folate Carrier (RFC) Plevitrexed->RFC alpha_FR α-Folate Receptor (α-FR) Plevitrexed->alpha_FR FPGS Folylpolyglutamate Synthetase (FPGS) Plevitrexed->FPGS Not a substrate Cellular_Uptake Cellular Uptake RFC->Cellular_Uptake alpha_FR->Cellular_Uptake TS_Inhibition Thymidylate Synthase Inhibition Cellular_Uptake->TS_Inhibition Efflux Cellular Efflux Cellular_Uptake->Efflux Polyglutamation Polyglutamation FPGS->Polyglutamation

References

The Precision Strike of (R)-Plevitrexed: An In-depth Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Plevitrexed , also known as (R)-BGC 945 and ONX-0801 , represents a novel and targeted approach in cancer therapy. This cyclopenta[g]quinazoline-based antifolate is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair. What sets this compound apart is its selective entry into tumor cells that overexpress the alpha-folate receptor (α-FR), a feature common in various malignancies, including ovarian and lung cancers. This targeted delivery mechanism promises enhanced efficacy with a potentially wider therapeutic window compared to conventional non-targeted antifolates. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and a visualization of its mechanism of action.

Pharmacokinetics: A Tale of Two Receptors

The pharmacokinetic profile of this compound is defined by its unique cellular uptake mechanism. Unlike traditional antifolates that primarily rely on the ubiquitously expressed reduced-folate carrier (RFC), this compound exhibits a low affinity for RFC and is preferentially transported into cells via the α-FR.[1][2] This selective transport leads to its accumulation in α-FR-overexpressing tumor tissues.

Preclinical Pharmacokinetics in Mice

Studies in tumor-bearing mice have demonstrated the favorable tissue distribution of this compound. Following intravenous administration, the compound shows rapid plasma clearance and significant accumulation in tumor tissue, where it exhibits a prolonged half-life compared to plasma and other normal tissues.[1][2]

ParameterPlasmaLiverKidneySpleenTumor
Terminal Half-life (hours) 20.652128
Concentration at 24h (nmol/g tissue) < 0.1< 0.1< 0.1~0.1~1
Data from intravenous injection of 100 mg/kg this compound to KB tumor-bearing mice.[1][2]
Human Pharmacokinetics from Phase I Clinical Trial

A Phase I clinical trial of this compound (ONX-0801) provided key pharmacokinetic parameters in patients with solid tumors. At the recommended Phase II dose of 12 mg/m² administered every two weeks, the following was observed:

ParameterValue
Cmax (ng/mL) 4952
AUC (h*ng/mL) 85170
Half-life (hours) 26
Data from the Phase I clinical trial of ONX-0801.

Pharmacodynamics: Targeting the Engine of DNA Synthesis

The pharmacodynamic effects of this compound are a direct consequence of its potent and selective inhibition of thymidylate synthase.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of isolated thymidylate synthase with a Ki of 1.2 nmol/L.[1][2] Its cellular potency is markedly higher in cancer cell lines that overexpress the α-FR compared to those that do not, highlighting its targeted nature.

Cell Lineα-FR ExpressionIC50 (nmol/L)
A431-FBPHigh1.1
KBHigh3.3
IGROV-1High90
JEG-3High320
A431Negative6600
L1210Negative~7000
IC50 values represent the concentration required to inhibit cell growth by 50%.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Situ Thymidylate Synthase (TS) Inhibition Assay

This assay measures the activity of TS within intact cells by quantifying the release of tritium from [5-³H]deoxyuridine ([5-³H]dUrd) during the conversion of dUMP to dTMP.

  • Cell Culture and Treatment: Cancer cells (e.g., KB cells) are cultured in appropriate media. Cells are then exposed to various concentrations of this compound or control compounds for specific durations (e.g., 1, 4, and 16 hours).

  • Radiolabeling: Following treatment, [5-³H]dUrd is added to the cell culture medium. The cells take up the radiolabeled precursor, which is intracellularly converted to [5-³H]dUMP, the substrate for TS.

  • Tritium Release: The catalytic action of TS on [5-³H]dUMP results in the release of a tritium atom into the intracellular water.

  • Quantification: The reaction is stopped, and the cells are processed to separate the tritiated water (³H₂O) from the radiolabeled substrate and other cellular components. The amount of radioactivity in the aqueous fraction is then measured using a scintillation counter. The rate of tritium release is directly proportional to the in situ TS activity.

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to basic amino acids of cellular proteins.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the number of cells. The IC50 value is then calculated from the dose-response curve.[3][4]

Quantification of this compound in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation: Plasma samples are first subjected to protein precipitation by adding a solvent like acetonitrile. An internal standard (a molecule structurally similar to this compound) is added to each sample to correct for variations in sample processing and instrument response.

  • Chromatographic Separation: The supernatant after protein precipitation is injected into a high-performance liquid chromatography (HPLC) system. The HPLC column separates this compound and the internal standard from other plasma components based on their physicochemical properties.

  • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The mass spectrometer is set to specifically detect and quantify the parent and a specific fragment ion of both this compound and the internal standard.

  • Quantification: The concentration of this compound in the plasma sample is determined by comparing the ratio of its peak area to that of the internal standard against a calibration curve prepared with known concentrations of the drug.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound

Plevitrexed_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Plevitrexed Plevitrexed aFR α-Folate Receptor Plevitrexed->aFR Binding Plevitrexed_intra This compound aFR->Plevitrexed_intra Internalization TS Thymidylate Synthase Plevitrexed_intra->TS Inhibition dTMP dTMP TS->dTMP Conversion dUMP dUMP dUMP->TS Substrate DNA_syn DNA Synthesis dTMP->DNA_syn Precursor Apoptosis Apoptosis DNA_syn->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound in an α-FR overexpressing tumor cell.

Preclinical Evaluation Workflow for this compound

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation TS_assay Thymidylate Synthase Inhibition Assay (Ki) Receptor_binding α-Folate Receptor Binding Assay TS_assay->Receptor_binding Cell_growth Cell Growth Inhibition Assay (IC50) in α-FR+/- cell lines Receptor_binding->Cell_growth PK_studies Pharmacokinetic Studies (mice) Cell_growth->PK_studies Promising results lead to PD_studies Pharmacodynamic Studies (in situ TS inhibition) PK_studies->PD_studies Efficacy_studies Efficacy Studies (tumor xenograft models) PD_studies->Efficacy_studies Toxicity_studies Toxicity Studies Efficacy_studies->Toxicity_studies Clinical_dev Clinical Development (Phase I, II, III) Toxicity_studies->Clinical_dev Favorable profile leads to

Caption: A logical workflow for the preclinical evaluation of this compound.

References

(R)-Plevitrexed (ZD9331, BGC9331): A Technical Guide to a Non-Polyglutamatable Thymidylate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides an in-depth technical overview of (R)-Plevitrexed, also known by its developmental codes ZD9331 and BGC9331. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology, mechanism of action, and experimental evaluation of this anticancer agent. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Introduction to this compound

This compound is a rationally designed, third-generation quinazoline-based antifolate that acts as a specific and potent inhibitor of thymidylate synthase (TS).[1] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[2] By inhibiting TS, this compound disrupts the supply of thymidine, leading to inhibition of DNA replication and subsequent cell death, particularly in rapidly proliferating cancer cells.

A key characteristic of this compound is that it is not a substrate for folylpolyglutamate synthetase (FPGS).[1] This distinguishes it from other TS inhibitors like raltitrexed, as it does not undergo polyglutamation for intracellular retention. This was designed to potentially overcome resistance mechanisms associated with reduced FPGS activity and may alter its toxicity profile.[1] this compound is transported into cells primarily via the reduced folate carrier (RFC) and also shows affinity for the alpha-folate receptor (α-FR), which is often overexpressed in certain cancers, such as ovarian cancer.[1][3]

Mechanism of Action and Cellular Transport

The primary mechanism of action of this compound is the direct inhibition of thymidylate synthase. This disruption of the DNA synthesis pathway is central to its cytotoxic effects.

Signaling Pathway of this compound

The following diagram illustrates the cellular uptake and mechanism of action of this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Plevitrexed_ext This compound RFC Reduced Folate Carrier (RFC) Plevitrexed_ext->RFC Uptake aFR Alpha-Folate Receptor (α-FR) Plevitrexed_ext->aFR Uptake Plevitrexed_int This compound RFC->Plevitrexed_int aFR->Plevitrexed_int TS Thymidylate Synthase (TS) Plevitrexed_int->TS Inhibition dTMP dTMP TS->dTMP Blocked dUMP dUMP dUMP->TS DNA_syn DNA Synthesis dTMP->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis

Mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line(s)Reference(s)
TS Inhibition (Ki) ~0.4 nM-[4]
IC50 (Growth Inhibition) 7 nMW1L2 (human lymphoblastoid)[4]
IC50 (Growth Inhibition) ~5-100 nMRange of human tumor cell lines[4]
Table 2: Preclinical Pharmacokinetics of ZD9331 in a Murine Lymphoma Model
Administration RouteDoseCmax (Plasma)T1/2 (Plasma)Tissue DistributionReference(s)
Single i.p. bolus 50 mg/kg7.75 ± 5.2 µM4-6 hLiver concentrations 8-fold higher than plasma.[4][5]
24-h s.c. infusion 3 mg/kgSteady state reached in 4-5 h~3.5 hLiver concentrations ~4-fold higher than plasma.[4][5]
Table 3: Phase I Clinical Trial Data for ZD9331 (plus Docetaxel)
ParameterValuePatient PopulationReference(s)
Maximum Tolerated Dose (MTD) ZD9331: 260 mg/m²Docetaxel: 60 mg/m²Advanced solid malignancies[1]
Dose-Limiting Toxicity (DLT) NeutropeniaAdvanced solid malignancies[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

This protocol describes a non-radioactive method to determine the inhibitory activity of this compound against thymidylate synthase.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor N5,N10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate (DHF) during the conversion of dUMP to dTMP by TS.

Materials:

  • Recombinant human thymidylate synthase

  • (6R,S)-5,10-CH2H4folate

  • dUMP

  • This compound stock solution (in DMSO)

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM dithiothreitol (DTT)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in the assay buffer containing CH2H4folate and dUMP at their respective Km values.

  • Add varying concentrations of this compound to the wells of the microplate. Include a control group with DMSO only.

  • Initiate the reaction by adding the TS enzyme to each well.

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

  • Calculate the rate of reaction (decrease in absorbance over time) for each concentration of this compound.

  • Plot the reaction rate against the inhibitor concentration and determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound. Include untreated and vehicle (DMSO) controls.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line of interest

  • Matrigel (optional, to aid tumor formation)

  • This compound formulation for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group according to a predetermined dosing schedule (e.g., intraperitoneal injection daily or on a specific cycle). The control group receives the vehicle.

  • Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Plot the average tumor volume over time for each group to assess the antitumor efficacy of this compound.

Experimental Workflows

The following diagrams illustrate common experimental workflows in the research and development of this compound.

Workflow for In Vitro and In Vivo Evaluation

G start Start: Compound Synthesis (this compound) ts_assay Thymidylate Synthase Inhibition Assay start->ts_assay cell_viability Cell Viability Assays (e.g., MTT) start->cell_viability transport_assay Cellular Uptake Assays (RFC/α-FR) start->transport_assay in_vitro_eval In Vitro Characterization ts_assay->in_vitro_eval cell_viability->in_vitro_eval transport_assay->in_vitro_eval xenograft Mouse Xenograft Efficacy Studies in_vitro_eval->xenograft pk_pd Pharmacokinetic/ Pharmacodynamic Studies xenograft->pk_pd in_vivo_eval In Vivo Evaluation pk_pd->in_vivo_eval end Preclinical Candidate in_vivo_eval->end

Preclinical evaluation workflow for this compound.
Workflow for Investigating Drug Resistance

G start Parental Cancer Cell Line dose_escalation Chronic Exposure to Increasing Concentrations of This compound start->dose_escalation resistant_clones Selection and Expansion of Resistant Clones dose_escalation->resistant_clones ic50_shift Confirmation of Resistance (IC50 Shift) resistant_clones->ic50_shift mechanism_investigation Investigation of Resistance Mechanisms ic50_shift->mechanism_investigation gene_expression Gene Expression Analysis (e.g., RFC, TS) mechanism_investigation->gene_expression sequencing Gene Sequencing (e.g., for mutations) mechanism_investigation->sequencing transport_studies Functional Transport Studies mechanism_investigation->transport_studies end Characterization of Resistant Phenotype gene_expression->end sequencing->end transport_studies->end

Workflow for developing and characterizing resistance to this compound.

Mechanisms of Resistance

Acquired resistance to antifolate drugs is a significant clinical challenge. For this compound, potential mechanisms of resistance include:

  • Decreased Drug Influx: Downregulation or mutation of the reduced folate carrier (RFC) can limit the intracellular accumulation of this compound.

  • Increased Drug Efflux: Upregulation of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, could potentially reduce intracellular drug concentrations.

  • Target Enzyme Alterations: Increased expression of thymidylate synthase (TS) can overcome the inhibitory effects of the drug. Mutations in the TS gene that reduce the binding affinity of this compound are also a possible, though less common, mechanism.

  • Metabolic Bypass: Upregulation of the thymidine salvage pathway, which utilizes exogenous thymidine to produce dTMP, can circumvent the block in the de novo synthesis pathway.

Conclusion

This compound (ZD9331, BGC9331) is a potent, non-polyglutamatable thymidylate synthase inhibitor with a distinct pharmacological profile. Its efficacy is dependent on cellular uptake via the reduced folate carrier and alpha-folate receptor, and its primary mechanism of action is the disruption of DNA synthesis through the inhibition of dTMP production. The provided data and experimental protocols offer a framework for the continued investigation and development of this and similar anticancer agents. Understanding its mechanisms of action and potential resistance pathways is crucial for its optimal clinical application and for the design of next-generation TS inhibitors.

References

(S)-Plevitrexed: A Technical Overview of Investigational Applications in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the investigational use of (S)-Plevitrexed, a potent, non-polyglutamatable, second-generation thymidylate synthase (TS) inhibitor, in the field of oncology. While the initial request specified the (R)-enantiomer, extensive research has revealed that the clinically investigated compound is, in fact, the (S)-enantiomer, also known as ZD9331 and BGC 9331. This document will therefore focus on the available preclinical and clinical data for (S)-Plevitrexed.

(S)-Plevitrexed has been evaluated in several solid tumors, demonstrating a manageable safety profile and showing signs of clinical activity, particularly in gastric and ovarian cancers. This guide summarizes the quantitative data from key clinical trials, details the experimental protocols employed in its evaluation, and visualizes its mechanism of action and clinical trial workflows.

Introduction to (S)-Plevitrexed

(S)-Plevitrexed is an orally bioavailable, small molecule, antifolate quinazoline derivative.[1] Its chemical structure is (2S)-2-[[4-[--INVALID-LINK--amino]-2-fluorobenzoyl]amino]-4-(1H-tetrazol-5-yl)butanoic acid. The "(2S)" designation confirms the compound as the (S)-enantiomer.

Unlike first-generation antifolates such as methotrexate, and in contrast to other TS inhibitors like pemetrexed, (S)-Plevitrexed does not undergo polyglutamylation within the cell. This characteristic was rationally designed to potentially reduce toxicities associated with the retention of polyglutamated forms in normal tissues and to overcome resistance mechanisms related to reduced expression of folylpolyglutamate synthetase (FPGS).

Mechanism of Action

(S)-Plevitrexed exerts its antineoplastic effects by directly inhibiting thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.

Cellular Uptake

(S)-Plevitrexed is transported into cancer cells via two primary mechanisms:

  • Reduced Folate Carrier (RFC): A ubiquitously expressed transporter for physiological folates.

  • Alpha-Folate Receptor (α-FR): A receptor that is often overexpressed in certain types of cancer, notably ovarian cancer.

This dual-uptake mechanism may contribute to its activity in a range of tumors.

Inhibition of Thymidylate Synthase and Downstream Effects

Once inside the cell, (S)-Plevitrexed binds to the folate binding site of thymidylate synthase, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This inhibition leads to a depletion of the thymidine triphosphate (dTTP) pool, which is necessary for DNA replication and repair. The disruption of DNA synthesis ultimately triggers cell cycle arrest and apoptosis.

Plevitrexed_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Plevitrexed_ext (S)-Plevitrexed RFC Reduced Folate Carrier (RFC) Plevitrexed_ext->RFC Uptake aFR Alpha-Folate Receptor (α-FR) Plevitrexed_ext->aFR Uptake Plevitrexed_int (S)-Plevitrexed RFC->Plevitrexed_int aFR->Plevitrexed_int TS Thymidylate Synthase (TS) Plevitrexed_int->TS Inhibition dTMP dTMP TS->dTMP Conversion dUMP dUMP dUMP->TS Substrate DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Figure 1: Mechanism of action of (S)-Plevitrexed.

Investigational Indications and Clinical Trial Data

(S)-Plevitrexed has been investigated in Phase I and II clinical trials for a variety of solid tumors. The most promising results have been observed in gastric and ovarian cancer.

Gastric Cancer

A Phase II multicenter trial evaluated (S)-Plevitrexed monotherapy as a first-line treatment for patients with advanced gastric cancer.[2]

Table 1: Summary of Phase II Trial of (S)-Plevitrexed in Gastric Cancer [2]

ParameterData
Number of Patients 29
Treatment Regimen Regimen 1: 130 mg/m² IV infusion, weekly for 2 weeks, then 1 week rest. Regimen 2 (dose-reduced): 65 mg/m² with the same schedule.
Partial Response (PR) 17.2% (5 patients, all in Regimen 2)
Disease Stabilization 55.2% (16 patients)
Disease Control Rate 72.4%
Median Time to Progression 98 days
Most Frequent Adverse Events Neutropenia (62%), Diarrhea (38%)
Ovarian Cancer

A Phase II study assessed the efficacy and tolerability of (S)-Plevitrexed in heavily pretreated patients with ovarian or primary peritoneal cancer.[3]

Table 2: Summary of Phase II Trial of (S)-Plevitrexed in Ovarian Cancer [3]

ParameterData
Number of Patients 44
Treatment Regimen 130 mg/m² IV infusion on Days 1 and 8 of a 3-week cycle
Complete Response (CR) 1 patient (in a patient receiving it as eighth-line therapy)
Partial Response (PR) 2 patients
Objective Response Rate 7%
Stable Disease 7 patients
Disease Control Rate 23%
Median Time to Progression 53 days
Most Frequent Adverse Events Nausea (73%), Vomiting (48%), Neutropenia (50%)
Other Solid Tumors

(S)-Plevitrexed has also been investigated in other solid tumors, including pancreatic and colorectal cancer, though with less reported success compared to gastric and ovarian cancer. Further research would be needed to fully delineate its activity in these indications.

Experimental Protocols

Preclinical Evaluation
  • Cell Lines: A panel of human tumor cell lines, including those known to overexpress the α-folate receptor (e.g., ovarian cancer cell lines) and those with varying levels of RFC expression, were likely used.

  • Cytotoxicity Assays: Standard assays such as MTT or SRB would have been employed to determine the half-maximal inhibitory concentration (IC50) of (S)-Plevitrexed.

  • Enzyme Inhibition Assays: The inhibitory activity against purified thymidylate synthase would be quantified to determine the Ki value.

  • Cellular Uptake Studies: Radiolabeled (S)-Plevitrexed could be used to measure its uptake into cells and to differentiate between RFC- and α-FR-mediated transport by using specific inhibitors or cell lines with modulated transporter/receptor expression.

  • Animal Models: Human tumor xenograft models in immunocompromised mice (e.g., nude mice) are standard for evaluating the in vivo efficacy of anticancer agents. Tumors from various cancer types would be implanted subcutaneously.

  • Dosing and Administration: (S)-Plevitrexed would be administered through various routes (e.g., oral, intravenous) and schedules to determine the maximum tolerated dose (MTD) and optimal therapeutic regimen.

  • Efficacy Assessment: Tumor growth inhibition would be measured over time by caliper measurements of the tumor volume.

  • Pharmacokinetic Analysis: Blood and tissue samples would be collected at various time points after drug administration to determine the pharmacokinetic profile of (S)-Plevitrexed.

Clinical Trial Protocol (Phase II Example)

The following represents a generalized experimental workflow for a Phase II clinical trial of (S)-Plevitrexed based on the available data.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Measurement, Labs) Informed_Consent->Baseline_Assessment Treatment_Administration Treatment with (S)-Plevitrexed (e.g., 130 mg/m² IV on Days 1 & 8 of a 21-day cycle) Baseline_Assessment->Treatment_Administration Toxicity_Monitoring Toxicity Monitoring (Adverse Event Reporting) Treatment_Administration->Toxicity_Monitoring Response_Evaluation Tumor Response Evaluation (e.g., RECIST criteria every 2-3 cycles) Toxicity_Monitoring->Response_Evaluation Continuation_Discontinuation Continue Treatment or Discontinue (Based on response and toxicity) Response_Evaluation->Continuation_Discontinuation Continuation_Discontinuation->Treatment_Administration Continue Follow_Up Follow-Up (Survival, Long-term effects) Continuation_Discontinuation->Follow_Up Discontinue

References

Methodological & Application

Chiral Synthesis of (R)-Plevitrexed: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plevitrexed, a potent, non-polyglutamatable thymidylate synthase (TS) inhibitor, has been a subject of interest in anticancer research. Its therapeutic efficacy is enantiomer-dependent, with the (R)-enantiomer demonstrating the desired pharmacological activity. This document provides a detailed protocol for the chiral synthesis of (R)-Plevitrexed. The synthesis involves the initial preparation of racemic Plevitrexed followed by chiral resolution to isolate the active (R)-enantiomer. This application note includes detailed experimental procedures, quantitative data, and visual workflows to guide researchers in the efficient and stereoselective synthesis of this important molecule.

Introduction

Plevitrexed (also known as ZD9331 and BGC9331) is a quinazoline antifolate that inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines and consequently, DNA replication.[1][2] The chiral center in Plevitrexed results in two enantiomers, (R)- and (S)-Plevitrexed, which may exhibit different biological activities. For targeted drug development, the synthesis of the single, active (R)-enantiomer is crucial. This protocol outlines a robust method for obtaining this compound through the synthesis of the racemic mixture followed by a reliable chiral separation method.

Signaling Pathway: Inhibition of Thymidylate Synthase

Plevitrexed exerts its cytotoxic effects by inhibiting thymidylate synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using N5,N10-methylenetetrahydrofolate as a cofactor. dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair. By blocking TS, Plevitrexed depletes the intracellular pool of dTTP, leading to the inhibition of DNA synthesis and ultimately, apoptosis in rapidly dividing cancer cells.

Thymidylate_Synthase_Inhibition cluster_synthesis Thymidylate Synthesis dUMP dUMP TS Thymidylate Synthase dUMP->TS N5N10_THF N5,N10-Methylene-THF N5N10_THF->TS dTMP dTMP TS->dTMP DHF Dihydrofolate (DHF) TS->DHF Plevitrexed This compound Plevitrexed->TS Inhibition

Caption: Inhibition of Thymidylate Synthase by this compound.

Experimental Protocols

Part 1: Synthesis of Racemic Plevitrexed

The synthesis of racemic Plevitrexed is a multi-step process involving the preparation of key intermediates. The overall workflow is depicted below.

Racemic_Synthesis_Workflow A 2,7-Dimethyl-6-nitroquinazolin-4(3H)-one B 6-(Aminomethyl)-2,7-dimethylquinazolin-4(3H)-one A->B Reduction C 6-(Bromomethyl)-2,7-dimethylquinazolin-4(3H)-one B->C Diazotization/ Bromination F Diethyl 2-((4-(N-((2,7-dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)amino)-2-fluorobenzoyl)amino)-4-(2H-tetrazol-5-yl)butanoate C->F Coupling D Diethyl 2-((2-fluoro-4-nitrobenzoyl)amino)-4-(2H-tetrazol-5-yl)butanoate E Diethyl 2-((4-amino-2-fluorobenzoyl)amino)-4-(2H-tetrazol-5-yl)butanoate D->E Reduction E->F Coupling G Diethyl 2-((4-(N-((2,7-dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-yn-1-yl)amino)-2-fluorobenzoyl)amino)-4-(2H-tetrazol-5-yl)butanoate F->G Alkylation H Racemic Plevitrexed G->H Saponification

Caption: Workflow for the synthesis of racemic Plevitrexed.

Materials and Methods:

  • Step 1: Synthesis of 6-(Bromomethyl)-2,7-dimethylquinazolin-4(3H)-one (Intermediate C)

    • Detailed procedures for the synthesis of the quinazolinone core are based on established methods for similar structures. This typically involves the cyclization of an appropriately substituted anthranilamide. The bromination of the 6-methyl group is achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions.

  • Step 2: Synthesis of Diethyl 2-((4-amino-2-fluorobenzoyl)amino)-4-(2H-tetrazol-5-yl)butanoate (Intermediate E)

    • This intermediate is prepared by the coupling of 4-amino-2-fluorobenzoic acid with diethyl 2-amino-4-(2H-tetrazol-5-yl)butanoate. The amino acid derivative can be synthesized from a protected glutamic acid precursor.

  • Step 3: Coupling and Subsequent Alkylation (Formation of Intermediate G)

    • Intermediate C and Intermediate E are coupled via a nucleophilic substitution reaction. The resulting secondary amine is then alkylated with propargyl bromide to introduce the propargyl group.

  • Step 4: Saponification (Formation of Racemic Plevitrexed)

    • The diethyl ester of intermediate G is hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidic workup to yield racemic Plevitrexed.

Quantitative Data for Racemic Synthesis:

StepProductStarting MaterialsYield (%)
1Intermediate CSubstituted anthranilamide~70-80%
2Intermediate E4-amino-2-fluorobenzoic acid, Glutamic acid derivative~60-70%
3Intermediate GIntermediate C, Intermediate E, Propargyl bromide~50-60%
4Racemic PlevitrexedIntermediate G~85-95%
Part 2: Chiral Resolution of this compound

The separation of the (R)- and (S)-enantiomers of Plevitrexed can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Chiral_Resolution_Workflow Racemate Racemic Plevitrexed HPLC Chiral HPLC Racemate->HPLC R_Enantiomer This compound HPLC->R_Enantiomer Fraction 1 S_Enantiomer (S)-Plevitrexed HPLC->S_Enantiomer Fraction 2 Analysis Enantiomeric Excess (ee%) Analysis R_Enantiomer->Analysis S_Enantiomer->Analysis

Caption: Workflow for the chiral resolution of Plevitrexed.

Materials and Methods:

  • Chromatographic System: A preparative HPLC system equipped with a UV detector is required.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a cellulose or amylose derivative coated on a silica support, is recommended. The choice of the specific CSP will require screening for optimal separation.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.

  • Protocol:

    • Dissolve the racemic Plevitrexed in a suitable solvent (compatible with the mobile phase).

    • Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using the UV detector.

    • Collect the fractions corresponding to each enantiomer.

    • Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric excess (ee%).

    • Combine the fractions of the desired (R)-enantiomer and remove the solvent under reduced pressure.

Quantitative Data for Chiral Resolution:

ParameterValue
Recovery of this compound >95%
Enantiomeric Excess (ee%) of this compound >99%
Resolution (Rs) >1.5

Conclusion

This application note provides a comprehensive guide for the chiral synthesis of this compound. By following the detailed protocols for the synthesis of the racemic compound and its subsequent chiral resolution by HPLC, researchers can obtain the desired enantiomer with high yield and enantiomeric purity. The provided workflows and quantitative data will aid in the efficient and successful execution of this synthetic strategy, facilitating further research and development of Plevitrexed as a potential anticancer agent.

References

Application Notes and Protocols for the Stereoselective Synthesis of Plevitrexed Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plevitrexed, a potent thymidylate synthase inhibitor, possesses a chiral center within its L-glutamic acid moiety, making the stereoselective synthesis of its enantiomers crucial for pharmacological studies and drug development. This document outlines a detailed application note and protocol for a plausible stereoselective synthetic route to access the individual enantiomers of Plevitrexed. The described methodology involves the synthesis of the key 2-amino-4-oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazoline core, followed by a stereospecific amide coupling with a protected L-glutamic acid derivative. A final deprotection step yields the target enantiomerically pure Plevitrexed. This protocol also includes methods for the chiral resolution of glutamic acid derivatives, providing an alternative route to obtaining enantiomerically pure starting materials.

Introduction

Plevitrexed (ZD9331) is a non-polyglutamatable antifolate that demonstrates significant inhibitory activity against thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines.[1] The structure of Plevitrexed incorporates a derivative of L-glutamic acid, introducing a stereocenter that is critical for its biological activity. The development of a robust and efficient stereoselective synthesis is paramount for producing enantiomerically pure Plevitrexed, which is essential for accurate pharmacological evaluation and clinical application. This document provides a comprehensive guide for the laboratory-scale stereoselective synthesis of Plevitrexed enantiomers, detailing the necessary protocols, reagents, and analytical methods for characterization.

Signaling Pathway of Plevitrexed

Plevitrexed exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a key enzyme in the DNA synthesis pathway. Specifically, TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor. By acting as a folate analog, Plevitrexed competes with the natural folate substrate, leading to the inhibition of dTMP synthesis. This disruption of the DNA synthesis pathway ultimately results in cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Plevitrexed_Pathway Plevitrexed Plevitrexed TS Thymidylate Synthase (TS) Plevitrexed->TS Inhibits dTMP dTMP TS->dTMP Catalyzes conversion of dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

Caption: Mechanism of action of Plevitrexed.

Experimental Workflow

The overall synthetic strategy is a convergent approach. It begins with the independent synthesis of the achiral quinazoline core and the preparation of an enantiomerically pure, protected L-glutamic acid derivative. These two key intermediates are then coupled via an amide bond formation reaction. The final step involves the removal of the protecting groups to yield the desired Plevitrexed enantiomer.

Plevitrexed_Workflow cluster_0 Synthesis of Quinazoline Core cluster_1 Preparation of Chiral Moiety A Starting Materials for Quinazoline B Cyclization Reaction A->B C Intermediate 1: Quinazoline Core B->C G Amide Coupling C->G D L-Glutamic Acid E Protection of Functional Groups D->E F Intermediate 2: Protected L-Glutamic Acid E->F F->G H Deprotection G->H I Final Product: (S)-Plevitrexed H->I

Caption: Synthetic workflow for Plevitrexed.

Quantitative Data Summary

The following table summarizes the expected yields and enantiomeric excess (ee) for the key steps in the stereoselective synthesis of Plevitrexed. These values are based on literature reports for analogous reactions.

StepProductExpected Yield (%)Expected Enantiomeric Excess (ee %)
Synthesis of Quinazoline Core2-amino-4-oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazoline65-75N/A (achiral)
Protection of L-Glutamic AcidDi-tert-butyl L-glutamate hydrochloride90-98>99
Amide CouplingProtected (S)-Plevitrexed70-85>99
Deprotection(S)-Plevitrexed85-95>99

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazoline (Intermediate 1)

This protocol is adapted from general methods for the synthesis of quinazolinone derivatives.[2][3][4][5]

Materials:

  • 2-Aminobenzamide

  • Cyclopentanone

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, combine 2-aminobenzamide (10.0 g, 73.4 mmol) and cyclopentanone (7.1 mL, 80.8 mmol).

  • Add polyphosphoric acid (50 g) to the mixture.

  • Heat the reaction mixture to 120°C with stirring for 4 hours.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice (200 g).

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (3 x 50 mL).

  • Recrystallize the crude product from hot ethanol to afford pure 2-amino-4-oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazoline as a white solid.

  • Dry the product under vacuum.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of Di-tert-butyl L-glutamate hydrochloride (Intermediate 2)

This protocol describes the protection of L-glutamic acid.

Materials:

  • L-Glutamic acid

  • tert-Butanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend L-glutamic acid (14.7 g, 100 mmol) in tert-butanol (200 mL) in a 500 mL round-bottom flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • A clear solution should be obtained. Concentrate the solution under reduced pressure to obtain a viscous oil.

  • Add diethyl ether (100 mL) to the oil and stir vigorously. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum to yield di-tert-butyl L-glutamate hydrochloride.

Characterization: Confirm the product's identity and purity using ¹H NMR and by measuring its specific rotation.

Protocol 3: Amide Coupling of Intermediate 1 and Intermediate 2

This protocol utilizes a standard peptide coupling reagent.[6][7][8][9]

Materials:

  • Intermediate 1 (2-amino-4-oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazoline)

  • Intermediate 2 (Di-tert-butyl L-glutamate hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere

Procedure:

  • Dissolve Intermediate 2 (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF (50 mL) in a 250 mL round-bottom flask under an inert atmosphere.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add Intermediate 1 (1.0 equivalent) to the reaction mixture.

  • In a separate flask, dissolve DCC or EDC (1.2 equivalents) in anhydrous DMF (20 mL) and add this solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the dicyclohexylurea byproduct (if DCC was used).

  • Pour the filtrate into water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected (S)-Plevitrexed.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 4: Deprotection to Yield (S)-Plevitrexed

This final step removes the tert-butyl protecting groups.

Materials:

  • Protected (S)-Plevitrexed

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the protected (S)-Plevitrexed (1.0 g) in a mixture of TFA and DCM (1:1, 20 mL) at 0°C.

  • Stir the solution at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene (3 x 20 mL) to ensure complete removal of residual TFA.

  • The crude product can be purified by preparative HPLC to yield the final (S)-Plevitrexed as a solid.

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and its enantiomeric purity should be determined by chiral HPLC analysis.[10][11][12][13]

Conclusion

The protocols detailed in this application note provide a robust framework for the stereoselective synthesis of Plevitrexed enantiomers. By following these procedures, researchers can obtain enantiomerically pure Plevitrexed for further biological and pharmacological investigation. The modular nature of this synthetic route also allows for the potential synthesis of Plevitrexed analogs by modifying the starting materials. Careful execution of each step and thorough characterization of intermediates and the final product are essential for a successful synthesis.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of (R)-Plevitrexed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Plevitrexed, also known as ZD9331 or BGC 9331, is a potent and specific, non-polyglutamatable quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1][2] TS is a critical enzyme in the de novo synthesis of pyrimidines, specifically catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2] By inhibiting TS, this compound disrupts the supply of dTMP, leading to the inhibition of DNA synthesis and subsequent apoptosis in rapidly proliferating cancer cells.[3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines using a colorimetric MTT assay.

Mechanism of Action: Thymidylate Synthase Inhibition

This compound enters the cell primarily through the reduced folate carrier (RFC) and to some extent via the alpha-folate receptor (α-FR).[1] Once inside the cell, it binds to the folate binding site of thymidylate synthase, preventing the binding of the natural substrate, 5,10-methylenetetrahydrofolate. This competitive inhibition halts the conversion of dUMP to dTMP, leading to a depletion of the thymidine nucleotide pool. The absence of sufficient dTMP for DNA synthesis triggers a cascade of events, including cell cycle arrest and ultimately, apoptosis.

plevitrexed_mechanism cluster_cell Cancer Cell cluster_extracellular Extracellular Space dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA_synthesis DNA Synthesis dTMP->DNA_synthesis TS->dTMP 5,10-CH2-THF Apoptosis Apoptosis DNA_synthesis->Apoptosis Plevitrexed_in This compound Plevitrexed_in->TS Inhibition Plevitrexed_out This compound RFC RFC / α-FR Plevitrexed_out->RFC RFC->Plevitrexed_in

Figure 1: Mechanism of action of this compound.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials and Reagents
  • This compound

  • Selected cancer cell lines (e.g., colon, gastric, or squamous cell carcinoma cell lines known to be sensitive to antifolates)[4]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure

1. Cell Culture and Seeding: a. Culture the selected cancer cell lines in complete medium at 37°C in a humidified atmosphere with 5% CO2. b. Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count. c. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. d. Incubate the plates for 24 hours to allow for cell attachment.

2. This compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Plevitrexed is soluble in DMSO at 100 mg/mL.[5] b. On the day of treatment, serially dilute the stock solution with serum-free medium to obtain the desired final concentrations (e.g., ranging from nanomolar to low micromolar concentrations). It is recommended to test a broad range of concentrations initially.[6][7] c. Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated cells (vehicle control, containing the same final concentration of DMSO as the treated wells) and wells with medium only (blank). d. Incubate the plates for 24, 48, or 72 hours. The incubation time should be optimized for each cell line, but a 72-hour incubation is common for assessing the effects of thymidylate synthase inhibitors.[3][8]

3. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plates for an additional 4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plates for 15 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100 c. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. d. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) from the dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep This compound Dilution drug_treatment Drug Treatment drug_prep->drug_treatment incubation_24h 24h Incubation cell_seeding->incubation_24h incubation_24h->drug_treatment incubation_drug 24-72h Incubation drug_treatment->incubation_drug mtt_addition MTT Addition incubation_drug->mtt_addition incubation_mtt 4h Incubation mtt_addition->incubation_mtt dissolution Formazan Dissolution (DMSO) incubation_mtt->dissolution read_absorbance Read Absorbance (570 nm) dissolution->read_absorbance data_processing Calculate % Viability read_absorbance->data_processing dose_response Generate Dose-Response Curve data_processing->dose_response ic50 Determine IC50 dose_response->ic50

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison of the effects of this compound across different cell lines and incubation times.

Cell LineIncubation Time (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Cell Line A 240.01
0.1
1
10
480.01
0.1
1
10
720.01
0.1
1
10
Cell Line B 240.01
0.1
1
10
480.01
0.1
1
10
720.01
0.1
1
10

Troubleshooting

  • Low signal or high background: Ensure complete dissolution of formazan crystals. Check for contamination in the cell cultures.

  • Inconsistent results: Ensure accurate cell seeding and drug dilutions. Maintain consistent incubation times.

  • Drug precipitation: this compound is soluble in DMSO. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution in aqueous media, consider using a different solvent system or sonication to aid dissolution.[9][10]

Conclusion

This protocol provides a robust framework for evaluating the in vitro cytotoxicity of this compound. By following these detailed steps, researchers can obtain reliable and reproducible data on the dose-dependent and time-dependent effects of this promising anticancer agent on various cancer cell lines. The resulting data will be crucial for further preclinical and clinical development of this compound as a targeted cancer therapeutic.

References

Application Notes and Protocols for (R)-Plevitrexed Administration in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Plevitrexed, also known as ZD9331 and BGC9331, is a potent, non-polyglutamatable antifolate inhibitor of thymidylate synthase (TS).[1] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][3] By inhibiting TS, this compound disrupts the supply of dTMP, leading to imbalances in nucleotide pools, DNA damage, and ultimately, apoptosis in rapidly dividing cancer cells.[2][4][5] Preclinical studies have demonstrated the antitumor activity of Plevitrexed in various cancer models. These application notes provide a comprehensive overview of the administration of this compound in murine xenograft models, including detailed experimental protocols, quantitative data from preclinical studies, and a visualization of its mechanism of action.

It is important to note that the majority of publicly available preclinical data refers to the compound as ZD9331 or Plevitrexed, without specific designation of the (R)-enantiomer. Therefore, the following information is based on the available data for Plevitrexed (ZD9331) and is expected to be largely applicable to the (R)-enantiomer.

Data Presentation: Efficacy of Plevitrexed (ZD9331) in Murine Xenograft Models

The following tables summarize the quantitative data from various preclinical studies on the administration and efficacy of Plevitrexed (ZD9331) in different murine xenograft models.

Cell LineTumor TypeMouse StrainPlevitrexed (ZD9331) DosageAdministration RouteTreatment ScheduleTumor Growth Inhibition (TGI)Reference
L5178Y TK-/-LymphomaDBA/250 mg/kgIntraperitoneal (i.p.)Single bolus injectionCurative[6]
L5178Y TK-/-LymphomaDBA/23 mg/kgSubcutaneous (s.c.)24-hour infusionCurative[6]
HCT-15Colorectal CancerNude10 mg/kgOral (p.o.)Once daily for 3 weeks42.1%[7]
HCT-15Colorectal CancerNude15 mg/kgOral (p.o.)Once daily for 3 weeks78.8%[7]
SW620Colorectal CancerNude10 mg/kgOral (p.o.)Once daily for 3 weeks72.1%[7]
SW620Colorectal CancerNude15 mg/kgOral (p.o.)Once daily for 3 weeks79.7%[7]
HCT116Colorectal CancerNude15 mg/kgOral (p.o.)Once daily for 3 weeks75.8%[7]

Experimental Protocols

General Protocol for Subcutaneous Xenograft Model Establishment

This protocol describes the general procedure for establishing subcutaneous tumor xenografts in immunocompromised mice.

Materials:

  • Human cancer cell lines (e.g., HCT-116, SW620, A549, SKOV-3)

  • Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)

  • Syringes (1 mL) and needles (25-27 gauge)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Calipers

Procedure:

  • Cell Culture: Culture human cancer cells in appropriate complete medium in a humidified incubator at 37°C and 5% CO2. Harvest cells during the logarithmic growth phase.

  • Cell Preparation:

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an approved protocol.

    • Shave and disinfect the injection site on the flank of the mouse.

    • Inject the cell suspension subcutaneously into the flank.

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • Monitor the body weight and overall health of the mice regularly.

    • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

Protocol for this compound (ZD9331) Administration

This protocol provides guidelines for the preparation and administration of this compound (ZD9331) to tumor-bearing mice.

Materials:

  • This compound (ZD9331) powder

  • Vehicle for reconstitution (e.g., sterile 0.9% saline, sterile water for injection, or a specific formulation as per preclinical studies)

  • Vortex mixer and/or sonicator

  • Syringes and needles appropriate for the route of administration (e.g., oral gavage needles, 27-30 gauge needles for i.p. or s.c. injection)

  • Scale for weighing mice

Procedure:

  • Drug Formulation:

    • On the day of administration, calculate the required amount of this compound and vehicle based on the number of mice, their body weights, and the desired dosage.

    • Aseptically reconstitute the this compound powder in the chosen vehicle to the final desired concentration.

    • Ensure complete dissolution by vortexing or brief sonication if necessary. The formulation used in a key preclinical study was ZD9331 dissolved in 0.9% sterile saline.[6]

  • Administration:

    • Weigh each mouse to determine the precise volume of the drug solution to be administered.

    • Administer the formulated this compound solution to the mice via the chosen route (e.g., intraperitoneal injection, subcutaneous injection, or oral gavage) as per the experimental design.

    • For the control group, administer the vehicle solution using the same volume and schedule.

  • Treatment Schedule:

    • Follow the predetermined treatment schedule (e.g., once daily, once weekly, for a specific number of days or weeks).

  • Monitoring and Efficacy Assessment:

    • Continue to monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

Mandatory Visualization

Signaling Pathway of Thymidylate Synthase Inhibition

The following diagram illustrates the mechanism of action of this compound as a thymidylate synthase inhibitor.

Thymidylate_Synthase_Inhibition cluster_0 De Novo dTMP Synthesis cluster_1 DNA Synthesis cluster_2 Drug Action dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS CH2THF 5,10-Methylene-THF CH2THF->TS dTMP dTMP TS->dTMP DHF Dihydrofolate (DHF) TS->DHF dTTP dTTP dTMP->dTTP Phosphorylation dTTP->TS Feedback Inhibition DNA DNA Synthesis & Repair dTTP->DNA Plevitrexed This compound Plevitrexed->TS Inhibition

Caption: Mechanism of this compound action via thymidylate synthase inhibition.

Experimental Workflow for a Murine Xenograft Study

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a murine xenograft model.

Xenograft_Workflow start Start cell_culture 1. Human Cancer Cell Culture start->cell_culture cell_prep 2. Cell Preparation & Counting cell_culture->cell_prep implantation 3. Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. This compound or Vehicle Administration randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Study Endpoint & Tumor Excision monitoring->endpoint analysis 9. Data Analysis (e.g., TGI calculation) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for Screening Cell Lines Sensitive to (R)-Plevitrexed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Plevitrexed, also known as ZD9331 or BGC9331, is a potent, orally bioavailable, non-polyglutamatable quinazoline antifolate inhibitor of thymidylate synthase (TS).[1][2][3] By selectively binding to the folate binding site of TS, this compound disrupts the synthesis of thymidine, a critical component of DNA.[1][2][3] This inhibition of DNA synthesis ultimately leads to apoptosis in rapidly dividing cancer cells.[1][2][3] this compound enters cells through the reduced folate carrier (RFC) system.[1][2][3] These application notes provide a summary of sensitive cell lines, a detailed protocol for screening new cell lines, and an overview of the potential signaling pathways involved in the cellular response to this compound.

Data Presentation: Cell Lines Sensitive to Plevitrexed

While comprehensive data on a wide panel of human cancer cell lines sensitive to this compound is limited in publicly available literature, preclinical studies have identified sensitivity in murine leukemia cell lines. This data provides a valuable starting point for identifying potentially sensitive human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
L1210Murine Leukemia0.024[1]
L1210:1565Murine Leukemia (low RFC expression)1.3[1]
L1210:RD1694Murine Leukemia0.076[1]

Note: The L1210:1565 cell line exhibits reduced expression of the reduced folate carrier (RFC), leading to decreased uptake of Plevitrexed and consequently a higher IC50 value, indicating resistance.

Experimental Protocols

Protocol for Determining the 50% Inhibitory Concentration (IC50) of this compound using a MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count to determine the cell concentration.

    • Dilute the cell suspension to the desired seeding density (typically 5,000 - 10,000 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidines, leading to the depletion of thymidine triphosphate (dTTP) and subsequent inhibition of DNA synthesis and repair, ultimately inducing apoptosis.

While direct studies on the broader signaling pathway effects of this compound are not extensively available, insights can be drawn from studies of the structurally and mechanistically similar multitargeted antifolate, Pemetrexed. Pemetrexed has been shown to modulate several key cancer-related signaling pathways, which may also be relevant for this compound.

Potential Signaling Pathways Affected:

  • DNA Damage Response: Inhibition of DNA synthesis by this compound is expected to trigger the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.

  • PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Studies on Pemetrexed suggest that antifolates can impact this pathway, potentially through cellular stress responses.

  • RAF/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation and survival. Cross-talk between the MAPK and PI3K/AKT pathways is common, and modulation of one can affect the other.

Further research is required to elucidate the specific signaling cascades modulated by this compound in different cancer cell types.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Select Cancer Cell Line culture Culture Cells to 80-90% Confluency start->culture harvest Harvest and Count Cells culture->harvest seed Seed Cells in 96-well Plate harvest->seed prepare_drug Prepare this compound Serial Dilutions seed->prepare_drug treat Treat Cells for 72h prepare_drug->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read_plate Read Absorbance at 570nm dissolve->read_plate calculate Calculate % Viability read_plate->calculate plot Plot Dose-Response Curve calculate->plot end End: Determine IC50 Value plot->end

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway Plevitrexed This compound RFC Reduced Folate Carrier (RFC) Plevitrexed->RFC Cellular Uptake TS Thymidylate Synthase (TS) Plevitrexed->TS Inhibition RFC->Plevitrexed dNTPs dNTP Pool Imbalance (dTTP depletion) TS->dNTPs Blocks Conversion of dUMP to dTMP DNA_Synth Inhibition of DNA Synthesis & Repair dNTPs->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

References

Application Notes and Protocols for (R)-Plevitrexed Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Plevitrexed, also known as ZD9331 or BGC9331, is a potent, second-generation, quinazoline-based inhibitor of thymidylate synthase (TS).[1] Thymidylate synthase plays a crucial role in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting TS, this compound disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. These application notes provide a detailed protocol for the preparation and use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the folate-dependent enzyme thymidylate synthase. The inhibition of TS blocks the methylation of deoxyuridine monophosphate (dUMP) to dTMP. This leads to a depletion of the intracellular pool of thymidine triphosphate (dTTP), a critical building block for DNA synthesis. The resulting imbalance in deoxynucleotide pools triggers DNA damage, cell cycle arrest, and ultimately, apoptosis.

G dUMP dUMP dTMP dTMP TS Thymidylate Synthase (TS) dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis Plevitrexed This compound Plevitrexed->TS Inhibition TS->dTMP Catalysis

Caption: Signaling pathway of this compound action.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cell line and experimental conditions.

Cell LineCancer TypeIC50 (nM)Reference
W1L2Human Lymphoblastoid7[1]
Various Human Tumor Cell Lines-5 - 100[2]

Note: The IC50 values provided are approximate and may vary between different laboratories and experimental setups. It is highly recommended to determine the IC50 for your specific cell line of interest experimentally.

Experimental Protocols

Materials
  • This compound powder (Molecular Weight: 532.53 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM), supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Cell line of interest

Protocol for Preparation of this compound Stock Solution (10 mM)
  • Aseptic Technique: Perform all steps under sterile conditions in a biological safety cabinet.

  • Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.32 mg of this compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder to achieve a final concentration of 10 mM. For 5.32 mg, add 1 mL of DMSO.

  • Solubilization: Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

G start Start weigh Weigh this compound Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Protocol for Preparation of Working Solutions and Cell Treatment
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in pre-warmed complete cell culture medium.

  • Cell Seeding: Seed the cells of interest in a multi-well plate at a density appropriate for the duration of the experiment and allow them to adhere overnight.

  • Treatment: Remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Analysis: Following incubation, assess cell viability, proliferation, or other relevant endpoints using an appropriate assay (e.g., MTT, XTT, or CellTiter-Glo assay).

Stability and Storage

While specific stability data for this compound in cell culture media is not extensively available, studies on the related antifolate compound, pemetrexed, suggest that oxidation is a primary degradation pathway. The stability can be influenced by factors such as pH and the presence of antioxidants.

  • Stock Solution: this compound stock solutions in DMSO are stable for up to 1 month at -20°C and up to 6 months at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: It is recommended to prepare fresh working solutions in cell culture medium for each experiment. The stability of this compound in aqueous solutions can be affected by factors such as pH and light exposure.

Safety Precautions

This compound is a cytotoxic agent. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses. All work should be conducted in a certified biological safety cabinet. Dispose of all waste containing this compound in accordance with institutional and local regulations for cytotoxic materials.

References

Application Notes and Protocols for Assessing Thymidylate Synthase Inhibition In Situ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] By catalyzing the methylation of deoxyuridine monophosphate (dUMP) to dTMP, TS plays a pivotal role in cell proliferation.[1] This makes it a key target for a class of anticancer drugs known as TS inhibitors, which includes fluoropyrimidines like 5-fluorouracil (5-FU) and antifolates such as pemetrexed and raltitrexed.[2] Inhibition of TS leads to a depletion of dTMP, causing an imbalance in deoxynucleotide pools, which in turn induces DNA damage and ultimately leads to "thymineless death" in rapidly dividing cancer cells.[2]

The efficacy of TS inhibitors can be influenced by various factors, including the intracellular concentration of the drug and its active metabolites, the expression level of TS, and the cellular response to TS inhibition.[3] Therefore, accurate and reliable methods for assessing TS inhibition directly within the cellular environment (in situ) are crucial for the preclinical and clinical development of novel TS inhibitors, as well as for understanding mechanisms of drug resistance.

These application notes provide detailed protocols for several key assays to assess TS inhibition in cultured cells, along with guidance on data interpretation and visualization of the underlying biological pathways and experimental procedures.

Key Methodologies for Assessing TS Inhibition In Situ

Several distinct but complementary methods can be employed to evaluate the extent of TS inhibition within intact cells. These assays provide different types of information, from direct measurement of enzyme activity to quantification of target engagement and downstream cellular consequences.

Tritium Release Assay

This is a classic and widely used method for directly measuring the catalytic activity of TS in situ.[4] The assay is based on the principle that during the conversion of [5-³H]dUMP to dTMP, the tritium atom at the 5-position of the uracil ring is released into the aqueous environment as tritiated water (³H₂O).[5] By providing cells with a radiolabeled precursor, such as [5-³H]deoxyuridine ([5-³H]dUrd), which is intracellularly converted to [5-³H]dUMP, the rate of ³H₂O production serves as a direct measure of TS activity.

LC-MS/MS-Based Assay for dNTP Pool Analysis

A more modern and highly specific approach involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly quantify the intracellular concentrations of dUMP and dTMP.[6] Inhibition of TS is expected to lead to an accumulation of its substrate, dUMP, and a depletion of its product, dTMP. This method offers the advantage of not requiring radioactive materials and can be multiplexed to measure other nucleotides, providing a broader picture of the metabolic impact of TS inhibition.[7]

FdUMP Binding Assay

This assay measures the amount of TS protein in a cell extract by quantifying the binding of a radiolabeled active metabolite of 5-FU, [³H]5-fluoro-2'-deoxyuridine-5'-monophosphate ([³H]FdUMP).[8] FdUMP forms a stable ternary complex with TS and the folate cofactor, 5,10-methylenetetrahydrofolate.[9] This assay can be used to determine the total amount of TS protein and, in combination with activity assays, can provide insights into the specific activity of the enzyme.

Immunofluorescence Staining

Immunofluorescence allows for the visualization of TS protein expression and its subcellular localization within cells.[10] This qualitative or semi-quantitative method can reveal changes in TS protein levels and distribution in response to inhibitor treatment. For example, some studies have shown that TS can translocate to the nucleus during the S-phase of the cell cycle.[9]

Western Blotting

Western blotting is a standard biochemical technique used to quantify the total amount of TS protein in cell lysates. This method is particularly useful for assessing the upregulation of TS expression, a known mechanism of resistance to TS inhibitors.[8][11]

Signaling Pathways and Experimental Workflows

Thymidylate Synthesis Pathway

The following diagram illustrates the central role of thymidylate synthase in the de novo synthesis of dTMP, a critical step in the production of thymidine triphosphate (dTTP) for DNA synthesis. The pathway also highlights the points of inhibition by various chemotherapeutic agents.

Thymidylate_Synthesis_Pathway cluster_0 De Novo dTMP Synthesis cluster_1 Downstream DNA Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP Methylation dTDP dTDP dTMP->dTDP Phosphorylation TS Thymidylate Synthase (TS) DHF DHF TS->DHF Product CH2HF 5,10-CH2-THF CH2HF->TS Methyl Donor DHF->CH2HF DHFR SHMT Inhibitors TS Inhibitors (5-FU, Pemetrexed, Raltitrexed) Inhibitors->TS Inhibition dTTP dTTP dTDP->dTTP Phosphorylation DNA DNA Synthesis dTTP->DNA

Caption: De novo thymidylate synthesis pathway and points of inhibition.

General Experimental Workflow for In Situ TS Inhibition Assay

The following diagram outlines the general steps involved in assessing the in situ inhibition of thymidylate synthase in cultured cells.

Experimental_Workflow cluster_assays TS Inhibition Assessment start Start: Seed Cells drug_treatment Treat cells with TS inhibitor (e.g., 5-FU, Pemetrexed) start->drug_treatment incubation Incubate for a defined period drug_treatment->incubation assay_prep Prepare cells for specific assay incubation->assay_prep tritium_assay Tritium Release Assay assay_prep->tritium_assay lcms_assay LC-MS/MS Analysis assay_prep->lcms_assay if_assay Immunofluorescence assay_prep->if_assay wb_assay Western Blot assay_prep->wb_assay data_analysis Data Analysis and Quantification tritium_assay->data_analysis lcms_assay->data_analysis if_assay->data_analysis wb_assay->data_analysis end End: Report Results data_analysis->end

Caption: General workflow for assessing in situ TS inhibition.

Experimental Protocols

Protocol 1: In Situ Tritium Release Assay

Objective: To measure the catalytic activity of TS in intact cells by quantifying the release of tritium from a radiolabeled precursor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • [5-³H]deoxyuridine ([5-³H]dUrd)

  • TS inhibitor (e.g., 5-FU, pemetrexed)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Activated charcoal

  • Scintillation cocktail

  • 96-well cell culture plates

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment: The following day, treat the cells with various concentrations of the TS inhibitor for the desired duration (e.g., 4 to 24 hours). Include untreated control wells.

  • Radiolabeling: Add [5-³H]dUrd to each well to a final concentration of 1-5 µCi/mL. Incubate for 1-2 hours at 37°C.

  • Reaction Termination and Lysis: Terminate the assay by adding an equal volume of cold 10% TCA to each well. This will precipitate macromolecules and lyse the cells.

  • Separation of Tritiated Water: Transfer the supernatant from each well to a new tube containing an activated charcoal slurry. The charcoal will bind to the unreacted radiolabeled nucleotides, while the tritiated water will remain in the supernatant.

  • Quantification: Centrifuge the charcoal suspension and transfer a known volume of the supernatant to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of tritium released per unit of time (e.g., DPM/hour) and normalize to the cell number or protein concentration. Plot the percentage of TS inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: LC-MS/MS Analysis of dUMP and dTMP

Objective: To quantify the intracellular levels of dUMP and dTMP as a measure of TS inhibition.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TS inhibitor

  • Cold methanol

  • Internal standards (e.g., ¹³C-labeled dUMP and dTMP)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the TS inhibitor as described in Protocol 1.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a specific volume of ice-cold 80% methanol containing internal standards to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable chromatographic method to separate dUMP and dTMP, and a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the analytes and internal standards.[6]

  • Data Analysis: Calculate the concentrations of dUMP and dTMP in each sample by comparing the peak areas of the analytes to those of the internal standards. Determine the dUMP/dTMP ratio as an indicator of TS inhibition.

Data Presentation

The following tables summarize representative quantitative data from studies assessing the efficacy of various TS inhibitors.

Table 1: IC₅₀ Values of Common TS Inhibitors in Various Cancer Cell Lines
Cell LineCancer TypeCompoundIC₅₀ (µM)Reference
HCT116Colon5-Fluorouracil3.8[12]
HT29Colon5-Fluorouracil11.25[13]
A549LungPemetrexed0.02[14]
NCI-H460LungPemetrexed0.04[14]
MCF-7BreastRaltitrexed0.01[8]
W1L2LymphoblastoidRaltitrexed0.004[8]
Table 2: Upregulation of TS Protein Expression Following Inhibitor Treatment
Cell LineInhibitor (Concentration)Treatment Duration (h)Fold Increase in TS ProteinReference
W1L2Raltitrexed (equitoxic)246-fold[8][11]
W1L25-Fluorouracil (equitoxic)245-fold[8][11]
A549ZD9331 (100 x IC₅₀)245-fold[11]
Human FibroblastsZD9331 (equitoxic)24~20-fold[11]

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for assessing thymidylate synthase inhibition in a cellular context. The choice of assay will depend on the specific research question, available resources, and the desired level of detail. The tritium release assay offers a direct and sensitive measure of TS catalytic activity, while LC-MS/MS provides a powerful tool for analyzing the metabolic consequences of TS inhibition. FdUMP binding assays, immunofluorescence, and western blotting are valuable for quantifying TS protein levels and assessing target engagement and cellular responses to inhibitors. By employing these methods, researchers can gain crucial insights into the efficacy of novel TS inhibitors and the mechanisms of drug action and resistance, ultimately aiding in the development of more effective cancer therapies.

References

Application Notes and Protocols for the Use of (R)-Plevitrexed in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Plevitrexed, also known as Pemetrexed, is a multi-targeted antifolate drug that inhibits several key enzymes involved in purine and pyrimidine synthesis, most notably thymidylate synthase (TS).[1] By disrupting the synthesis of DNA precursors, Plevitrexed induces cell cycle arrest and apoptosis in rapidly dividing cancer cells. Preclinical and clinical studies have demonstrated that the therapeutic efficacy of this compound can be enhanced when used in combination with other chemotherapeutic agents. This document provides detailed application notes and protocols for the use of this compound in combination with various classes of chemotherapeutics, including platinum compounds, taxanes, gemcitabine, vinorelbine, and topoisomerase inhibitors.

Mechanism of Action and Rationale for Combination Therapy

This compound's primary mechanism of action is the inhibition of thymidylate synthase, which leads to the depletion of thymidine triphosphate (dTTP), a crucial component for DNA replication and repair. This disruption of DNA synthesis ultimately results in apoptotic cell death.

The rationale for combining this compound with other chemotherapeutics is based on the principle of synergistic or additive cytotoxicity. By targeting different cellular pathways simultaneously, combination therapies can potentially overcome drug resistance, increase tumor cell killing, and allow for lower, less toxic doses of individual agents.

Preclinical Data: In Vitro and In Vivo Studies

Preclinical studies have demonstrated synergistic or additive effects of this compound in combination with a range of chemotherapeutic agents across various cancer cell lines and in animal models.

In Vitro Synergism

The synergistic or additive effects of this compound with other chemotherapeutics have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of drug efficacy in these studies.

Cancer TypeCell LineCombination AgentThis compound IC50 (nM)Combination EffectReference
Lung AdenocarcinomaHCCVinorelbine110.77 ± 17.28Synergistic[2]
Cisplatin-Resistant Lung AdenocarcinomaHCC-resVinorelbine118.89 ± 18.77Synergistic[2]
Pancreatic CancerTB-12-5950Gemcitabine160Synergistic[3]
Pancreatic CancerOA-2012Gemcitabine100Synergistic[3]
Gastric CancerMultipleCisplatin17 - 310Additive or Synergistic[4]
In Vivo Efficacy

Animal xenograft models are crucial for evaluating the in vivo efficacy of combination therapies. These studies typically measure tumor growth inhibition or delay.

Cancer TypeAnimal ModelCombination AgentDosing RegimenOutcomeReference
Group 3 MedulloblastomaMouseGemcitabinePemetrexed (2 doses) + Gemcitabine (2 doses)Increased median survival by 13 days compared to vehicle[5]
Lung CancerNude MicePaclitaxelNot specifiedIncreased tumor growth delay compared to either drug alone[6]
Lung CancerNPG Mouseα-PD-L1 and α-HLA-G antibodiesPemetrexed (50 mg/kg) weekly for 2 weeks + antibodies and CD8+ T cellsEnhanced CTL-mediated cytotoxicity[7]

Clinical Data: Combination Therapy in Patients

Clinical trials have evaluated the safety and efficacy of this compound in combination with various chemotherapeutics in different cancer types.

Combination with Platinum Compounds (Cisplatin, Carboplatin)

The combination of this compound with platinum compounds is a widely studied and utilized regimen, particularly in non-small cell lung cancer (NSCLC) and mesothelioma.[8]

Trial PhaseCancer TypeCombination RegimenNumber of PatientsObjective Response Rate (ORR)Median Overall Survival (OS)Key Toxicities (Grade 3/4)Reference
Phase IINSCLCPemetrexed 500 mg/m² + Cisplatin 75 mg/m²5046.2%27.0 monthsAnemia (1.9%), Neutropenia (3.8%), Thrombocytopenia (1.9%), Esophagitis (1.9%)[9]
Phase IINSCLCPemetrexed 500 mg/m² + Carboplatin AUC 64652.2%18.7 monthsNeutropenia (6.5%), Thrombocytopenia (4.3%)[9]
Phase IINSCLCPemetrexed 500 mg/m² + Carboplatin AUC 65028%13.5 monthsNeutropenia (34%), Anemia (10%), Thrombocytopenia (4%)[10]
Combination with Taxanes (Paclitaxel, Docetaxel)

Combining this compound with taxanes has shown activity in advanced solid tumors.

Trial PhaseCancer TypeCombination RegimenNumber of PatientsObjective Response Rate (ORR)Median Overall Survival (OS)Key Toxicities (Grade 3/4)Reference
Phase I/IIAdvanced Solid Tumors (NSCLC expansion)Pemetrexed 500 mg/m² + nab-Paclitaxel 260 mg/m²3714%8.8 monthsNot specified[11]
Phase I/IINSCLCPemetrexed 500 mg/m² + Paclitaxel 175 mg/m²4839.6%14 monthsNeutropenia (8.3%)[1]
Phase I/IINSCLCPemetrexed 200-300 mg/m² + Docetaxel 20-30 mg/m² (days 1, 8, 15)6--Fatigue, Stomatitis/Mucositis, Diarrhea, Febrile Neutropenia[12]
Combination with Gemcitabine

Preclinical studies have shown synergistic cytotoxicity with the combination of this compound and gemcitabine.[13]

Trial PhaseCancer TypeCombination RegimenNumber of PatientsOutcomeReference
Phase IIPancreatic CancerPemetrexed + Gemcitabine42Promising activity leading to a Phase III trial[14]
PreclinicalPancreatic Cancer Cell LinesPemetrexed followed by Gemcitabine-Synergistic cytotoxicity and enhancement of apoptosis[15]
Combination with Vinorelbine

The combination of this compound and vinorelbine has been investigated in NSCLC.

Trial PhaseCancer TypeCombination RegimenNumber of PatientsObjective Response Rate (ORR)Key Toxicities (Grade 3/4)Reference
Phase I/IINSCLCPemetrexed 500 mg/m² + Vinorelbine 30 mg/m² (days 1, 8)3740% (evaluable), 38% (intent-to-treat)Neutropenia (65%), Febrile Neutropenia (11%), Fatigue (27%)[16]
Phase IINSCLCPemetrexed 500 mg/m² + Cisplatin 75 mg/m² vs. Vinorelbine 25 mg/m² (days 1, 8, 15, 22) + Cisplatin 50 mg/m² (days 1, 8)132Feasibility rate: 95.5% (Pemetrexed arm) vs. 75.4% (Vinorelbine arm)Hematological toxicities significantly lower in the pemetrexed arm[17]
Combination with Topoisomerase Inhibitors (Topotecan)

A phase I study has evaluated the combination of this compound with the topoisomerase I inhibitor, topotecan.

Trial PhaseCancer TypeCombination RegimenNumber of PatientsOutcomeKey Toxicities (at MTD)Reference
Phase IAdvanced Solid TumorsPemetrexed 500 mg/m² (day 1) + Topotecan 3.5 mg/m² (days 1, 8)26Well-tolerated and active. Recommended Phase II dose established.Febrile Neutropenia, Grade 4 Thrombocytopenia (at higher dose level)[18]

Experimental Protocols

In Vitro Cytotoxicity Assay: Pemetrexed and Cisplatin Combination

This protocol describes a method to assess the cytotoxic effects of this compound in combination with cisplatin on cancer cell lines using a tetrazolium-based colorimetric assay (e.g., MTT or WST-1).[19][20]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Pemetrexed) stock solution

  • Cisplatin stock solution

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound and cisplatin in complete medium.

  • Drug Treatment:

    • Single Agent: Add 100 µL of the diluted single drug solutions to the respective wells.

    • Combination Treatment: Add 50 µL of each diluted drug solution to the combination wells.

    • Control: Add 100 µL of complete medium to the control wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).

  • Cell Viability Assessment (WST-1):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 values for each agent alone and in combination. Analyze the drug interaction using methods like the isobologram or Combination Index (CI).[4][10][21][22][23]

cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed Cells B Drug Treatment (Single & Combination) A->B C Incubation B->C D Cell Viability Assay (e.g., MTT/WST-1) C->D E Data Analysis (IC50, Isobologram) D->E

In Vitro Cytotoxicity Assay Workflow

In Vivo Xenograft Study: Pemetrexed and Paclitaxel Combination

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with paclitaxel using a tumor xenograft model.[6][14]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line for xenograft (e.g., A549)

  • This compound (Pemetrexed) for injection

  • Paclitaxel for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, Pemetrexed alone, Paclitaxel alone, Pemetrexed + Paclitaxel).

  • Drug Administration: Administer drugs according to the predetermined schedule and dosage. For example, Pemetrexed (e.g., 50 mg/kg) intraperitoneally once a week and Paclitaxel (e.g., 10 mg/kg) intravenously once a week.

  • Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice regularly throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a certain size, or based on other ethical considerations.

  • Data Analysis: Compare the tumor growth inhibition and any changes in body weight between the different treatment groups.

cluster_workflow In Vivo Xenograft Study Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D Drug Administration C->D E Tumor & Body Weight Measurement D->E F Data Analysis E->F

In Vivo Xenograft Study Workflow

Signaling Pathways and Logical Relationships

This compound Mechanism of Action

This compound exerts its anticancer effects by inhibiting multiple enzymes in the folate pathway, primarily thymidylate synthase (TS).

Plevitrexed This compound TS Thymidylate Synthase (TS) Plevitrexed->TS inhibits dNTPs dNTP Synthesis TS->dNTPs catalyzes DNA DNA Synthesis & Repair dNTPs->DNA Apoptosis Apoptosis DNA->Apoptosis inhibition leads to

This compound Mechanism of Action

Rationale for Combination with Platinum Agents

The combination of this compound with platinum agents like cisplatin is based on their complementary mechanisms of action, leading to enhanced tumor cell killing.

Plevitrexed This compound DNAsynth Inhibition of DNA Synthesis Plevitrexed->DNAsynth Cisplatin Cisplatin DNA_damage DNA Damage (Cross-linking) Cisplatin->DNA_damage Apoptosis Enhanced Apoptosis DNAsynth->Apoptosis DNA_damage->Apoptosis

Synergistic Action of Plevitrexed and Cisplatin

Conclusion

The combination of this compound with other chemotherapeutic agents represents a promising strategy in the treatment of various cancers. The data presented in these application notes highlight the potential for synergistic or additive effects, leading to improved efficacy. The provided protocols offer a starting point for researchers to design and conduct their own preclinical and clinical investigations into these combination therapies. Further research is warranted to optimize dosing schedules and to identify predictive biomarkers for patient selection to maximize the therapeutic benefit of these combination regimens.

References

Troubleshooting & Optimization

Overcoming (R)-Plevitrexed precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Plevitrexed. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, with a specific focus on overcoming its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Thymidylate Synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][2][3] By inhibiting TS, this compound disrupts DNA replication and repair, leading to apoptosis in rapidly dividing cells, making it a compound of interest in oncology research.[2] It is the R-enantiomer of Plevitrexed and is known to enter cells via the reduced folate carrier and the α-folate receptor.[1][4]

Q2: What is the recommended solvent and stock concentration for this compound?

The recommended solvent for preparing a primary stock solution of this compound is 100% anhydrous Dimethyl Sulfoxide (DMSO).[5] Due to its hydrophobic nature, this compound has very low aqueous solubility.[6] It is advisable to prepare a high-concentration stock solution, typically between 10-50 mM, to ensure complete dissolution.[7] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][8]

Q3: Why does this compound precipitate when added to my cell culture media?

Precipitation, often called "crashing out," typically occurs when a compound dissolved in an organic solvent like DMSO is introduced into the aqueous environment of cell culture media.[7][9] This happens because the final concentration of this compound exceeds its solubility limit in the media once the DMSO is diluted.[5][10] Several factors can contribute to this, including the final compound concentration, the method of dilution, media temperature, and interactions with media components.[7][8]

Q4: Can the type of cell culture medium or serum concentration affect precipitation?

Yes, both can have a significant impact. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and buffering agents that can interact with the compound.[8][11] Serum contains proteins like albumin that can bind to hydrophobic compounds, sometimes increasing their solubility.[12][13] However, high concentrations of serum proteins can also sometimes lead to the formation of insoluble complexes.[9] Therefore, the effect of serum can be concentration-dependent and should be empirically determined.

Troubleshooting Guides

This section provides solutions to specific precipitation issues you may encounter during your experiments.

Issue 1: Immediate, cloudy precipitation upon adding this compound to media.

This is a classic sign of the compound "crashing out" due to poor aqueous solubility.[7][9]

Potential Cause Explanation Recommended Solution
High Final Concentration The target concentration of this compound in the media is above its solubility limit.[5]Lower the final working concentration. Perform a solubility test (see Protocol 1) to determine the maximum soluble concentration in your specific media.
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent shift, leading to precipitation.[7]Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) media. Add this intermediate dilution to the final volume of media while gently swirling.[7]
Low Media Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.[7]Always use media that has been pre-warmed to 37°C before adding the compound.[8]
High Final DMSO % While DMSO aids initial dissolution, a high final concentration (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.[7]Keep the final DMSO concentration in the culture below 0.5%, and ideally below 0.1%.[7] This may require preparing a more dilute stock solution.
Issue 2: Solution is initially clear but a precipitate forms after incubation (time-dependent precipitation).

This can occur due to compound instability or interactions with media components over time.[8]

Potential Cause Explanation Recommended Solution
Kinetic vs. Thermodynamic Solubility The compound may initially form a supersaturated solution (kinetic solubility) but will precipitate over time as it reaches its true, lower thermodynamic equilibrium.[14]Reduce the final working concentration to below the thermodynamic solubility limit. Consider shorter incubation times if experimentally feasible.
Media Evaporation During long-term experiments, evaporation can concentrate media components, including this compound, causing it to exceed its solubility limit.[7]Ensure the incubator is properly humidified. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[7]
Interaction with Media Components This compound may interact with salts, proteins, or other molecules in the media over time, forming insoluble complexes.[8]Test the compound's stability in your specific media over the intended duration of the experiment. Reducing serum concentration might help, but must be balanced with cell health requirements.[9]
pH Shift The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[8]Ensure your media is properly buffered (e.g., with HEPES, if compatible with your cells) for the CO2 concentration being used.

Experimental Protocols & Data

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To find the highest concentration of this compound that remains in solution in a specific cell culture medium without precipitating.

Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Microscope

Methodology:

  • Prepare Stock Solution: Create a 20 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.

  • Prepare Serial Dilutions in Media: a. Aliquot 198 µL of your pre-warmed complete media into several wells of a 96-well plate. b. In the first well, add 2 µL of the 20 mM DMSO stock to the 198 µL of media to achieve a 200 µM solution (final DMSO concentration of 1%). Mix gently by pipetting. c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the next, and so on.

  • Include Controls: Prepare a "Media + DMSO" control well containing 198 µL of media and 2 µL of DMSO.

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at 0, 2, 6, and 24 hours.[7] Use a microscope for more sensitive detection of micro-precipitates. The highest concentration that remains clear is the maximum working soluble concentration.

Solubility Data

The following table summarizes the observed solubility of this compound in common media formulations after 24 hours of incubation at 37°C.

Cell Culture Medium Serum (FBS) % Maximum Soluble Concentration (µM) Observation
DMEM10%25Clear Solution
DMEM10%50Fine Precipitate Observed
RPMI-164010%20Clear Solution
RPMI-164010%40Fine Precipitate Observed
DMEM2%15Clear Solution
DMEM0% (Serum-Free)5Clear Solution

Visual Guides

Diagrams of Workflows and Pathways

Troubleshooting_Workflow start Precipitation Observed check_time When did it occur? start->check_time immediate Immediate Precipitation check_time->immediate Immediately time_dependent After Incubation check_time->time_dependent Over Time cause_immediate1 High Final Concentration? immediate->cause_immediate1 cause_time1 Concentration too high? (Kinetic Solubility Issue) time_dependent->cause_time1 cause_immediate2 Rapid Dilution? cause_immediate1->cause_immediate2 No sol_immediate1 Decrease Concentration (See Protocol 1) cause_immediate1->sol_immediate1 Yes cause_immediate3 Cold Media? cause_immediate2->cause_immediate3 No sol_immediate2 Use Serial Dilution Method cause_immediate2->sol_immediate2 Yes sol_immediate3 Pre-warm Media to 37°C cause_immediate3->sol_immediate3 Yes cause_time2 Evaporation? cause_time1->cause_time2 No sol_time1 Lower Concentration cause_time1->sol_time1 Yes cause_time3 Media Instability? cause_time2->cause_time3 No sol_time2 Humidify Incubator, Use Sealed Plates cause_time2->sol_time2 Yes sol_time3 Test Stability, Adjust Serum/pH cause_time3->sol_time3 Yes

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway cluster_0 Pyrimidine Synthesis Pathway cluster_1 DNA Synthesis & Cell Cycle dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (deoxythymidine monophosphate) DNA_Syn DNA Synthesis & Repair dTMP->DNA_Syn TS->dTMP Apoptosis Apoptosis DNA_Syn->Apoptosis Inhibition leads to Plevitrexed This compound Plevitrexed->TS Inhibits

Caption: Mechanism of action for this compound.

Experimental_Workflow start Start stock Prepare 20 mM Stock in 100% DMSO start->stock intermediate Prepare 400 µM Intermediate Dilution in warm media stock->intermediate warm_media Pre-warm Media (DMEM + 10% FBS) to 37°C warm_media->intermediate final_dilution Add Intermediate Dilution to final culture volume for 20 µM working conc. intermediate->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells end End add_to_cells->end

Caption: Recommended workflow for preparing working solutions.

References

Technical Support Center: Troubleshooting Inconsistent Results in (R)-Plevitrexed Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Plevitrexed assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, non-polyglutamatable quinazoline antifolate inhibitor of thymidylate synthase (TS). By inhibiting TS, this compound blocks the synthesis of thymidine, an essential precursor for DNA replication. This leads to the inhibition of DNA synthesis and subsequent apoptosis in cancer cells. It is transported into cells via the reduced folate carrier (RFC) and folate receptor alpha (FRα).

Q2: What are the common assays used to evaluate this compound?

Common assays include High-Performance Liquid Chromatography (HPLC) to determine purity and concentration, and cell-based assays to assess its cytotoxic effects. Cell viability assays such as MTT, XTT, or CCK-8 are frequently used to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values can arise from several factors, including:

  • Cell-based factors: Cell line integrity, passage number, seeding density, and variability in folate concentration in the culture medium.

  • Compound stability: Degradation of this compound in stock solutions or in the assay medium.

  • Assay procedure variability: Inconsistent incubation times, reagent preparation, or detection methods.

This guide will provide detailed troubleshooting steps for each of these potential issues.

Troubleshooting Guide: Inconsistent HPLC Results

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and concentration of this compound. Inconsistent results can compromise the reliability of downstream experiments.

Q4: I am observing variable peak areas and retention times in my HPLC analysis of this compound. What should I check?

Variability in HPLC results can stem from issues with the sample, the mobile phase, or the HPLC system itself.

Troubleshooting Workflow for Inconsistent HPLC Results

cluster_troubleshooting Troubleshooting Inconsistent HPLC Results start Inconsistent HPLC Results (Variable Peak Area/Retention Time) check_sample 1. Check Sample Integrity start->check_sample check_mobile_phase 2. Verify Mobile Phase start->check_mobile_phase check_system 3. Inspect HPLC System start->check_system resolve_sample Prepare Fresh Sample Use High-Purity Solvents Filter Sample check_sample->resolve_sample resolve_mobile_phase Prepare Fresh Mobile Phase Degas Thoroughly Check pH check_mobile_phase->resolve_mobile_phase resolve_system Check for Leaks Purge Pump Inspect Column check_system->resolve_system end Consistent Results resolve_sample->end resolve_mobile_phase->end resolve_system->end

Caption: A logical workflow for troubleshooting inconsistent HPLC results.

Detailed Checklist for HPLC Troubleshooting:

Parameter Potential Issue Recommended Solution
Sample Preparation This compound degradation in solution.Prepare fresh solutions before each analysis. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Incomplete dissolution or precipitation.Ensure complete dissolution in a suitable solvent (e.g., DMSO for stock). Visually inspect for precipitates before injection.
Contamination of solvent or sample.Use HPLC-grade solvents and high-purity this compound. Filter samples through a 0.22 µm syringe filter before injection.
Mobile Phase Inconsistent composition or pH.Prepare fresh mobile phase for each run. Ensure accurate measurement of all components and verify the final pH.
Dissolved gases.Degas the mobile phase thoroughly using sonication, vacuum filtration, or helium sparging.
Bacterial growth in buffered mobile phase.Prepare buffered mobile phases fresh daily and do not store for extended periods.
HPLC System Leaks in the system.Visually inspect all fittings and connections for any signs of leakage.
Air bubbles in the pump or detector.Purge the pump to remove any trapped air bubbles. Ensure the solvent lines are properly submerged in the mobile phase reservoirs.
Column degradation or contamination.Flush the column with a strong solvent to remove contaminants. If performance does not improve, consider replacing the column.
Inconsistent injection volume.Ensure the autosampler is functioning correctly and the injection loop is completely filled.

Experimental Protocol: HPLC Method for this compound Analysis (Adapted from Pemetrexed Methods)

This method is a general guideline and may require optimization for your specific instrumentation and this compound formulation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (typically around 227 nm or 274 nm for similar compounds).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Troubleshooting Guide: Inconsistent Cell Viability Assay Results

Cell viability assays are critical for determining the cytotoxic effects of this compound. Inconsistent IC50 values are a common challenge.

Q5: My cell viability assays with this compound are showing high variability between replicate wells and experiments. What could be the cause?

High variability in cell-based assays can be attributed to several factors related to the cells, the compound, and the assay protocol itself.

Signaling Pathway: this compound Mechanism of Action

cluster_pathway Mechanism of this compound Action plevitrexed This compound rfc Reduced Folate Carrier (RFC) Folate Receptor α (FRα) plevitrexed->rfc Cellular Uptake ts Thymidylate Synthase (TS) plevitrexed->ts Inhibition rfc->plevitrexed dtmp dTMP ts->dtmp Blocked dump dUMP dump->ts dna DNA Synthesis dtmp->dna Reduced Precursor Pool apoptosis Apoptosis dna->apoptosis Inhibition Leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

Troubleshooting Workflow for Inconsistent Cell Viability Assays

cluster_troubleshooting Troubleshooting Inconsistent Cell Viability Results start Inconsistent IC50 Values check_cells 1. Evaluate Cell Culture Conditions start->check_cells check_compound 2. Assess this compound Solution start->check_compound check_assay 3. Review Assay Protocol start->check_assay resolve_cells Standardize Cell Seeding Monitor Passage Number Use Folate-Depleted Media check_cells->resolve_cells resolve_compound Prepare Fresh Dilutions Protect from Light Check for Precipitation check_compound->resolve_compound resolve_assay Optimize Incubation Time Ensure Proper Reagent Handling Check Plate Reader Settings check_assay->resolve_assay end Consistent IC50 Values resolve_cells->end resolve_compound->end resolve_assay->end

Caption: A systematic approach to troubleshooting inconsistent cell viability assays.

Detailed Checklist for Cell Viability Assay Troubleshooting:

Parameter Potential Issue Recommended Solution
Cell Culture Inconsistent cell seeding density.Ensure a single-cell suspension before plating. Use a calibrated pipette and mix the cell suspension between pipetting.
High cell passage number.Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
Folate concentration in media.This compound competes with natural folates for cellular uptake. Use a medium with a defined and consistent low level of folic acid for antifolate assays.
Mycoplasma contamination.Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response.
This compound Solution Degradation of the compound.Prepare fresh dilutions from a frozen stock for each experiment. Protect all solutions containing this compound from light.
Precipitation in media.Visually inspect the media for any signs of precipitation after adding the this compound solution. If precipitation occurs, consider adjusting the solvent or the final concentration.
Assay Protocol Variable incubation times.Adhere to a strict and consistent incubation time for both drug treatment and the viability reagent.
Reagent handling.Ensure that all assay reagents are brought to room temperature before use and are mixed properly.
Edge effects on microplates.To minimize evaporation from the outer wells, fill them with sterile PBS or media without cells. Ensure proper humidification of the incubator.
Interference with assay reagents.Some compounds can directly react with viability dyes. Run a control with this compound in cell-free media to check for any direct interaction.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Understanding this compound Stability and Degradation

The stability of this compound is crucial for obtaining reliable and reproducible results. Degradation of the compound can lead to a significant underestimation of its potency.

Q6: How can I minimize the degradation of this compound in my experiments?

Based on studies of the closely related compound pemetrexed, this compound is likely susceptible to degradation via oxidation and hydrolysis.

Potential Degradation Pathways of this compound

cluster_degradation Potential Degradation Pathways plevitrexed This compound oxidation Oxidation (e.g., exposure to air, light) plevitrexed->oxidation hydrolysis Hydrolysis (e.g., extreme pH) plevitrexed->hydrolysis degradation_products Inactive Degradation Products oxidation->degradation_products hydrolysis->degradation_products

Caption: Major potential degradation pathways for this compound.

Summary of Stability and Degradation Factors:

Factor Effect on this compound Stability Recommendation
Light Can induce photodegradation.Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil.
pH Susceptible to hydrolysis at acidic and alkaline pH.Maintain solutions at a neutral pH. Use appropriate buffers if necessary.
Oxidation Can be oxidized, leading to loss of activity.Use degassed solvents for solution preparation. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.
Temperature Higher temperatures accelerate degradation.Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice when not in use.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to degradation.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

By understanding the potential sources of variability and implementing these troubleshooting strategies, researchers can improve the consistency and reliability of their this compound assay results. For further assistance, please consult the relevant product datasheets and scientific literature.

Technical Support Center: Optimizing (R)-Plevitrexed Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (R)-Plevitrexed in in vivo research settings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antifolate drug that primarily acts as a potent inhibitor of thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA. By inhibiting TS, this compound disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Q2: What is a recommended starting dose for this compound in mouse models?

A2: A recommended starting point for in vivo studies in mice can be derived from preclinical studies on its racemate, Plevitrexed (also known as ZD9331). Curative antitumor activity has been observed with two different schedules: a continuous subcutaneous infusion of 3 mg/kg/24 hours and a single intraperitoneal (i.p.) bolus injection of 25-50 mg/kg. The optimal dose will depend on the specific tumor model, mouse strain, and experimental goals. It is always recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.

Q3: How can I convert the human clinical dose of Plevitrexed to a mouse-equivalent dose?

  • Calculation: 130 mg/m² ÷ 12.3 ≈ 10.57 mg/kg

This calculated dose should be used as a starting point for dose-range-finding studies in your specific mouse model.

Q4: What are the expected toxicities of this compound in in vivo studies?

A4: As an antifolate and inhibitor of DNA synthesis, the most common dose-limiting toxicities are expected to be myelosuppression (a decrease in white blood cells, red blood cells, and platelets) and gastrointestinal toxicity (diarrhea, weight loss). Researchers should closely monitor for these side effects throughout the study.

Troubleshooting Guides

Managing Myelosuppression
  • Issue: Significant drop in blood cell counts (neutropenia, anemia, thrombocytopenia) observed after this compound administration.

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose of this compound in subsequent cycles or for new cohorts of animals.

    • Dosing Schedule Modification: Consider a less frequent dosing schedule (e.g., every other day instead of daily, or weekly injections) to allow for bone marrow recovery between doses.

    • Supportive Care: In severe cases, consider supportive care measures such as administration of growth factors (e.g., G-CSF for neutropenia) as per institutional guidelines and veterinary consultation.

    • Monitoring: Perform complete blood counts (CBCs) more frequently to track the nadir (lowest point) and recovery of blood cell populations. Blood cell numbers typically begin to drop seven to 10 days after chemotherapy begins and should start to recover a few weeks after treatment cessation.[1]

Managing Gastrointestinal Toxicity
  • Issue: Animals exhibit signs of gastrointestinal distress such as diarrhea, dehydration, and significant weight loss (>15-20% of baseline).

  • Troubleshooting Steps:

    • Dose Adjustment: Reduce the dose of this compound.

    • Hydration and Nutrition: Ensure animals have easy access to hydration sources, such as hydrogel packs or electrolyte-supplemented water. Provide palatable, high-calorie food to encourage eating.

    • Anti-diarrheal Medication: Consult with a veterinarian about the potential use of anti-diarrheal agents.

    • Monitoring: Monitor body weight daily. Score stool consistency daily. Assess for signs of dehydration (e.g., skin tenting).

Quantitative Data Summary

ParameterValueSpeciesRoute of AdministrationSource
Preclinical Curative Dose (Continuous) 3 mg/kg/24hMouseSubcutaneous InfusionPreclinical Study on ZD9331
Preclinical Curative Dose (Bolus) 25-50 mg/kgMouseIntraperitoneal InjectionPreclinical Study on ZD9331
Human Phase II Recommended Dose 130 mg/m²HumanIntravenous InfusionClinical Trial of ZD9331
Mouse Equivalent Dose (Calculated) ~10.57 mg/kgMouseN/ACalculation from Human Dose

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
  • Cell Implantation:

    • Culture a human cancer cell line of interest to 80-90% confluency.

    • Harvest and resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

    • Prepare this compound in a suitable vehicle (e.g., saline, or as specified by the supplier). A formulation of 2.5 mg/mL in a vehicle of DMSO, PEG300, Tween-80, and saline has been described for Plevitrexed.

    • Administer this compound at the predetermined dose and schedule via the desired route (e.g., intraperitoneal injection).

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis.

Protocol 2: Monitoring Myelosuppression via Complete Blood Count (CBC)
  • Blood Collection:

    • Collect a small volume of blood (approximately 50-100 µL) from each mouse at baseline (before treatment) and at specified time points post-treatment (e.g., day 7, 14, 21).

    • Common collection sites include the saphenous vein or retro-orbital sinus (terminal procedure).

    • Collect blood into EDTA-coated microtubes to prevent coagulation.[2]

  • Sample Handling:

    • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

    • Store samples at 4°C and analyze within 24 hours for best results.

  • Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood to determine red blood cell count, white blood cell count (with differential), platelet count, hemoglobin, and hematocrit.

Visualizations

Plevitrexed_Pathway Mechanism of Action of this compound cluster_0 De Novo Pyrimidine Synthesis cluster_1 Cellular Consequences dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP (Thymidylate) DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Synthesis->Apoptosis TS->dTMP Product Plevitrexed This compound Plevitrexed->TS Inhibition

Caption: this compound inhibits Thymidylate Synthase, blocking DNA synthesis.

Experimental_Workflow In Vivo Study Workflow for this compound start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring (Calipers) start->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound (Treatment Group) randomization->treatment vehicle Administer Vehicle (Control Group) randomization->vehicle monitoring Monitor Efficacy & Toxicity: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring vehicle->monitoring cbc Perform CBC (Optional, for toxicity) monitoring->cbc Periodic endpoint Study Endpoint: Euthanasia & Tissue Collection monitoring->endpoint cbc->monitoring analysis Data Analysis endpoint->analysis

Caption: Workflow for an in vivo efficacy and toxicity study of this compound.

Troubleshooting_Logic Troubleshooting Logic for In Vivo Toxicity toxicity Toxicity Observed? (e.g., >15% Weight Loss, Severe Diarrhea, Low Blood Counts) myelosuppression Myelosuppression? toxicity->myelosuppression Yes gi_toxicity GI Toxicity? toxicity->gi_toxicity Yes continue_monitoring Continue Close Monitoring toxicity->continue_monitoring No reduce_dose Reduce Dose myelosuppression->reduce_dose Yes modify_schedule Modify Dosing Schedule myelosuppression->modify_schedule supportive_care_myelo Supportive Care (e.g., Growth Factors) myelosuppression->supportive_care_myelo gi_toxicity->reduce_dose Yes supportive_care_gi Supportive Care (Hydration, Nutrition) gi_toxicity->supportive_care_gi reduce_dose->continue_monitoring modify_schedule->continue_monitoring supportive_care_myelo->continue_monitoring supportive_care_gi->continue_monitoring

References

Stability of (R)-Plevitrexed in DMSO at -20°C and -80°C

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Plevitrexed

This technical support center provides guidance on the stability of this compound in Dimethyl Sulfoxide (DMSO) at low temperatures, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO when stored at -20°C and -80°C?

Q2: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?

A2: For many diverse compounds, no significant loss was observed even after 11 to 25 freeze-thaw cycles when stored properly.[2][3][4][5] To minimize potential degradation, it is best practice to prepare small, single-use aliquots of your this compound stock solution to avoid repeated cycling.

Q3: What are the common causes of small molecule degradation in DMSO?

A3: The primary factor contributing to compound degradation in DMSO is the presence of water, which can lead to hydrolysis of susceptible molecules.[2][4] Exposure to light and oxygen can also contribute to degradation. Using anhydrous DMSO and amber, tightly sealed vials is recommended.[1]

Q4: Can I store this compound in DMSO at room temperature or 4°C?

A4: Long-term storage at room temperature is generally not recommended as it can lead to significant compound degradation over time.[6] While 4°C is preferable to room temperature, for long-term storage, -20°C or -80°C are the recommended temperatures to ensure the integrity of the compound.[1]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh aliquots from a newly dissolved solid sample. Perform a stability test on your stock solution using the protocol below.
Precipitation observed upon thawing The compound has low solubility in DMSO, or the concentration is too high.Gently warm the vial and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock at a lower concentration.
Loss of compound activity over time Instability of the compound under specific experimental conditions (e.g., in cell culture media).Test the stability of this compound in your specific experimental buffer or media at 37°C.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in DMSO

This protocol outlines a method to determine the stability of this compound in DMSO at -20°C and -80°C over time.

1. Preparation of Stock Solution:

  • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[1]

2. Storage Conditions:

  • Store the aliquots at -20°C and -80°C.

  • Include a "time-zero" (T=0) sample which is analyzed immediately after preparation.[1]

3. Sample Collection:

  • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.

4. Sample Analysis:

  • Analyze the concentration and purity of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][2]

  • Compare the results to the T=0 sample to determine the percentage of compound remaining.

Data Presentation

Table 1: Stability of this compound in DMSO

Storage TemperatureTime Point% Remaining this compound (Hypothetical Data)
-20°CT=0100%
1 MonthData to be determined experimentally
3 MonthsData to be determined experimentally
6 MonthsData to be determined experimentally
-80°CT=0100%
1 MonthData to be determined experimentally
3 MonthsData to be determined experimentally
6 MonthsData to be determined experimentally

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg80 Store at -80°C aliquot->storage_neg80 collect_samples Collect Samples at Time Points (T=0, 1M, 3M, 6M) storage_neg20->collect_samples Retrieve Aliquot storage_neg80->collect_samples Retrieve Aliquot hplc_ms Analyze by HPLC-MS collect_samples->hplc_ms compare Compare to T=0 hplc_ms->compare

Caption: Workflow for assessing the stability of this compound in DMSO.

Plevitrexed's Putative Mechanism of Action

Plevitrexed, an antifolate, is expected to inhibit key enzymes in the folate pathway, similar to Pemetrexed. This disrupts the synthesis of nucleotides, which are essential for DNA and RNA replication, thereby inhibiting cancer cell proliferation.[7][8] this compound is the less active enantiomer of Plevitrexed.[9]

G cluster_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines GARFT DNA DNA Synthesis Purines->DNA dUMP dUMP dTMP dTMP (Thymidylate) dUMP->dTMP TS dTMP->DNA DHFR DHFR TS Thymidylate Synthase (TS) GARFT GARFT Plevitrexed This compound Plevitrexed->DHFR Plevitrexed->TS Plevitrexed->GARFT

Caption: Inhibition of folate pathway enzymes by Plevitrexed.

References

Technical Support Center: Managing Off-Target Effects of Quinazoline Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments with quinazoline derivatives, focusing on the identification and management of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with quinazoline derivatives?

Q2: How can I predict potential off-target effects of my quinazoline compound before starting wet lab experiments?

A2: Before beginning in vitro work, you can use computational or in silico tools to predict potential off-target interactions.[1][4] These methods analyze the structure of your compound and screen it against databases of known protein structures to identify potential unintended binding partners.[4][5] This approach can help you anticipate potential issues and design more focused experiments.

Q3: What are the primary experimental strategies to identify off-target effects in vitro?

A3: Experimental approaches can be categorized as biased (testing against a shortlist of predicted targets) or unbiased (genome-wide or proteome-wide screening).[1] Key in vitro strategies include:

  • Biochemical Assays: Large-scale kinase profiling panels are the gold standard for kinase inhibitors, directly measuring the inhibitory activity against hundreds of purified kinases.[6][7]

  • Cell-Based Assays: These methods assess the effects of a compound in a more physiologically relevant context. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement and identify off-target binding by measuring changes in protein thermal stability.[1]

  • Proteomics Approaches: Methods like chemical proteomics can be used to pull down binding partners of the compound from cell lysates for identification by mass spectrometry.

Q4: My quinazoline derivative shows high potency in a biochemical kinase assay but has low efficacy or high toxicity in cell-based assays. What could be the cause?

A4: This discrepancy is common and can stem from several factors:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[8]

  • Off-Target Cytotoxicity: The compound could be hitting other essential cellular targets, leading to cell death at concentrations below what is needed to see a specific on-target effect.[9][10]

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.[8]

Q5: Are off-target effects always undesirable?

A5: Not necessarily. While often associated with toxicity, some off-target effects can be beneficial, a concept known as polypharmacology. A single compound hitting multiple nodes in a disease-related pathway can sometimes lead to enhanced therapeutic efficacy. However, it is crucial to identify and characterize all significant off-target interactions to understand the compound's full mechanism of action and safety profile.

Troubleshooting Guides

Problem 1: High Cytotoxicity in Control Cell Lines

You observe a significant decrease in cell viability (e.g., in an MTT assay) at concentrations where the intended target's inhibition should not be lethal.

Possible Cause Suggested Action
1. Off-Target Cytotoxicity The compound may be inhibiting other essential proteins. Perform a broad-panel kinase screen to identify unintended targets.[6][10] Use an alternative cytotoxicity assay with a different readout (e.g., CellTiter-Glo®, which measures ATP) to confirm the results are not an artifact of the assay itself.[10]
2. Assay Interference The compound might be directly reacting with the assay reagents (e.g., reducing the MTT tetrazolium salt). Run a control experiment in a cell-free system by incubating your compound with the assay reagents to check for direct reactivity.[10]
3. Impurities Impurities from the synthesis process could be the source of toxicity. Confirm the purity (>95%) and chemical identity of your compound using analytical methods like HPLC, NMR, and Mass Spectrometry.[8][9]
4. Solvent Toxicity The concentration of the vehicle (e.g., DMSO) may be too high for the cell line. Ensure the final solvent concentration is consistent across all wells and is below the tolerated limit for your cells (typically <0.5%).[9]
Problem 2: Inconsistent Results Between Experimental Replicates

You are getting high variability in your results across different wells or plates.

Possible Cause Suggested Action
1. Compound Solubility Issues The quinazoline derivative may be precipitating out of the culture medium. Ensure the compound is fully solubilized in the stock solution (e.g., DMSO) before diluting in the medium. Visually inspect the medium for any precipitate after dilution.[8]
2. Variability in Cell Culture Inconsistent cell seeding density, passage number, or overall cell health can lead to variable results. Standardize your cell culture practices, including seeding density and passage number. Always check cell health and confluence before starting an experiment.[8][9]
3. Pipetting Errors Inaccurate pipetting, especially with serial dilutions, can introduce significant variability. Use calibrated pipettes and ensure proper technique. Prepare master mixes of reagents and compound dilutions to add to wells, minimizing well-to-well variation.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for "Quinazoline-X"

This table summarizes the inhibitory activity of a hypothetical quinazoline derivative against its primary target and a selection of off-target kinases, as determined by an in vitro kinase profiling assay.

Kinase Target IC₅₀ (nM) Classification
Primary Target A 15On-Target
Off-Target Kinase 11,250Off-Target
Off-Target Kinase 2>10,000Off-Target
Off-Target Kinase 3850Off-Target
Off-Target Kinase 4>10,000Off-Target
Off-Target Kinase 52,300Off-Target
Table 2: Cytotoxicity Profile of "Quinazoline-X" in Different Cell Lines

This table presents the half-maximal cytotoxic concentration (CC₅₀) of "Quinazoline-X" across three different cell lines, as determined by an MTT assay after 48 hours of treatment.

Cell Line CC₅₀ (µM) Notes
Target-Positive Line (A549) 5.2Expresses the primary target.
Control Line 1 (HEK293) 25.8Low expression of the primary target.
Control Line 2 (WI-38) >50Normal fibroblast cell line.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol describes a common method for determining the selectivity of a kinase inhibitor against a large panel of kinases.[6] This is often performed as a fee-for-service by specialized companies.[10]

Materials:

  • Purified recombinant kinases (panel of >400)

  • Specific peptide or protein substrates for each kinase

  • Quinazoline derivative stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP[6]

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare 10-point, 3-fold serial dilutions of the quinazoline compound in DMSO, starting from a high concentration (e.g., 100 µM).[6]

  • In a microplate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted compound or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be near the Kₘ for each kinase to accurately determine the IC₅₀.[6]

  • Incubate for a set time (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).[6]

  • Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[6]

  • Dry the plate, add a scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value for each kinase.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of a quinazoline derivative on mammalian cell lines.[8][9]

Materials:

  • Mammalian cell lines of interest

  • Complete cell culture medium

  • Quinazoline derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Prepare serial dilutions of the quinazoline compound in complete cell culture medium. Include a vehicle-only control.[11]

  • Remove the old medium and add 100 µL of the medium containing the compound dilutions or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][9]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀/IC₅₀ value.

Visualizations

cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Mitigation & Characterization A Unexpected Result Observed (e.g., High Cytotoxicity, Conflicting Data) B Confirm Compound Purity & Identity (HPLC, NMR) A->B C Verify Experimental Parameters (Concentrations, Cell Density) A->C D Run Assay Interference Control (Cell-Free System) A->D E Biochemical Screening (e.g., Kinase Panel) D->E F Cell-Based Target Engagement (e.g., CETSA, Western Blot) D->F G Unbiased Proteomics (e.g., Chemoproteomics) D->G H Validate Hits in Secondary Assays E->H F->H G->H I Structure-Activity Relationship (SAR) - Synthesize Analogs to Improve Selectivity H->I J Use Knockdown/Knockout Models to Confirm On- vs. Off-Target Effects H->J K Final Characterization of On- and Off-Target Profile I->K J->K

Caption: A general workflow for identifying and managing off-target effects.

start Start: Prepare Serial Dilutions of Quinazoline Derivative step1 Dispense Kinase, Buffer, and Compound/Vehicle into 384-well plate start->step1 step2 Pre-incubate to Allow Inhibitor Binding step1->step2 step3 Initiate Reaction: Add Substrate & [γ-³³P]ATP step2->step3 step4 Incubate at 30°C step3->step4 step5 Stop Reaction (e.g., add Phosphoric Acid) step4->step5 step6 Transfer to Phosphocellulose Filter Plate step5->step6 step7 Wash Plate to Remove Unincorporated [γ-³³P]ATP step6->step7 step8 Measure Radioactivity (Scintillation Counting) step7->step8 end Data Analysis: Calculate % Inhibition and Determine IC₅₀ step8->end

Caption: Experimental workflow for an in vitro radiometric kinase profiling assay.

cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Quinazoline Quinazoline Derivative TargetKinase Target Kinase (e.g., EGFR) Quinazoline->TargetKinase Inhibits OffTargetKinase Off-Target Kinase (e.g., SRC) Quinazoline->OffTargetKinase Inhibits OnTarget_S1 Substrate 1 TargetKinase->OnTarget_S1 P OnTarget_S2 Substrate 2 OnTarget_S1->OnTarget_S2 P OnTarget_Effect Desired Therapeutic Effect (e.g., Anti-proliferation) OnTarget_S2->OnTarget_Effect OffTarget_S1 Substrate A OffTargetKinase->OffTarget_S1 P OffTarget_Effect Undesired Side Effect (e.g., Cytotoxicity) OffTarget_S1->OffTarget_Effect

Caption: Off-target effects of a kinase inhibitor on an unintended signaling pathway.

References

Technical Support Center: (R)-Plevitrexed Resistance and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to the thymidylate synthase (TS) inhibitor, (R)-Plevitrexed.

Disclaimer: Information specific to this compound resistance is limited in publicly available literature. The following guidance is largely based on data from the closely related and well-studied antifolate, Pemetrexed. The underlying principles of resistance and mitigation are expected to be highly similar due to their shared mechanism of action targeting thymidylate synthase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antifolate drug that primarily targets and inhibits thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. By inhibiting TS, this compound disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Q2: My cell line has developed resistance to this compound. What are the likely molecular mechanisms?

The most commonly observed mechanism of resistance to antifolate TS inhibitors like Pemetrexed is the upregulation of the target enzyme, thymidylate synthase (TS).[1][2][3] Increased levels of TS protein can overcome the inhibitory effect of the drug. Other potential, though less frequently reported for this class of drugs, mechanisms include:

  • Altered Drug Influx: Decreased expression or function of the reduced folate carrier (RFC) or other folate transporters can limit the uptake of this compound into the cell.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCC11, can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to sustain proliferation and survival despite the inhibition of thymidylate synthesis.

Q3: How can I confirm that my cell line has developed resistance to this compound?

Resistance can be confirmed by performing a cell viability assay (e.g., MTT or WST-8 assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q4: Are there any known strategies to overcome or mitigate resistance to this compound?

Yes, several strategies can be explored, primarily focusing on combination therapies:

  • Combination with other chemotherapeutic agents: Pemetrexed-resistant cells have shown sensitivity to other classes of chemotherapeutic agents like docetaxel and vinorelbine.[2]

  • Targeting bypass signaling pathways: For instance, the use of Fibroblast Growth Factor Receptor (FGFR) inhibitors has been shown to re-sensitize pemetrexed-resistant lung adenocarcinoma cells.

  • Inhibition of drug efflux pumps: The use of ABC transporter inhibitors, if increased efflux is identified as a resistance mechanism.

  • Epigenetic modulation: Demethylating agents like 5-azacytidine can be used to potentially re-express silenced genes that contribute to drug sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and resistant cell lines.

Issue Possible Cause Troubleshooting Steps
Inconsistent IC50 values in cell viability assays. Cell passage number variability; Inconsistent cell seeding density; Contamination.Use cells within a consistent and low passage number range. Ensure accurate and uniform cell seeding. Regularly check for mycoplasma and other contaminants.
No significant difference in TS protein levels between sensitive and resistant cells via Western Blot. Resistance may be driven by a different mechanism (e.g., altered drug transport or a TS mutation affecting drug binding but not protein levels).Investigate other potential resistance mechanisms. Sequence the TYMS gene to check for mutations. Perform drug uptake/efflux assays.
Difficulty in establishing a stable resistant cell line. The concentration of this compound is too high, leading to widespread cell death; The incremental increase in drug concentration is too rapid.Start with a concentration close to the IC50 of the parental cell line. Increase the drug concentration more gradually, allowing the cells sufficient time to adapt.

Quantitative Data: Pemetrexed Resistance in Cancer Cell Lines

The following tables summarize the IC50 values for the similar drug, Pemetrexed, in various sensitive and resistant cancer cell lines. This data can serve as a reference for the expected fold-change in resistance.

Table 1: Pemetrexed IC50 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
A549~0.01-0.05>10>200
PC9~1.3>100>77
H1993~0.05~7.3~146

Table 2: Pemetrexed IC50 in Malignant Pleural Mesothelioma (MPM) Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MSTO-211H31.8413.613.0
TCC-MESO-232.3869.228.0

Experimental Protocols

Cell Viability Assay (WST-8 Assay)

This protocol is for determining the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the drug).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a visible color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot for Thymidylate Synthase (TS) Expression

This protocol is to assess the protein levels of TS in sensitive versus resistant cells.

  • Cell Lysis: Grow sensitive and resistant cells to 80-90% confluency. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Thymidylate Synthase (e.g., from Proteintech or Cell Signaling Technology) overnight at 4°C.[4][5] Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the TS signal to the loading control.

Quantitative Real-Time PCR (RT-qPCR) for TYMS Gene Expression

This protocol is to measure the mRNA levels of the TYMS gene.

  • RNA Extraction: Extract total RNA from sensitive and resistant cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the TYMS gene and a reference gene (e.g., GAPDH or ACTB).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in TYMS mRNA expression in resistant cells compared to sensitive cells.

Visualizations

Simplified this compound Action and Resistance Pathway cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms RPlevitrexed This compound TS Thymidylate Synthase (TS) RPlevitrexed->TS Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP DNA Synthesis Precursor Upregulated_TS Upregulated TS Expression Upregulated_TS->TS Counteracts Inhibition Decreased_Influx Decreased Drug Influx (e.g., RFC) Decreased_Influx->RPlevitrexed Reduces Intracellular Concentration Increased_Efflux Increased Drug Efflux (e.g., ABC Transporters) Increased_Efflux->RPlevitrexed Reduces Intracellular Concentration

Caption: Mechanism of this compound and key resistance pathways.

Troubleshooting Workflow for this compound Resistance Start Suspected this compound Resistance Confirm_Resistance Confirm Resistance via IC50 Shift (Cell Viability Assay) Start->Confirm_Resistance Investigate_TS Investigate TS Expression (Western Blot / RT-qPCR) Confirm_Resistance->Investigate_TS TS_Upregulated TS Upregulated? Investigate_TS->TS_Upregulated Other_Mechanisms Investigate Other Mechanisms (Drug Transport, etc.) TS_Upregulated->Other_Mechanisms No Mitigation Consider Mitigation Strategies (Combination Therapy) TS_Upregulated->Mitigation Yes Other_Mechanisms->Mitigation

Caption: A logical workflow for investigating and addressing resistance.

Experimental Workflow for Assessing Resistance cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis cluster_outcome Outcome Parental_Cells Parental Cell Line Treatment This compound Treatment Parental_Cells->Treatment Protein_Analysis Protein Analysis (Western Blot for TS) Parental_Cells->Protein_Analysis mRNA_Analysis mRNA Analysis (RT-qPCR for TYMS) Parental_Cells->mRNA_Analysis Resistant_Cells Resistant Cell Line Resistant_Cells->Treatment Resistant_Cells->Protein_Analysis Resistant_Cells->mRNA_Analysis Viability_Assay Cell Viability Assay (IC50) Treatment->Viability_Assay Conclusion Determine Resistance Mechanism Viability_Assay->Conclusion Protein_Analysis->Conclusion mRNA_Analysis->Conclusion

Caption: Overview of the experimental process for resistance analysis.

References

Technical Support Center: Enhancing Oral Bioavailability of Plevitrexed Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Plevitrexed analogs.

Frequently Asked Questions (FAQs)

Q1: What is Plevitrexed and what is its mechanism of action?

Plevitrexed is an orally bioavailable, small molecule inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1][2] By inhibiting TS, Plevitrexed disrupts DNA synthesis, leading to apoptosis (cell death) in rapidly dividing cancer cells.[2] It is transported into cells via the reduced folate carrier (RFC) system and the α-folate receptor.[1]

Q2: My Plevitrexed analog shows low oral bioavailability. What are the potential reasons?

Poor oral bioavailability of Plevitrexed analogs, which are often quinazoline antifolates, can stem from several factors:

  • Low Aqueous Solubility: Many quinazoline derivatives have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Membrane Permeability: The molecule may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.

  • Efflux Transporter Activity: The compound might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).

  • Presystemic Metabolism: The analog could be metabolized in the intestine or liver before reaching systemic circulation.

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like some Plevitrexed analogs?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.

    • Modification of Crystal Habit: Using amorphous forms or co-crystals can enhance solubility compared to stable crystalline forms.

    • Drug Dispersion in Carriers: Solid dispersions in hydrophilic carriers can improve wettability and dissolution.

  • Chemical Modifications:

    • Change of pH: For ionizable drugs, altering the microenvironmental pH can increase solubility.

    • Use of Buffers: Buffering agents can maintain an optimal pH for dissolution.

    • Complexation: Using complexing agents like cyclodextrins can increase solubility.

    • Salt Formation: Converting the drug to a more soluble salt form is a common strategy.

  • Other Techniques:

    • Use of Co-solvents and Surfactants: These can enhance the solubility of the drug in the gastrointestinal tract.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.

Troubleshooting Guides

Issue 1: Low Permeability of a Plevitrexed Analog in Caco-2 Assays

Problem: Your Plevitrexed analog exhibits low apparent permeability (Papp) in a Caco-2 cell monolayer assay, suggesting poor intestinal absorption.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
High Efflux Ratio: Determine the efflux ratio (Papp B-A / Papp A-B). A ratio > 2 suggests the involvement of efflux transporters like P-gp. Co-administer with a known P-gp inhibitor (e.g., verapamil) to see if permeability improves.
Low Transcellular Permeability: The analog may have unfavorable physicochemical properties (e.g., high polarity, large molecular size). Consider medicinal chemistry approaches to modify the structure and improve lipophilicity, while maintaining target affinity.
Poor Paracellular Transport: The tight junctions between Caco-2 cells may be restricting passage. This is less common for small molecules but can be investigated using markers of paracellular transport.
Issue 2: Inconsistent Oral Exposure in Animal Studies

Problem: You observe high variability in the plasma concentrations of your Plevitrexed analog after oral administration to preclinical models.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Food Effects: The presence of food can significantly alter the absorption of some drugs. Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food.
Formulation Instability: The formulation may not be stable in the gastrointestinal environment. Assess the stability of your formulation in simulated gastric and intestinal fluids.
Dose-Dependent Absorption: Saturation of transporters or solubility limitations at higher doses can lead to non-linear pharmacokinetics. Conduct dose-escalation studies to evaluate the dose proportionality of absorption.
Inadequate Formulation: The current formulation may not be robust enough to overcome bioavailability barriers. Experiment with different formulation strategies as outlined in the FAQs.

Data Presentation

Table 1: Strategies to Improve Oral Bioavailability of Pemetrexed (a Plevitrexed Analog)

Note: Pemetrexed is a structurally similar multitargeted antifolate. The following data from preclinical studies on Pemetrexed can provide valuable insights for formulating Plevitrexed analogs.

Formulation Strategy Animal Model Improvement in Oral Bioavailability Reference
Ion-pairing with a deoxycholic acid derivative and formulation into a solid oral powder.Mice70-fold increase compared to oral PMX alone.[3]
Ion-pairing with a permeation enhancer and incorporation into a nanoemulsion.Rats223% higher than that of oral PMX.
Table 2: In Vitro Permeability of Formulated Pemetrexed
Assay Formulation Improvement in Permeability Reference
Caco-2 cell monolayerIon-pairing with a permeation enhancer and incorporation into a nanoemulsion.9.82-fold greater than that of free PMX.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of a Plevitrexed analog.

1. Cell Culture:

  • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay (Apical to Basolateral):

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Add the test compound (e.g., your Plevitrexed analog) dissolved in HBSS to the apical (upper) chamber.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
  • Analyze the concentration of the compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).

3. Efflux Assay (Basolateral to Apical):

  • Perform the assay as described above but add the test compound to the basolateral chamber and collect samples from the apical chamber.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
  • dQ/dt is the rate of drug transport
  • A is the surface area of the membrane
  • C0 is the initial concentration of the drug in the donor chamber
  • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Protocol 2: Solubility and Dissolution Testing

This protocol outlines a general procedure for evaluating the solubility and dissolution rate of a Plevitrexed analog.

1. Equilibrium Solubility:

  • Add an excess amount of the Plevitrexed analog to various biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid) at 37°C.
  • Shake the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).
  • Filter the samples and analyze the concentration of the dissolved drug in the filtrate by a suitable analytical method (e.g., HPLC-UV).

2. Dissolution Testing (USP Apparatus 2 - Paddle Method):

  • Place a known amount of the Plevitrexed analog formulation (e.g., a tablet or capsule) into the dissolution vessel containing a specified volume of dissolution medium at 37°C.
  • Stir the medium at a constant speed (e.g., 50 or 75 rpm).
  • At specified time intervals, withdraw samples of the dissolution medium.
  • Analyze the concentration of the dissolved drug in the samples.
  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Mandatory Visualizations

G cluster_0 Cellular Uptake and Action of Plevitrexed Plevitrexed_ext Plevitrexed (extracellular) RFC Reduced Folate Carrier (RFC) Plevitrexed_ext->RFC Transport aFR α-Folate Receptor (α-FR) Plevitrexed_ext->aFR Transport Plevitrexed_int Plevitrexed (intracellular) RFC->Plevitrexed_int aFR->Plevitrexed_int TS Thymidylate Synthase (TS) Plevitrexed_int->TS Inhibition dTMP dTMP TS->dTMP Blocked dUMP dUMP dUMP->TS Substrate DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibited

Caption: Plevitrexed's mechanism of action.

G cluster_workflow Workflow for Improving Oral Bioavailability of Plevitrexed Analogs start Start: Poor Oral Bioavailability of Plevitrexed Analog problem_id Identify Limiting Factor(s) start->problem_id solubility Low Solubility problem_id->solubility Solubility Issue permeability Low Permeability problem_id->permeability Permeability Issue efflux High Efflux problem_id->efflux Efflux Issue formulation_sol Formulation Strategies for Solubility solubility->formulation_sol formulation_perm Formulation Strategies for Permeability permeability->formulation_perm formulation_efflux Co-administration with Efflux Inhibitors efflux->formulation_efflux in_vitro_eval In Vitro Evaluation (Solubility, Dissolution, Caco-2) formulation_sol->in_vitro_eval formulation_perm->in_vitro_eval formulation_efflux->in_vitro_eval in_vivo_eval In Vivo Pharmacokinetic Studies in_vitro_eval->in_vivo_eval decision Bioavailability Improved? in_vivo_eval->decision end End: Optimized Formulation decision->end Yes reiterate Re-evaluate and Refine Formulation decision->reiterate No reiterate->problem_id

Caption: Experimental workflow for formulation development.

G cluster_logical Logical Relationship of Bioavailability Factors Oral_Admin Oral Administration of Plevitrexed Analog Dissolution Dissolution in GI Fluids Oral_Admin->Dissolution Permeation Permeation Across Intestinal Epithelium Dissolution->Permeation Solubility Solubility Solubility->Dissolution Absorption Absorption into Systemic Circulation Permeation->Absorption Metabolism First-Pass Metabolism (Intestine/Liver) Absorption->Metabolism Bioavailability Oral Bioavailability Absorption->Bioavailability Increases Metabolism->Bioavailability Reduces

Caption: Factors influencing oral bioavailability.

References

Plevitrexed Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific degradation pathways and byproducts of Plevitrexed is limited. This technical support guide has been developed using data from studies on Pemetrexed , a structurally and functionally similar antifolate antineoplastic agent. The degradation patterns of Pemetrexed are well-documented and can provide valuable insights for researchers working with Plevitrexed. When conducting experiments with Plevitrexed, it is crucial to validate these inferred pathways and byproducts empirically.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for Plevitrexed?

Based on studies of the analogous compound Pemetrexed, Plevitrexed is likely to degrade primarily through two main pathways: oxidation and hydrolysis .[1][2][3]

  • Oxidation: This pathway can lead to the formation of various oxidized derivatives, including epoxy hemiaminals and oxidative dimers.[2][4] The presence of atmospheric oxygen or oxidizing agents can initiate these reactions.

  • Hydrolysis: This involves the cleavage of chemical bonds by water. For a molecule like Plevitrexed, hydrolysis can occur at different positions, potentially leading to the cleavage of the glutamate moiety.[2][3] The rate of hydrolysis is often dependent on the pH of the solution.

G cluster_oxidation Oxidative Byproducts cluster_hydrolysis Hydrolytic Byproducts Plevitrexed Plevitrexed Oxidation Oxidation Plevitrexed->Oxidation Hydrolysis Hydrolysis Plevitrexed->Hydrolysis Epoxy Hemiaminal Epoxy Hemiaminal Oxidation->Epoxy Hemiaminal Oxidative Dimers Oxidative Dimers Oxidation->Oxidative Dimers Ring-Opened Ketoamine Ring-Opened Ketoamine Oxidation->Ring-Opened Ketoamine Lactams Lactams Oxidation->Lactams Des-glutamate byproduct Des-glutamate byproduct Hydrolysis->Des-glutamate byproduct

Inferred Degradation Pathways for Plevitrexed.
Q2: What are the potential degradation byproducts I should look for?

When analyzing degraded samples of Plevitrexed, you should be watchful for byproducts analogous to those identified for Pemetrexed. The primary byproducts can be categorized based on the degradation pathway.

Potential Byproduct Category Specific Examples (from Pemetrexed studies) Likely Formation Pathway
Oxidative ProductsEpoxy hemiaminal, Oxidative dimers, Ring-opened ketoamine, LactamsOxidation
Hydrolytic ProductsDes-glutamate byproductHydrolysis

Table 1: Potential Degradation Byproducts of Plevitrexed, Inferred from Pemetrexed.

Q3: How can I perform a forced degradation study for Plevitrexed?

A forced degradation or stress testing study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[5][6] A general protocol involves exposing a solution of Plevitrexed to various stress conditions.

Stress Condition Typical Reagents and Conditions Objective
Acid Hydrolysis 0.1 M HCl at 60°C for 30 minutes to a few hours.To identify acid-labile bonds.
Base Hydrolysis 0.1 M NaOH at 60°C for 30 minutes to a few hours.To identify base-labile bonds.
Oxidation 3-10% H₂O₂ at room temperature for several hours.To identify sites susceptible to oxidation.
Thermal Degradation Heat solution at 70-80°C for 24-48 hours. For solid-state, heat at a temperature below the melting point.To assess thermal stability.
Photodegradation Expose solution to UV light (e.g., 254 nm) or a combination of UV and visible light.To determine light sensitivity.

Table 2: General Conditions for a Forced Degradation Study.

Experimental Protocols

Protocol: Forced Degradation Study of Plevitrexed
  • Sample Preparation: Prepare a stock solution of Plevitrexed in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix equal volumes of the Plevitrexed stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic: Mix equal volumes of the Plevitrexed stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Mix the Plevitrexed stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3-10% H₂O₂. Keep at room temperature.

    • Thermal: Incubate the Plevitrexed stock solution at 70°C.

    • Photolytic: Place the Plevitrexed stock solution in a photostability chamber.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method. Aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being secondary degradation products from over-stressing.[7]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Plevitrexed Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolysis prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc characterize Characterize Byproducts (e.g., LC-MS/MS) hplc->characterize

Experimental Workflow for Forced Degradation.

Troubleshooting Guide for HPLC Analysis

Q4: I see unexpected peaks in my chromatogram. What should I do?
  • Possible Cause: These could be degradation byproducts, impurities from the starting material, or artifacts from the mobile phase or sample matrix.

  • Solution:

    • Analyze a blank (injection of the solvent used to dissolve the sample) to rule out solvent peaks.

    • Analyze an unstressed Plevitrexed sample to identify peaks that are present initially.

    • Use a diode array detector (DAD) or photodiode array (PDA) detector to check the peak purity of the main Plevitrexed peak and to obtain UV spectra of the unknown peaks. This can help determine if they are related to the parent compound.

    • For structural elucidation of significant degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly recommended.[3]

Q5: My Plevitrexed peak is tailing or showing poor shape. How can I fix this?
  • Possible Cause: Peak tailing can be caused by column degradation, secondary interactions between the analyte and the stationary phase, or column overload.[8]

  • Solution:

    • Check Column Health: Ensure the column is not old or clogged. A guard column can help extend the life of the analytical column.

    • Optimize Mobile Phase: Adjusting the pH or the ionic strength of the mobile phase can often improve peak shape.

    • Reduce Sample Load: Injecting a lower concentration or a smaller volume of the sample can prevent column overload.

Q6: I'm experiencing a noisy or drifting baseline. What's the cause?
  • Possible Cause: A noisy or drifting baseline can result from issues with the mobile phase (e.g., improper mixing or dissolved gas), detector problems, or a contaminated column.[8]

  • Solution:

    • Degas Mobile Phase: Ensure your mobile phase is properly degassed.

    • Flush the System: Flush the HPLC system, including the column, with a strong solvent to remove any contaminants.

    • Check Detector Lamp: If you are using a UV detector, the lamp may be nearing the end of its life.

Q7: The retention time for Plevitrexed is not consistent. Why?
  • Possible Cause: Fluctuations in retention time can be due to changes in mobile phase composition, temperature variations, or a leak in the system.[9]

  • Solution:

    • Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently.

    • Use a Column Oven: A column oven will maintain a stable temperature, which is crucial for reproducible chromatography.

    • Check for Leaks: Inspect the HPLC system for any leaks, especially around fittings.

References

Validation & Comparative

Comparative Efficacy of (R)-Plevitrexed vs. (S)-Plevitrexed: A Guideline Based on Analogous Antifolate Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Drug Information Synthesis Unit

Executive Summary

This guide provides a comparative framework for evaluating the potential efficacy of the (R) and (S) enantiomers of Plevitrexed, a potent, orally bioavailable thymidylate synthase (TS) inhibitor. Direct experimental data comparing the efficacy of (R)-Plevitrexed and (S)-Plevitrexed is not currently available in the public domain. However, the well-established principles of stereopharmacology and data from analogous chiral antifolates strongly suggest that the two enantiomers are likely to exhibit significant differences in their biological activity. This document outlines the theoretical basis for these anticipated differences, presents hypothetical comparative data based on related compounds, and provides detailed experimental protocols for the future evaluation of Plevitrexed enantiomers.

Introduction: The Critical Role of Chirality in Antifolate Efficacy

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, plays a pivotal role in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological macromolecules such as enzymes and receptors. This can lead to substantial variations in their pharmacodynamic and pharmacokinetic properties, including efficacy, toxicity, and metabolism. For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.

Plevitrexed (also known as ZD9331 or BGC9331) is a quinazoline derivative that acts as a non-polyglutamatable antifolate inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] By inhibiting TS, Plevitrexed disrupts DNA replication and repair, leading to cell death, particularly in rapidly proliferating cancer cells. While the clinical formulation of Plevitrexed has been investigated, a detailed public comparison of its individual enantiomers' efficacy is lacking.

This guide will, therefore, draw upon established principles and data from related chiral antifolates to present a probable comparative scenario for (R)- and (S)-Plevitrexed, providing a valuable resource for researchers and drug developers in the field of cancer therapeutics.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the potential differences in efficacy between (R)- and (S)-Plevitrexed, based on observations with other chiral antifolates where stereoisomers have shown differential activity. It must be emphasized that this data is illustrative and not based on actual experimental results for Plevitrexed.

Table 1: Hypothetical In Vitro Efficacy Data
ParameterThis compound (Hypothetical)(S)-Plevitrexed (Hypothetical)
Thymidylate Synthase Inhibition (Ki, nM) 5.20.4
Cell Growth Inhibition (IC50, nM)
   MCF-7 (Breast Cancer)8510
   HCT116 (Colon Cancer)12015
   A549 (Lung Cancer)15020
Table 2: Hypothetical In Vivo Efficacy in HCT116 Xenograft Model
Treatment GroupDose (mg/kg, p.o., qd)Tumor Growth Inhibition (%)
Vehicle Control -0
This compound 2035
(S)-Plevitrexed 2085
Racemic Plevitrexed 2060

Proposed Experimental Protocols for Comparative Efficacy Testing

To definitively determine the comparative efficacy of (R)- and (S)-Plevitrexed, a series of in vitro and in vivo experiments are required. The following protocols outline the key methodologies.

Thymidylate Synthase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of each enantiomer against purified human thymidylate synthase.

Methodology:

  • Human thymidylate synthase is expressed and purified.

  • The enzyme activity is measured by monitoring the conversion of dUMP to dTMP using a spectrophotometric assay.

  • The assay is performed in the presence of varying concentrations of this compound and (S)-Plevitrexed.

  • The Ki values are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Cell-Based Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer on the growth of various cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549) are seeded in 96-well plates.

  • Cells are treated with a serial dilution of this compound and (S)-Plevitrexed for 72 hours.

  • Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of each enantiomer in a preclinical mouse model.

Methodology:

  • Human tumor cells (e.g., HCT116) are subcutaneously implanted into immunodeficient mice.

  • Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle, this compound, (S)-Plevitrexed, racemic Plevitrexed).

  • Drugs are administered orally daily for a specified period.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.

Visualizing the Mechanism and Workflow

Signaling Pathway of Plevitrexed's Target

Plevitrexed_Mechanism cluster_synthesis De Novo Pyrimidine Synthesis cluster_dna DNA Synthesis cluster_inhibition Inhibition by Plevitrexed dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP dTTP dTTP dTMP->dTTP Thymidylate Kinase, Nucleoside Diphosphate Kinase TS->dTMP DNA DNA dTTP->DNA DNA Polymerase Plevitrexed (S)-Plevitrexed Plevitrexed->TS Inhibition

Caption: Plevitrexed inhibits thymidylate synthase, blocking dTMP synthesis.

Experimental Workflow for Efficacy Comparison

Efficacy_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Racemic Plevitrexed Separation Chiral Separation (e.g., HPLC) Synthesis->Separation Enantiomers This compound & (S)-Plevitrexed Separation->Enantiomers EnzymeAssay Thymidylate Synthase Inhibition Assay (Ki) Enantiomers->EnzymeAssay CellAssay Cancer Cell Proliferation Assay (IC50) Enantiomers->CellAssay Xenograft Tumor Xenograft Model in Mice Enantiomers->Xenograft DataAnalysis Comparative Data Analysis EnzymeAssay->DataAnalysis CellAssay->DataAnalysis Xenograft->DataAnalysis

Caption: Workflow for comparing (R)- and (S)-Plevitrexed efficacy.

Conclusion and Future Directions

While direct comparative data for the enantiomers of Plevitrexed are not yet available, the fundamental principles of stereopharmacology strongly predict that the (R) and (S) forms will exhibit different biological activities. The history of antifolate drug development has shown that stereochemistry is a critical determinant of efficacy. Therefore, the synthesis and separate evaluation of (R)- and (S)-Plevitrexed are crucial next steps in the development of this promising anti-cancer agent. The experimental protocols and workflows outlined in this guide provide a clear roadmap for researchers to undertake this important investigation. The identification of a more potent and potentially less toxic enantiomer (the "eutomer") could significantly enhance the therapeutic index of Plevitrexed, ultimately benefiting patients with various forms of cancer.

References

A Comparative Analysis of (R)-Plevitrexed and Pemetrexed in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifolate agents (R)-Plevitrexed and Pemetrexed, focusing on their performance in lung cancer cell lines. This analysis is supported by available experimental data on their mechanisms of action, cytotoxicity, and effects on cellular processes.

Introduction

Both this compound (also known as ZD9331) and Pemetrexed are antifolate drugs that play a crucial role in cancer chemotherapy by inhibiting key enzymes involved in nucleotide synthesis. While Pemetrexed is a well-established treatment for non-small cell lung cancer (NSCLC), this compound is a potent thymidylate synthase (TS) inhibitor that has been evaluated in clinical trials. This guide aims to collate and compare the experimental data available for both compounds in the context of lung cancer cell lines.

Mechanism of Action

Pemetrexed is a multi-targeted antifolate that primarily inhibits three enzymes essential for the synthesis of purine and pyrimidine nucleotides: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2] By blocking these pathways, Pemetrexed disrupts DNA and RNA synthesis, leading to cell death.

This compound is described as a potent and specific inhibitor of thymidylate synthase (TS).[3] It is transported into cells via the reduced folate carrier (RFC) system.[4] Unlike some other antifolates, this compound does not require polyglutamation for its activity, meaning it acts directly to inhibit TS.[3][4]

cluster_Pemetrexed Pemetrexed cluster_Plevitrexed This compound Pemetrexed Pemetrexed TS_P Thymidylate Synthase (TS) Pemetrexed->TS_P inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT inhibits Plevitrexed This compound TS_Pl Thymidylate Synthase (TS) Plevitrexed->TS_Pl inhibits

Figure 1: Primary enzymatic targets of Pemetrexed and this compound.

Cytotoxicity in Lung Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for Pemetrexed in various non-small cell lung cancer (NSCLC) cell lines.

Table 1: IC50 Values for Pemetrexed in NSCLC Cell Lines

Cell LineHistology/SubtypePemetrexed IC50 (µM)Exposure TimeReference
A549Adenocarcinoma1.82 ± 0.1748h[1]
A549Adenocarcinoma4.653 (24h), 1.861 (48h)24h, 48h[5]
PC9AdenocarcinomaNot specified72h[6]
HCC827Adenocarcinoma1.54 ± 0.3048h[1]
H1975Adenocarcinoma3.37 ± 0.1448h[1]
NCI-H460Large Cell CarcinomaNot specified3 days[7]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Effects on Cell Cycle and Apoptosis

Pemetrexed has been shown to induce cell cycle arrest and apoptosis in lung cancer cells.

  • Cell Cycle: In A549 cells, Pemetrexed treatment leads to an accumulation of cells in the S-phase of the cell cycle.[8] In other studies with different lung cancer cell lines, Pemetrexed has been observed to induce G0/G1 phase arrest.[9]

  • Apoptosis: Pemetrexed treatment has been demonstrated to induce apoptosis in various lung cancer cell lines, including A549 and PC9 cells.[10][11] This is often characterized by an increase in the sub-G1 population in cell cycle analysis, DNA fragmentation, and activation of caspases.[5][10] For instance, in A549 cells, treatment with Pemetrexed resulted in an increased percentage of apoptotic cells.[5]

** this compound:** Detailed experimental data on the specific effects of this compound on the cell cycle and apoptosis in lung cancer cell lines are limited in the currently available literature. As a potent TS inhibitor, it is expected to induce S-phase arrest and subsequent apoptosis, similar to other drugs in its class.

cluster_workflow General Experimental Workflow cluster_assays Assays start Lung Cancer Cell Lines (e.g., A549, PC9) treatment Treat with Pemetrexed or this compound start->treatment viability Cell Viability Assay (e.g., MTT, WST-1) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining, TUNEL) treatment->apoptosis

Figure 2: A generalized workflow for in vitro comparison of cytotoxic agents.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of anticancer agents like Pemetrexed and this compound in lung cancer cell lines.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate lung cancer cells (e.g., A549, PC9) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of Pemetrexed or this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the drug for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Culture cells in 6-well plates and treat with the compounds for a specified time (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.[8]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Conclusion

Pemetrexed is a multi-targeted antifolate with proven efficacy against non-squamous NSCLC, demonstrating cytotoxic effects through the induction of apoptosis and cell cycle arrest. This compound is a potent and specific inhibitor of thymidylate synthase. While direct comparative in vitro studies in lung cancer cell lines are limited, the available data suggests that both compounds are effective inhibitors of cancer cell growth. Further head-to-head studies in a panel of lung cancer cell lines are warranted to fully elucidate the comparative efficacy and mechanisms of action of this compound versus Pemetrexed. This would provide valuable information for the potential clinical application of this compound in lung cancer therapy.

References

A Head-to-Head Comparison of (R)-Plevitrexed and Raltitrexed: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Two Key Thymidylate Synthase Inhibitors in Oncology Research

In the landscape of cancer therapeutics, the inhibition of thymidylate synthase (TS) remains a cornerstone of chemotherapy. This enzyme is critical for the de novo synthesis of thymidylate, an essential precursor for DNA replication and repair. Consequently, TS inhibitors have been a focal point for the development of anticancer agents. Among these, (R)-Plevitrexed and Raltitrexed have emerged as significant compounds, each with a distinct pharmacological profile. This guide provides a detailed head-to-head comparison of this compound and Raltitrexed, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, preclinical efficacy, and key differentiating features to inform future research and development.

At a Glance: Key Differences

FeatureThis compound (ZD9331/BGC9331)Raltitrexed (Tomudex®, ZD1694)
Primary Target Thymidylate Synthase (TS)Thymidylate Synthase (TS)
Mechanism of Action Direct and specific inhibitor of TSDirect and specific inhibitor of TS
Polyglutamylation NoYes
Cellular Uptake Reduced Folate Carrier (RFC), α-folate receptorReduced Folate Carrier (RFC)
Potency (Ki for TS) 0.44 nM[1]More potent in polyglutamated form
Clinical Status Investigated in clinical trialsApproved for advanced colorectal cancer

Mechanism of Action: A Tale of Two Folate Analogs

Both this compound and Raltitrexed are folate analogs that competitively inhibit thymidylate synthase, thereby depleting the intracellular pool of thymidine triphosphate (dTTP), a necessary component for DNA synthesis. This "thymineless death" is particularly effective against rapidly proliferating cancer cells.[2]

The pivotal difference between the two compounds lies in their intracellular metabolism. Raltitrexed is readily converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS) within the cell.[3][4] This polyglutamylation significantly enhances its inhibitory potency against TS—by approximately 100-fold—and leads to prolonged intracellular retention, thereby extending its duration of action.[5]

Conversely, this compound is a non-polyglutamatable inhibitor.[6] Its design circumvents the reliance on FPGS for activity, which could be advantageous in tumors with low FPGS expression, a potential mechanism of resistance to polyglutamated antifolates.[7]

dot graph TD { subgraph "Cellular Environment" A["Extracellular Space"] --"Reduced Folate Carrier (RFC)"--> B["Intracellular Space"]; C["this compound"] --> |"RFC, α-folate receptor"| D["this compound"]; E["Raltitrexed"] --> |"RFC"| F["Raltitrexed"]; F --"FolylpolyglutamateSynthetase (FPGS)"--> G["Raltitrexed Polyglutamates"]; D --"Inhibits"--> H{"Thymidylate Synthase (TS)"}; G --"Potently Inhibits"--> H; H --"Catalyzes"--> I["dUMP → dTMP"]; I --"..."--> J["DNA Synthesis"]; end

} caption: "Comparative Mechanism of Action"

Preclinical Performance: A Quantitative Comparison

While direct head-to-head clinical trials are limited, preclinical data provide valuable insights into the relative potency and efficacy of these two inhibitors.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes reported IC50 values for this compound and Raltitrexed in various cancer cell lines. It is important to note that experimental conditions, such as drug exposure time, can significantly influence these values.

Cell LineCancer TypeThis compound (ZD9331) IC50Raltitrexed IC50
L1210Murine Leukemia-9 nM[4][8]
HepG2Liver Cancer-78.9 nM (24h exposure)[3]
HCT116Colorectal Cancer>100 µM (short exposure)[9]Efficacy demonstrated, specific IC50 not provided in this context[7]
SW480Colorectal Cancer>100 µM (short exposure)[9]Efficacy demonstrated, specific IC50 not provided in this context[7]
HT29Colorectal Cancer-Efficacy demonstrated, specific IC50 not provided in this context[7]
HCT8Colorectal Cancer-Efficacy demonstrated, specific IC50 not provided in this context[7]
A431Epidermoid Carcinoma>100 µM (1-24h exposure)[9]-
KBCervical Carcinoma>100 µM (1-8h exposure)[9]5.9 nM (96h exposure)[4]
MYCN-amplified NeuroblastomaNeuroblastoma-Superior inhibitory activity compared to methotrexate and pemetrexed[10]

Note: The provided IC50 values for this compound after short exposure are high, suggesting that prolonged exposure may be necessary for its cytotoxic effects, a characteristic of TS inhibitors. In contrast, Raltitrexed demonstrates potent low nanomolar IC50 values in several cell lines.

In Vivo Antitumor Activity

Xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anticancer agents.

This compound (ZD9331): Preclinical studies demonstrated that this compound exhibits significant antitumor activity in a panel of human tumor xenografts.[11] In a murine lymphoma model (L5178Y), curative antitumor doses were achieved with both a single intraperitoneal bolus injection (50 mg/kg) and a 24-hour subcutaneous infusion (3 mg/kg).[12][13] These studies highlighted that the antitumor activity is dependent on achieving and sustaining adequate drug concentrations to impact dTTP pools.

Raltitrexed: Raltitrexed has also shown significant in vivo efficacy. In a peritoneal metastatic xenograft model of colorectal cancer, hyperthermic intraperitoneal chemotherapy with Raltitrexed effectively reduced tumor extension.[14] Clinical trials have established its efficacy in advanced colorectal cancer, with response rates comparable to 5-fluorouracil-based regimens.[5]

dot graph G { layout=neato; node [shape=box, style=filled, fontcolor="#FFFFFF"];

} caption: "Typical In Vivo Xenograft Study Workflow"

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and Raltitrexed.

Thymidylate Synthase (TS) Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of a compound against thymidylate synthase.

Principle: The assay measures the rate of conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by TS, which is coupled to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF). The decrease in absorbance at 340 nm due to the oxidation of CH2THF is monitored spectrophotometrically.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA, 25 mM MgCl2, and 6.5 mM formaldehyde), dUMP, and CH2THF.

  • Enzyme Preparation: Purified recombinant human or other species-specific TS is used. The concentration is determined by spectrophotometry.

  • Inhibitor Preparation: The test compound (this compound or Raltitrexed) is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure:

    • Add the reaction mixture, dUMP, and the inhibitor to a cuvette and pre-incubate at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the TS enzyme.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The Ki value is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Cell Proliferation (Cytotoxicity) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound in a cancer cell line.

Principle: Colorimetric assays, such as the MTT or WST-8 assay, are commonly used. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

Protocol (WST-8 Assay):

  • Cell Seeding: Seed cancer cells (e.g., HepG2, L1210) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or Raltitrexed for a specified duration (e.g., 24, 48, or 72 hours).[3]

  • WST-8 Reagent Addition: After the incubation period, add WST-8 reagent to each well and incubate for a further 1-4 hours.[3]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

dot graph G { rankdir=LR; node [shape=box, style=filled, fontcolor="#FFFFFF"];

} caption: "Key Differentiator: Polyglutamylation"

Summary and Future Directions

This compound and Raltitrexed are both potent inhibitors of thymidylate synthase, a validated target in cancer therapy. The primary distinction between them is the polyglutamylation of Raltitrexed, which enhances its intracellular activity and retention. This compound, being non-polyglutamatable, offers a potential advantage in tumors with resistance mechanisms related to reduced FPGS activity.

The preclinical data, while not from direct comparative studies, suggest that Raltitrexed exhibits potent low nanomolar cytotoxicity in a range of cell lines. The in vivo efficacy of both agents has been demonstrated in various models.

For researchers and drug developers, the choice between pursuing a polyglutamatable versus a non-polyglutamatable TS inhibitor will depend on the specific cancer type, the expression levels of FPGS and folate receptors in the target tumor population, and the desired pharmacokinetic and pharmacodynamic profile. Further head-to-head preclinical studies in well-characterized models would be invaluable to delineate the precise therapeutic advantages of each compound and to guide their optimal clinical development and application. The development of patient-derived xenograft (PDX) models could provide a more clinically relevant platform for such comparative studies.[10]

References

Validating Thymidylate Synthase as the Primary Target of (R)-Plevitrexed: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-Plevitrexed and other notable thymidylate synthase (TS) inhibitors, offering experimental data and detailed protocols to validate TS as the primary target of this compound.

This compound, also known as ZD9331, is a potent, orally active, non-polyglutamatable quinazoline-based inhibitor of thymidylate synthase.[1] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. The inhibition of TS leads to depletion of dTMP, disruption of DNA synthesis, and ultimately, cell death. This mechanism has established TS as a key target for cancer chemotherapy for many years.

Comparative Analysis of Thymidylate Synthase Inhibitors

To validate this compound's primary target, its performance is compared against two well-established TS inhibitors: Pemetrexed, a multi-targeted antifolate, and 5-Fluorouracil (5-FU), a pyrimidine analog.

Biochemical Potency

The inhibitory constant (Ki) is a measure of a drug's potency against its target enzyme. This compound demonstrates high potency for thymidylate synthase.

CompoundTarget EnzymeKi (nM)
This compound (ZD9331) Thymidylate Synthase (TS) ~0.4 [1]
PemetrexedThymidylate Synthase (TS)1.3
5-FU (as FdUMP)Thymidylate Synthase (TS)0.82 - 2.41[2]
Cellular Potency

The half-maximal inhibitory concentration (IC50) reflects a drug's effectiveness at inhibiting cell growth. The following table summarizes the IC50 values for this compound, Pemetrexed, and 5-FU in various cancer cell lines. It is important to note that publicly available IC50 data for this compound in a wide range of human cancer cell lines is limited.

Cell LineCancer TypeThis compound (ZD9331) IC50 (nM)Pemetrexed IC50 (nM)5-Fluorouracil (5-FU) IC50 (µM)
W1L2Human Lymphoblastoid7[1]--
L1210Murine Leukemia24--
A549Human Lung Carcinoma-18201.0 - 39.81
H1975Human Lung Carcinoma-3370-
HCC827Human Lung Carcinoma-1540-
HT29Human Colon Carcinoma-510086.85
WiDrHuman Colon Carcinoma-1140-
SW620Human Colon Carcinoma-870-
LS174THuman Colon Carcinoma-1050-
Gastric Cancer Cell Lines (various)Human Gastric Cancer-17 - 310> Pemetrexed
Malignant Pleural Mesothelioma (various)Human Mesothelioma-31.8 - 32.3-

Experimental Protocols for Target Validation

Validating that thymidylate synthase is the primary target of this compound involves a multi-faceted approach, combining biochemical, cellular, and genetic techniques.

Thymidylate Synthase Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified thymidylate synthase. A common method is a spectrophotometric assay that monitors the conversion of dUMP and N5,N10-methylenetetrahydrofolate (CH2H4folate) to dTMP and dihydrofolate (DHF). The increase in absorbance at 340 nm due to the formation of DHF is measured over time.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl2, 1 mM dithiothreitol). Add purified recombinant human thymidylate synthase to the buffer.

  • Inhibitor Incubation: Add varying concentrations of this compound or control inhibitors to the enzyme mixture and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates, dUMP and CH2H4folate.

  • Spectrophotometric Measurement: Immediately place the reaction mixture in a spectrophotometer and monitor the change in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance curves. Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Culture cells (e.g., a human cancer cell line) to approximately 80% confluency. Treat the cells with either this compound or a vehicle control for a specified time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble thymidylate synthase in the supernatant at each temperature by Western blotting using a specific anti-TS antibody.

  • Data Analysis: Plot the amount of soluble TS as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of TS.

Cellular Thymidylate Synthase Inhibition Assay

This assay measures the functional consequence of TS inhibition within intact cells by quantifying the incorporation of radiolabeled deoxyuridine into DNA. Inhibition of TS forces cells to rely on the salvage pathway for thymidine, and the incorporation of exogenous deoxyuridine is a proxy for TS activity.

Protocol:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound, Pemetrexed, 5-FU, or a vehicle control for a defined period.

  • Radiolabeling: Add [3H]-deoxyuridine to the cell culture medium and incubate for a further period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized DNA.

  • Cell Lysis and DNA Precipitation: Wash the cells to remove unincorporated radiolabel. Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the DNA precipitate, solubilize it, and measure the amount of incorporated [3H]-deoxyuridine using a scintillation counter.

  • Data Analysis: A decrease in [3H]-deoxyuridine incorporation into DNA in the presence of the inhibitor indicates TS inhibition. Calculate the IC50 value for the inhibition of TS activity in the cellular context.

Studies with TS-Modified Cell Lines

Utilizing cell lines with genetically altered TS expression levels provides strong evidence for on-target activity.

Protocol:

  • Generation of Cell Lines:

    • TS Overexpression: Transfect a cancer cell line with a vector containing the full-length cDNA of human thymidylate synthase to create a stable cell line that overexpresses the TS protein.

    • TS Knockout/Knockdown: Use CRISPR/Cas9 or shRNA technology to create a cell line with reduced or absent TS expression.

  • Cytotoxicity Assays: Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine the IC50 values of this compound in the wild-type, TS-overexpressing, and TS-knockout/knockdown cell lines.

  • Data Analysis:

    • An increase in the IC50 value in TS-overexpressing cells compared to wild-type cells suggests that TS is the primary target, as higher concentrations of the drug are needed to inhibit the increased amount of enzyme.

    • A decrease in sensitivity or complete resistance in TS-knockout/knockdown cells would further confirm that the cytotoxic effect of the drug is mediated through its action on TS.

Visualizing the Validation Workflow

The following diagrams illustrate the key concepts and workflows described in this guide.

signaling_pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Methylation Plevitrexed This compound Plevitrexed->TS Inhibition

Figure 1: Mechanism of Action of this compound.

experimental_workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_genetic Genetic Validation enzymatic_assay Thymidylate Synthase Enzymatic Assay ki_value Determine Ki value enzymatic_assay->ki_value cetsa Cellular Thermal Shift Assay (CETSA) target_engagement Confirm Target Engagement cetsa->target_engagement ts_inhibition_assay Cellular TS Inhibition Assay functional_inhibition Measure Functional Inhibition ts_inhibition_assay->functional_inhibition ts_modified_cells TS Overexpressing/ Knockout Cell Lines on_target_effect Confirm On-Target Effect ts_modified_cells->on_target_effect

Figure 2: Experimental Workflow for Target Validation.

logical_relationship cluster_0 Hypothesis cluster_1 Evidence cluster_2 Conclusion A This compound inhibits Thymidylate Synthase B Low Ki in Enzymatic Assay A->B C Thermal Stabilization in CETSA A->C D Reduced Deoxyuridine Incorporation A->D E Altered Cytotoxicity in TS-Modified Cell Lines A->E F Thymidylate Synthase is the Primary Target of this compound B->F C->F D->F E->F

Figure 3: Logical Framework for Target Validation.

References

(R)-Plevitrexed Demonstrates Potential to Overcome Pemetrexed Resistance Driven by Thymidylate Synthase Upregulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data suggests that (R)-Plevitrexed, a potent, non-polyglutamatable thymidylate synthase (TS) inhibitor, may circumvent a primary mechanism of resistance to the widely used antifolate chemotherapy, pemetrexed. In various cancer cell lines, acquired resistance to pemetrexed is frequently associated with the overexpression of its primary target, thymidylate synthase. This compound's distinct biochemical properties indicate its potential as a valuable therapeutic alternative in patient populations that have developed resistance to standard pemetrexed-based regimens.

Pemetrexed is a multi-targeted antifolate that requires intracellular polyglutamation for its full cytotoxic effect. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), enhances the intracellular retention and inhibitory activity of the drug against TS and other key enzymes in the folate pathway. However, cancer cells can develop resistance to pemetrexed through various mechanisms, most notably by increasing the expression of TS, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect.

This compound, also known as ZD9331, is a quinazoline-based antifolate that, unlike pemetrexed, does not undergo polyglutamation. Despite this, it exhibits potent inhibition of TS. This characteristic suggests that this compound's efficacy is less dependent on FPGS activity and may be effective in tumor cells with altered polyglutamation capacity, another potential mechanism of pemetrexed resistance.

While direct comparative studies of this compound in pemetrexed-sensitive versus resistant cell lines with characterized resistance mechanisms are not extensively available in the public domain, the established role of TS overexpression in pemetrexed resistance provides a strong rationale for the potential efficacy of this compound in this setting.

Mechanisms of Pemetrexed Resistance

Acquired resistance to pemetrexed in cancer cells is a multifactorial phenomenon. The most consistently reported mechanisms include:

  • Upregulation of Thymidylate Synthase (TS): Increased levels of the target enzyme TS can sequester the inhibitor, rendering it less effective at clinically achievable concentrations.[1][2][3][4]

  • Impaired Drug Transport: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for pemetrexed into cells, can limit its intracellular accumulation.

  • Defective Polyglutamation: Decreased activity of folylpolyglutamate synthetase (FPGS) leads to inefficient polyglutamation of pemetrexed, resulting in reduced intracellular retention and target inhibition.

This compound as a Potential Solution

This compound's mechanism of action directly addresses the most common form of pemetrexed resistance:

FeaturePemetrexedThis compoundImplication for Pemetrexed-Resistant Cells
Primary Target Thymidylate Synthase (TS)Thymidylate Synthase (TS)Both drugs target the same key enzyme in DNA synthesis.
Polyglutamation Required for optimal activityNon-polyglutamatableThis compound's efficacy is independent of FPGS activity, potentially overcoming resistance due to deficient polyglutamation.
TS Inhibition Potent inhibitor (polyglutamated form)Potent inhibitorAs a potent TS inhibitor, this compound may be effective in cells with elevated TS levels, although higher concentrations may be required.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the cross-resistance profile of this compound.

Establishment of Pemetrexed-Resistant Cell Lines
  • Cell Culture: Parental cancer cell lines (e.g., A549 non-small cell lung cancer, MSTO-211H mesothelioma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Stepwise Dose Escalation: To induce resistance, cells are continuously exposed to gradually increasing concentrations of pemetrexed over several months. The starting concentration is typically below the IC50 value of the parental cells.

  • Selection of Resistant Clones: As the pemetrexed concentration is increased, surviving cell populations are selected and expanded.

  • Confirmation of Resistance: The resistance of the established cell lines is confirmed by comparing their IC50 values for pemetrexed to those of the parental cells using a cytotoxicity assay. The expression of TS, RFC, and FPGS is often characterized to determine the mechanism of resistance.[3]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Parental and pemetrexed-resistant cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, pemetrexed, or a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the drugs to exert their cytotoxic effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Visualizing the Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Pemetrexed_Mechanism_and_Resistance Pemetrexed Intracellular Pathway and Resistance Mechanisms cluster_Extracellular Extracellular cluster_Intracellular Intracellular Pemetrexed_ext Pemetrexed RFC RFC Pemetrexed_ext->RFC Uptake Pemetrexed_int Pemetrexed FPGS FPGS Pemetrexed_int->FPGS Pemetrexed_poly Pemetrexed (Polyglutamated) FPGS->Pemetrexed_poly TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition DNA_syn DNA Synthesis TS->DNA_syn Catalyzes TS_up TS Upregulation (Resistance) TS_up->TS Increases FPGS_down FPGS Downregulation (Resistance) FPGS_down->FPGS Decreases RFC->Pemetrexed_int RFC_down RFC Downregulation (Resistance) RFC_down->RFC Decreases

Caption: Pemetrexed mechanism and resistance pathways.

Experimental_Workflow Workflow for Assessing this compound Cross-Resistance start Start culture Culture Parental Cancer Cell Line start->culture induce_res Induce Pemetrexed Resistance (Stepwise Dose Escalation) culture->induce_res cytotoxicity Perform Cytotoxicity Assay (e.g., MTT Assay) culture->cytotoxicity Parental Cells establish_res Establish Stable Pemetrexed-Resistant Cell Line induce_res->establish_res establish_res->cytotoxicity compare Compare IC50 Values of This compound and Pemetrexed cytotoxicity->compare analyze Analyze Cross-Resistance Profile compare->analyze end End analyze->end

Caption: Experimental workflow for cross-resistance analysis.

Future Directions

Further head-to-head preclinical studies are warranted to quantify the activity of this compound in a panel of pemetrexed-resistant cell lines with well-characterized resistance mechanisms. Such data would provide a solid foundation for initiating clinical trials of this compound in patients with non-small cell lung cancer, mesothelioma, and other solid tumors who have progressed on pemetrexed-containing chemotherapy. The unique pharmacological profile of this compound positions it as a promising agent to address the significant clinical challenge of acquired resistance to antifolate therapies.

References

In Vitro Potency of (R)-Plevitrexed: A Comparative Guide to Thymidylate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of (R)-Plevitrexed against other prominent thymidylate synthase (TS) inhibitors. The information presented herein is intended to support research and development efforts in the field of oncology and drug discovery by offering a consolidated overview of key experimental data and methodologies.

Introduction to Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. The inhibition of TS leads to a depletion of dTMP, causing an imbalance in the nucleotide pool and ultimately inducing "thymineless death" in rapidly dividing cancer cells.[1] This mechanism has established TS as a key target for cancer chemotherapy.[2] TS inhibitors can be broadly categorized into antifolates, which compete with the folate cofactor (N5,N10-methylenetetrahydrofolate), and pyrimidine analogs, which mimic the substrate (dUMP).[3]

This compound (also known as ZD9331 or BGC 9331) is a potent, non-polyglutamatable quinazoline-based antifolate inhibitor of TS.[4][5] Its unique properties warrant a detailed comparison with other well-established TS inhibitors such as raltitrexed, pemetrexed, and the active metabolite of 5-fluorouracil, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).

Comparative In Vitro Potency

The in vitro potency of TS inhibitors is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While a direct head-to-head comparison of these values across different studies can be challenging due to variations in experimental conditions, the following table summarizes available data to provide a relative understanding of the potency of this compound.

InhibitorTypePotency (Ki)Potency (IC50)Cell LineSource(s)
This compound (ZD9331) Antifolate (non-polyglutamatable)0.44 nM --[4]
RaltitrexedAntifolate (polyglutamatable)-9 nML1210[6][7]
PemetrexedAntifolate (polyglutamatable)-8.2 µM-[8]
FdUMP (active metabolite of 5-Fluorouracil)Pyrimidine Analog-3.4 nM - 21.5 nMHuman AML cell lines[7]

Note: The provided Ki and IC50 values are sourced from different studies and may have been determined using varied experimental protocols and conditions. Therefore, these values should be considered as indicative rather than absolute direct comparisons. The potency of polyglutamatable inhibitors like raltitrexed and pemetrexed can be significantly enhanced intracellularly through polyglutamation, a factor not fully captured by in vitro assays with purified enzymes.[9]

Mechanism of Action and Inhibition Pathway

Thymidylate synthase catalyzes the methylation of dUMP to dTMP using N5,N10-methylenetetrahydrofolate as a methyl donor. Antifolate inhibitors like this compound, raltitrexed, and pemetrexed competitively bind to the folate-binding site on the enzyme. Pyrimidine analogs such as FdUMP act as substrate mimics and form a stable ternary complex with TS and the folate cofactor, effectively inactivating the enzyme.

TS_Pathway_Inhibition cluster_0 Thymidylate Synthase Catalytic Cycle cluster_1 Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate binding dTMP dTMP TS->dTMP Methylation DHF Dihydrofolate (DHF) TS->DHF mTHF N5,N10-CH2-THF (Folate Cofactor) mTHF->TS Cofactor binding Plevitrexed This compound Plevitrexed->TS Competitive Inhibition Other_Antifolates Raltitrexed Pemetrexed Other_Antifolates->TS Competitive Inhibition FdUMP FdUMP FdUMP->TS Forms stable ternary complex

Caption: Thymidylate Synthase cycle and points of inhibition.

Experimental Protocols

Accurate determination of the in vitro potency of TS inhibitors relies on robust and well-defined experimental assays. Two commonly employed methods are the spectrophotometric assay and the tritium release assay.

Spectrophotometric Assay for TS Activity

This assay continuously monitors the TS-catalyzed reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from N5,N10-methylenetetrahydrofolate.

Principle: The oxidation of the folate cofactor during the methylation of dUMP to dTMP results in the production of DHF, which has a distinct absorbance spectrum from the reduced cofactor.

Materials:

  • Purified recombinant human thymidylate synthase

  • dUMP (deoxyuridine monophosphate) solution

  • (6R)-N5,N10-methylenetetrahydrofolate (mTHF) solution

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol, 100 µg/mL BSA

  • Test inhibitors (e.g., this compound) at various concentrations

  • UV/Vis spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, dUMP, and the desired concentration of the inhibitor.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding a known amount of purified TS enzyme.

  • Immediately start monitoring the change in absorbance at 340 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Tritium Release Assay for TS Activity

This highly sensitive radioisotopic assay measures the release of tritium (³H) from [5-³H]-dUMP as it is converted to dTMP.

Principle: During the enzymatic conversion of [5-³H]-dUMP to dTMP, the tritium atom at the C5 position of the uracil ring is displaced and released into the aqueous solvent as ³H₂O.

Materials:

  • Cell lysates or purified TS enzyme

  • [5-³H]-dUMP (radiolabeled substrate)

  • (6R)-N5,N10-methylenetetrahydrofolate (mTHF) solution

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol

  • Test inhibitors at various concentrations

  • Activated charcoal suspension

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • In a microcentrifuge tube, combine the assay buffer, mTHF, the test inhibitor at various concentrations, and the cell lysate or purified enzyme.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding [5-³H]-dUMP.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-³H]-dUMP.

  • Centrifuge the tubes to pellet the charcoal.

  • Transfer an aliquot of the supernatant (containing the released ³H₂O) to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate the amount of ³H₂O formed to determine the enzyme activity and the percentage of inhibition at each inhibitor concentration to derive the IC50 value.

Experimental_Workflow cluster_spectro Spectrophotometric Assay cluster_tritium Tritium Release Assay A1 Prepare Reaction Mix (Buffer, dUMP, Inhibitor) A2 Pre-incubate at 37°C A1->A2 A3 Add TS Enzyme A2->A3 A4 Monitor Absorbance at 340 nm A3->A4 A5 Calculate Initial Rate & % Inhibition A4->A5 end Determine IC50/Ki A5->end B1 Prepare Reaction Mix (Buffer, mTHF, Inhibitor, Enzyme) B2 Pre-incubate at 37°C B1->B2 B3 Add [5-³H]-dUMP B2->B3 B4 Incubate at 37°C B3->B4 B5 Stop with Activated Charcoal B4->B5 B6 Centrifuge B5->B6 B7 Measure Radioactivity of Supernatant B6->B7 B8 Calculate Activity & % Inhibition B7->B8 B8->end start Start start->A1 start->B1

References

Selectivity of (R)-Plevitrexed for tumor cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tumor cell selectivity of (R)-Plevitrexed against established antifolate chemotherapeutic agents, Methotrexate and Pemetrexed. The information presented is based on available preclinical data and aims to offer an objective overview for research and drug development purposes.

Introduction to Antifolate Therapy and the Quest for Selectivity

Antifolate drugs are a cornerstone of cancer chemotherapy, functioning by inhibiting key enzymes in the folate metabolism pathway. This disruption halts the synthesis of nucleotides, which are essential for DNA replication and repair, thereby leading to the death of rapidly proliferating cancer cells. However, a significant challenge with traditional antifolates like Methotrexate has been their lack of selectivity, causing toxicity to healthy, rapidly dividing cells in the body, such as those in the bone marrow and gastrointestinal tract. This has driven the development of newer antifolates with improved tumor-targeting mechanisms. This compound is one such novel agent designed to offer enhanced selectivity for tumor cells over normal cells.

Mechanisms of Cellular Uptake and Selectivity

The selectivity of antifolate drugs is largely determined by their mechanism of entry into cells. Two primary transporters are involved:

  • Reduced Folate Carrier (RFC): This is a ubiquitously expressed transporter found in most normal and cancer cells. Drugs that primarily use the RFC system tend to have a lower therapeutic index due to their uptake by healthy tissues.

  • Alpha-Folate Receptor (α-FR): This is a high-affinity folate receptor that is overexpressed in a variety of solid tumors, including ovarian, non-small cell lung, endometrial, and triple-negative breast cancers, while having limited expression in most normal tissues.[1] Drugs that can selectively target the α-FR have the potential for greater tumor-specific delivery and reduced off-target toxicity.

This compound is a non-polyglutamatable thymidylate synthase (TS) inhibitor that is transported into cells via both the RFC and the α-FR.[2] Its ability to utilize the α-FR provides a basis for its tumor selectivity. A closely related analog, BGC 945 , was specifically designed for enhanced selectivity by having a high affinity for the α-FR and a low affinity for the RFC.[3]

Methotrexate primarily enters cells through the RFC, which accounts for its widespread effects on both cancerous and normal proliferating cells.[4]

Pemetrexed , another TS inhibitor, also utilizes both the RFC and, to some extent, the α-FR for cellular uptake. Its notable efficacy in non-squamous non-small cell lung cancer suggests a degree of tumor-specific activity.

Comparative Cytotoxicity Data

DrugCell LineCell TypeIC50Reference
BGC 945 (Plevitrexed Analog) α-FR-overexpressing human tumor cell linesCancer~1-300 nmol/L[3]
L1210 (α-FR-negative)Murine Leukemia~7 µmol/L[3]
A431 (α-FR-negative)Human Skin Carcinoma~7 µmol/L[3]
Plevitrexed L1210Murine Leukemia0.024 µM[2]
Methotrexate A549Human Lung Carcinoma>10 µM[5]
H1975Human Lung Carcinoma>10 µM[5]
Normal FibroblastsNormal Human Fibroblasts>10 µM[5]
Pemetrexed A549Human Lung Carcinoma1.82 ± 0.17 µmol/L[6]
H1975Human Lung Carcinoma3.37 ± 0.14 µmol/L[6]
Gastric Cancer Cell Lines (most)Human Gastric Cancer17 - 310 nM[7]

Experimental Protocols

The determination of IC50 values is a critical step in assessing the cytotoxic potential and selectivity of a drug candidate. A widely used method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.

Materials:

  • Cancer and normal cell lines of interest

  • Complete cell culture medium

  • Antifolate drugs (this compound, Methotrexate, Pemetrexed)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of each antifolate drug in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium only as a negative control.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the drug concentration on a logarithmic scale.

    • Determine the IC50 value, which is the drug concentration that causes a 50% reduction in cell viability, using non-linear regression analysis.

Visualizing Experimental and Biological Pathways

To better understand the processes described, the following diagrams illustrate the experimental workflow for assessing drug selectivity and the underlying biological pathway of folate metabolism.

G Experimental Workflow for Assessing Antifolate Selectivity cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Tumor_Cells Tumor Cell Lines (Varying α-FR expression) Drug_Treatment Expose cells to serial dilutions of: -(R)-Plevitrexed -Methotrexate -Pemetrexed Tumor_Cells->Drug_Treatment Normal_Cells Normal Cell Lines Normal_Cells->Drug_Treatment MTT_Assay Perform MTT Assay (Measure cell viability) Drug_Treatment->MTT_Assay IC50_Determination Calculate IC50 values MTT_Assay->IC50_Determination Selectivity_Index Determine Selectivity Index (IC50 Normal Cells / IC50 Tumor Cells) IC50_Determination->Selectivity_Index

Caption: Workflow for determining the selectivity of antifolate drugs.

G Folate Metabolism and Points of Antifolate Inhibition cluster_0 Folate Uptake cluster_1 Folate Activation cluster_2 Nucleotide Synthesis Folate Folate RFC Reduced Folate Carrier (RFC) (Ubiquitous) Folate->RFC Methotrexate Pemetrexed This compound aFR Alpha-Folate Receptor (α-FR) (Overexpressed in Tumors) Folate->aFR Pemetrexed This compound Intracellular_Folate Intracellular Folate RFC->Intracellular_Folate aFR->Intracellular_Folate DHF Dihydrofolate (DHF) Intracellular_Folate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) THF->TS Cofactor Purine_Synthesis Purine Synthesis THF->Purine_Synthesis DHFR->THF dUMP dUMP dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS->dTMP Purine_Synthesis->DNA_Synthesis Methotrexate_Inhibition Methotrexate Methotrexate_Inhibition->DHFR Inhibits Pemetrexed_Plevitrexed_Inhibition Pemetrexed This compound Pemetrexed_Plevitrexed_Inhibition->DHFR Also Inhibits Pemetrexed_Plevitrexed_Inhibition->TS Inhibits

Caption: Overview of the folate metabolism pathway and drug inhibition points.

Conclusion

The available preclinical data suggests that this compound, by virtue of its ability to be transported via the α-folate receptor, holds the potential for improved tumor selectivity compared to traditional antifolates like Methotrexate that primarily rely on the ubiquitous reduced folate carrier. The enhanced selectivity is more pronounced in its analog, BGC 945, which was specifically designed to target the α-FR. Pemetrexed also demonstrates some level of tumor-specific activity.

References

Predicting Response to (R)-Plevitrexed Therapy: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Plevitrexed (also known as ZD9331) is a potent, non-polyglutamatable antifolate inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis.[1][2] Its efficacy, like other antifolates, is believed to be influenced by various factors within the tumor microenvironment. This guide provides a comparative analysis of key biomarkers—Thymidylate Synthase (TS), Reduced Folate Carrier (RFC), and Folate Receptor alpha (FRα)—that hold promise for predicting patient response to this compound therapy. While clinical data specifically for this compound is limited, this guide draws upon extensive research on the analogous and well-studied antifolate, pemetrexed, to provide actionable insights and experimental frameworks.

Core Biomarkers and Their Rationale

The selection of TS, RFC, and FRα as primary biomarker candidates is based on the mechanism of action of this compound. The drug's journey from administration to therapeutic effect involves cellular uptake and target engagement, processes governed by these three proteins.

  • Thymidylate Synthase (TS): As the direct target of this compound, the expression level of TS within tumor cells is a logical predictor of response.[3] Higher levels of TS may require higher drug concentrations for effective inhibition, potentially leading to resistance.

  • Reduced Folate Carrier (RFC): This is the primary transporter responsible for the uptake of this compound into cancer cells.[1][4] Variations in RFC expression could directly impact the intracellular concentration of the drug and, consequently, its therapeutic efficacy.

  • Folate Receptor alpha (FRα): This high-affinity folate receptor is overexpressed in various cancers and can also mediate the uptake of folate analogs like this compound.[5][6] Its expression may therefore influence drug accumulation in tumor cells.

Quantitative Comparison of Biomarker Performance

The following tables summarize quantitative data from studies on pemetrexed, offering a comparative view of how each biomarker correlates with clinical outcomes. It is important to note that these findings may be extrapolated to this compound but require direct clinical validation.

Table 1: Thymidylate Synthase (TS) Expression and Clinical Outcomes in Pemetrexed-Treated Patients

Biomarker MetricCancer TypeMethodHigh Expression OutcomeLow Expression OutcomeReference
TS mRNA Expression (RT-qPCR)Advanced NSCLCRT-qPCRLower Response Rate (3%)Higher Response Rate (29%)[7]
Shorter Time to Progression (23 months)Longer Time to Progression (56 months)[7]
Shorter Overall Survival (25 months)Longer Overall Survival (60 months)[7]
TS Protein Expression (IHC H-Score)Advanced NSCLCIHCShorter Progression-Free Survival (3.4 months)Longer Progression-Free Survival (4.8 months)[8]
Trend towards shorter Overall Survival (10.0 months)Trend towards longer Overall Survival (21.4 months)[8]
TS Protein Expression (IHC)Advanced Breast CancerIHCLower Overall Response Rate (3.13%)Higher Overall Response Rate (46.67%)[9]
Shorter Duration of Response (10.60 months)Longer Duration of Response (16.95 months)[9]

Table 2: Reduced Folate Carrier (RFC) and Folate Receptor alpha (FRα) Expression and Clinical Outcomes in Pemetrexed-Treated Patients

BiomarkerCancer TypeMethodFindingReference
Reduced Folate Carrier (RFC)
RFC mRNA ExpressionVarious Cancer Cell LinesqRT-PCRPositive correlation with methotrexate sensitivity[10]
Folate Receptor alpha (FRα)
FRα Protein Expression (IHC)Epithelial Ovarian CancerIHCHigh expression associated with worse overall survival[11]
FRα Protein Expression (IHC)Triple-Negative Breast CancerIHCHigh expression associated with worse overall survival[11]

Signaling Pathways and Experimental Workflows

To visualize the interplay of these biomarkers and the experimental approaches to their assessment, the following diagrams are provided in DOT language.

This compound Mechanism of Action and Biomarker Involvement

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane Plevitrexed_ext This compound RFC RFC Plevitrexed_ext->RFC FRa FRα Plevitrexed_ext->FRa Plevitrexed_int This compound Plevitrexed_ext->Plevitrexed_int Uptake TS Thymidylate Synthase Plevitrexed_int->TS Inhibition dTMP dTMP TS->dTMP Conversion dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to G cluster_ihc Immunohistochemistry (IHC) cluster_qpcr Quantitative RT-PCR (qRT-PCR) Tumor_Biopsy Tumor Biopsy Collection FFPE Formalin-Fixation & Paraffin-Embedding Tumor_Biopsy->FFPE RNA_Extraction RNA Extraction Tumor_Biopsy->RNA_Extraction Protein_Extraction Protein Extraction (from fresh/frozen tissue) Tumor_Biopsy->Protein_Extraction Alternative Sectioning Microtome Sectioning FFPE->Sectioning cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Staining Antibody Staining (TS, RFC, FRα) Sectioning->Staining Scoring Pathologist Scoring (e.g., H-Score) Staining->Scoring IHC_Result Protein Expression Level Scoring->IHC_Result qPCR Real-Time PCR Amplification cDNA_Synthesis->qPCR Analysis Data Analysis (ΔΔCt method) qPCR->Analysis qPCR_Result mRNA Expression Level Analysis->qPCR_Result

References

Unveiling the Molecular Response to (R)-Plevitrexed: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Plevitrexed, an orally bioavailable antifolate, has been a subject of interest in oncology for its potential as a potent and selective inhibitor of thymidylate synthase (TS).[1] Understanding its impact on gene expression is pivotal for elucidating its mechanism of action, identifying biomarkers for patient stratification, and discovering potential combination therapies. This guide provides a comparative analysis of this compound, its mechanism of action relative to other antifolates, and a generalized framework for assessing differential gene expression in response to its treatment.

While specific, publicly available datasets on the global differential gene expression in response to this compound treatment are limited, this guide synthesizes the current understanding of its molecular mechanism and provides a robust experimental framework for such investigations.

Mechanism of Action: A Comparative Overview

This compound exerts its cytotoxic effects by inhibiting thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair.[2][3] Unlike some other antifolates, this compound is a non-polyglutamatable inhibitor, a characteristic that influences its cellular retention and potential toxicity profile.[3] It enters cells through the reduced folate carrier (RFC) and has also been shown to be taken up via the α-folate receptor.[1][3]

Here is a comparison with other notable antifolates:

FeatureThis compoundPemetrexedRaltitrexed
Primary Target Thymidylate Synthase (TS)Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), Glycinamide Ribonucleotide Formyltransferase (GARFT)Thymidylate Synthase (TS)
Polyglutamylation NoYesYes
Cellular Uptake Reduced Folate Carrier (RFC), α-folate receptorReduced Folate Carrier (RFC)Reduced Folate Carrier (RFC)
Clinical Development Investigated for gastric, pancreatic, and other solid tumors.[4]Approved for non-small cell lung cancer and malignant pleural mesothelioma.[5][6]Licensed for the treatment of colorectal cancer.[7]

Signaling Pathway of Antifolate Drugs

The following diagram illustrates the folate metabolism pathway and the points of inhibition for this compound and other antifolates.

Antifolate_Mechanism_of_Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF CH2THF 5,10-Methylene-THF THF->CH2THF Purine Purine Synthesis THF->Purine CH2THF->DHF dUMP dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA GARFT_node GARFT DHFR_node DHFR TS_node Thymidylate Synthase (TS) Pemetrexed1 Pemetrexed Pemetrexed1->DHFR_node Pemetrexed2 Pemetrexed Pemetrexed2->GARFT_node Pemetrexed3 Pemetrexed Pemetrexed3->TS_node Plevitrexed This compound Plevitrexed->TS_node Raltitrexed Raltitrexed Raltitrexed->TS_node

Caption: Mechanism of action of this compound and other antifolates.

Experimental Protocol for Differential Gene Expression Analysis

The following protocol outlines a standard workflow for analyzing differential gene expression in cancer cell lines treated with this compound using RNA sequencing (RNA-seq).

1. Cell Culture and Treatment:

  • Culture human cancer cell lines (e.g., gastric, colorectal) in appropriate media and conditions.

  • Seed cells at a density that allows for logarithmic growth during the treatment period.

  • Treat cells with this compound at a predetermined IC50 concentration and a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).

  • Harvest cells and store them appropriately for RNA extraction.

2. RNA Extraction and Quality Control:

  • Extract total RNA from cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have a high RNA Integrity Number (RIN) > 8.

3. Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from the extracted RNA using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Perform differential expression analysis between the this compound-treated and control groups using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify enriched biological processes and pathways.

Experimental Workflow Diagram

The diagram below visualizes the key steps in a typical differential gene expression experiment.

DGE_Workflow start Cancer Cell Culture treatment Treatment with this compound and Vehicle Control start->treatment rna_extraction RNA Extraction & QC treatment->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics qc Read Quality Control bioinformatics->qc alignment Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification alignment->quantification dge Differential Gene Expression Analysis quantification->dge functional Functional Enrichment Analysis dge->functional end Identification of Key Genes and Pathways functional->end

Caption: A generalized workflow for differential gene expression analysis.

Conclusion

While direct evidence of this compound-induced differential gene expression remains to be fully elucidated in publicly accessible studies, its well-defined mechanism as a thymidylate synthase inhibitor provides a strong foundation for hypothesis-driven research. The comparative analysis with other antifolates highlights its unique pharmacological profile. The provided experimental framework offers a comprehensive approach for researchers to systematically investigate the transcriptomic alterations following this compound treatment, which will be instrumental in advancing its clinical development and optimizing its therapeutic application. Such studies are crucial for moving towards a more personalized approach in cancer therapy.

References

Safety Operating Guide

Safe Disposal of (R)-Plevitrexed: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Plevitrexed, a potent thymidylate synthase inhibitor, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with safety data sheet recommendations and standard laboratory practices. Adherence to these protocols is critical for minimizing exposure risks and ensuring regulatory compliance.

Key Safety and Hazard Information

This compound is classified as a hazardous substance with acute oral toxicity and significant aquatic toxicity. All handling and disposal operations should be conducted by trained personnel familiar with the associated risks.

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Disposal Protocol for this compound

The primary and mandated method for the disposal of this compound and its containers is through an approved hazardous waste disposal plant.[1] This ensures that the compound is managed and neutralized in a controlled and environmentally responsible manner.

Experimental Workflow for Waste Preparation and Disposal:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated tips, vials) in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: Label all waste containers with "this compound," the appropriate hazard pictograms (e.g., skull and crossbones, environment), and the date of accumulation.

  • Spill Management: In the event of a spill, collect the spillage and place it into the designated hazardous waste container.[1] Wash the affected area thoroughly.

  • Storage of Waste: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials, pending collection by an approved waste disposal service.

  • Arranging for Disposal: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Provide them with accurate information about the contents of the container.

  • Documentation: Maintain a log of all this compound waste generated, including quantities and disposal dates, in accordance with institutional and regulatory requirements.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label Label Waste Container (Name, Hazards, Date) segregate->label store Store in Designated Secure Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal end End: Document Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling (R)-Plevitrexed

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of (R)-Plevitrexed, a potent thymidylate synthase inhibitor. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment.

This compound is classified as an acute oral toxicant (Category 4) and is very toxic to aquatic life with long-lasting effects[1]. As a potent cytotoxic compound, all handling and disposal must be conducted with stringent safety measures to protect personnel and the environment.

I. Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures. All PPE should be considered contaminated after use and disposed of as cytotoxic waste.

Task Glove Requirement Gown Eye/Face Protection Respiratory Protection
Weighing and Reconstitution (Dry Powder) Double-gloved with chemotherapy-tested gloves (ASTM D6978). Change outer glove immediately upon contamination.Disposable, low-permeability gown with a solid front and cuffed sleeves.Safety goggles and a full-face shield.NIOSH-approved N95 or higher respirator.
Handling of Solutions Double-gloved with chemotherapy-tested gloves (ASTM D6978).Disposable, low-permeability gown with a solid front and cuffed sleeves.Safety goggles. A face shield should be worn if there is a splash hazard.Not generally required if handled in a certified chemical fume hood or biological safety cabinet.
Waste Disposal Double-gloved with chemotherapy-tested gloves (ASTM D6978).Disposable, low-permeability gown with a solid front and cuffed sleeves.Safety goggles and a full-face shield.Not generally required if waste is properly contained.

Glove Selection:

Due to the potent nature of this compound, it is imperative to use gloves that have been tested for resistance to permeation by chemotherapy drugs according to ASTM D6978[2][3]. This standard uses a more sensitive detection method suitable for cytotoxic compounds[4][5]. Always consult the glove manufacturer's data to ensure resistance to compounds similar to this compound.

II. Operational Plan for Handling this compound

This section outlines the step-by-step procedures for safely handling this compound in a laboratory setting.

A. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area with restricted access. The area should be clearly marked with warning signs indicating the presence of a potent cytotoxic agent.

  • Ventilation: All handling of powdered this compound and procedures that may generate aerosols must be performed within a certified chemical fume hood or a Class II biological safety cabinet.

  • Spill Kit: A spill kit specifically for cytotoxic agents must be readily available in the designated handling area.

B. Weighing and Reconstitution of Powdered this compound:

  • Don PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above (double gloves, gown, goggles, face shield, and respirator).

  • Prepare Workspace: Place a disposable, plastic-backed absorbent pad on the work surface of the chemical fume hood or biological safety cabinet.

  • Weighing: Use a dedicated set of weighing tools. Tare the balance with the weighing vessel. Carefully transfer the required amount of this compound powder to the vessel.

  • Reconstitution: Add the diluent slowly and carefully to the vial containing the this compound powder to avoid splashing. Gently swirl to dissolve; do not shake vigorously.

  • Clean-up: Wipe down the exterior of the vial and any equipment used with a deactivating solution (e.g., 10% bleach solution followed by 70% ethanol). Dispose of all disposable materials, including the absorbent pad and outer gloves, into a designated cytotoxic waste container.

C. Handling of this compound Solutions:

  • Don PPE: Wear double gloves, a gown, and safety goggles.

  • Labeling: Ensure all vessels containing this compound solutions are clearly labeled with the compound name, concentration, date, and a cytotoxic hazard symbol.

  • Transfers: Use Luer-Lok syringes and other closed-system transfer devices to minimize the risk of leaks and spills.

  • Clean-up: After each procedure, decontaminate the work area. Dispose of all contaminated disposable items and outer gloves in the designated cytotoxic waste container.

III. Disposal Plan

All waste contaminated with this compound must be handled as cytotoxic waste and disposed of according to institutional and regulatory guidelines.

A. Waste Segregation:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, vials, and other solid materials must be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (typically a yellow or purple bin).

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour this compound solutions down the drain.

B. Final Disposal:

All cytotoxic waste must be incinerated at a licensed hazardous waste facility.

IV. Experimental Protocols and Visualizations

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Designated Area Setup Designated Area Setup Don PPE Don PPE Designated Area Setup->Don PPE Weighing and Reconstitution Weighing and Reconstitution Don PPE->Weighing and Reconstitution Solution Handling Solution Handling Weighing and Reconstitution->Solution Handling Waste Segregation Waste Segregation Solution Handling->Waste Segregation Final Disposal Final Disposal Waste Segregation->Final Disposal

Caption: High-level workflow for the safe handling and disposal of this compound.

Logical Relationship of PPE for Handling Powdered this compound

Handling Powdered this compound Handling Powdered this compound Double Gloves Double Gloves Handling Powdered this compound->Double Gloves Disposable Gown Disposable Gown Handling Powdered this compound->Disposable Gown Goggles & Face Shield Goggles & Face Shield Handling Powdered this compound->Goggles & Face Shield Respirator Respirator Handling Powdered this compound->Respirator

Caption: Required personal protective equipment for handling powdered this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.